molecular formula C14H12ClN3O B1428743 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 924909-17-1

4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1428743
CAS No.: 924909-17-1
M. Wt: 273.72 g/mol
InChI Key: HLSOCIKLODRQFV-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine is a key synthetic intermediate in medicinal chemistry, designed for the construction of complex, biologically active molecules. The compound features a pyrazolo[3,4-b]pyridine core, a privileged scaffold in drug discovery due to its structural similarity to purine bases, which allows it to interact with a variety of enzyme active sites . This specific derivative is strategically functionalized for further elaboration. The C4-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution, enabling the introduction of various amines and other nucleophiles . Simultaneously, the N1-position is protected with a 4-methoxybenzyl (PMB) group, which is crucial for directing regioselective reactions at other positions on the heterocyclic ring and can be removed under controlled conditions to reveal the parent NH form for different synthetic applications . The primary research value of this compound lies in its role as a precursor for the synthesis of diverse pyrazolo[3,4-b]pyridine libraries. It has been successfully used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create diarylpyrazolo[3,4-b]pyridines, which are of significant interest for their potential as kinase inhibitors . Pyrazolo[3,4-b]pyridine derivatives are actively investigated for a wide spectrum of biomedical applications, including the development of anticancer agents, TRK inhibitors, and other targeted therapies . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)9-18-14-12(8-17-18)13(15)6-7-16-14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSOCIKLODRQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175188
Record name 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
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Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924909-17-1
Record name 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas, notably as kinase inhibitors in oncology.[1] This guide details a robust and efficient three-step synthetic pathway, commencing with the construction of the pyrazolo[3,4-b]pyridine core via the Gould-Jacobs reaction, followed by chlorination and subsequent N-alkylation. Each synthetic step is accompanied by a detailed, field-proven protocol. Furthermore, this guide outlines a comprehensive characterization of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The fusion of pyrazole and pyridine rings to form the pyrazolo[3,4-b]pyridine system creates a heterocyclic scaffold with significant biological activity.[2] This core structure is a key component in numerous compounds investigated for therapeutic applications, including but not limited to, antiviral, anti-inflammatory, and anticancer agents.[2] The structural rigidity and the presence of multiple hydrogen bond donors and acceptors make it an ideal framework for interacting with biological targets, particularly the ATP-binding sites of kinases. The 4-chloro substituent serves as a versatile handle for further functionalization through nucleophilic substitution reactions, allowing for the exploration of structure-activity relationships (SAR). The 1-(4-methoxybenzyl) group is often introduced to modulate lipophilicity and introduce specific interactions with target proteins.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is accomplished through a strategic three-step sequence. This approach ensures high yields and purity of the final product. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: N-Alkylation A 3-Aminopyrazole C 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine A->C Heat B Diethyl 2-(ethoxymethylene)malonate B->C Heat E 4-Chloro-1H-pyrazolo[3,4-b]pyridine C->E Reflux D Phosphorus oxychloride (POCl3) D->E H This compound E->H F 4-Methoxybenzyl chloride F->H G Potassium Carbonate (K2CO3), DMF G->H Heat

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and effective method for the synthesis of quinoline and related heterocyclic systems.[3] In this initial step, we adapt this reaction to construct the pyrazolo[3,4-b]pyridine core by reacting 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. The reaction proceeds through an initial Michael-type addition followed by an intramolecular cyclization and subsequent tautomerization to yield the thermodynamically stable 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 3-aminopyrazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is prepared.

  • The mixture is heated at 140-150 °C for 2 hours with constant stirring.

  • The reaction mixture is then heated to 240-250 °C for an additional 30 minutes, during which ethanol is distilled off.

  • After cooling to room temperature, the solid residue is triturated with diethyl ether, collected by filtration, and washed with fresh diethyl ether to afford the crude 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Chlorination of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine

The conversion of the 4-hydroxy group to a 4-chloro substituent is a critical step, as the chlorine atom serves as a leaving group for subsequent nucleophilic substitution reactions. This transformation is effectively achieved using phosphorus oxychloride (POCl₃), a common and powerful chlorinating agent for heteroaromatic hydroxyl compounds.[4][5]

Experimental Protocol:

  • To a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, 4-hydroxy-1H-pyrazolo[3,4-b]pyridine (1 equivalent) is added.

  • Phosphorus oxychloride (5-10 equivalents) is carefully added to the flask.

  • The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.

  • The resulting aqueous solution is neutralized with a saturated solution of sodium bicarbonate or another suitable base.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-chloro-1H-pyrazolo[3,4-b]pyridine.

Step 3: N-Alkylation of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

The final step involves the regioselective N-alkylation of the pyrazole nitrogen with 4-methoxybenzyl chloride. The use of a suitable base and polar aprotic solvent is crucial for the success of this reaction. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) provides an effective combination for this transformation.[6][7]

Experimental Protocol:

  • To a solution of 4-chloro-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in anhydrous DMF in a round-bottom flask, potassium carbonate (2 equivalents) is added.

  • The mixture is stirred at room temperature for 30 minutes to ensure the formation of the corresponding pyrazolate anion.

  • 4-Methoxybenzyl chloride (1.2 equivalents) is then added dropwise to the reaction mixture.

  • The reaction is heated to 60-70 °C and stirred for 4-8 hours, with monitoring by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed.

Physical Properties
PropertyValue
Molecular Formula C₁₄H₁₂ClN₃O
Molecular Weight 273.72 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Spectroscopic Data (Predicted)

Note: The following spectral data are predicted based on the analysis of structurally similar compounds reported in the literature.[8][9][10]

¹H Nuclear Magnetic Resonance (¹H NMR):

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrazolo[3,4-b]pyridine core and the 4-methoxybenzyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30d1HH-6 (pyridine)
~7.95s1HH-3 (pyrazole)
~7.20d1HH-5 (pyridine)
~7.15d2HAr-H (benzyl, ortho to CH₂)
~6.85d2HAr-H (benzyl, meta to CH₂)
~5.50s2HN-CH₂
~3.75s3HO-CH₃

¹³C Nuclear Magnetic Resonance (¹³C NMR):

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~159.0C-O (methoxybenzyl)
~152.0C-4 (pyridine)
~148.0C-7a (bridgehead)
~145.0C-6 (pyridine)
~135.0C-3 (pyrazole)
~129.0Ar-C (benzyl, ortho to CH₂)
~128.0C-ipso (benzyl)
~115.0C-3a (bridgehead)
~114.0Ar-C (benzyl, meta to CH₂)
~112.0C-5 (pyridine)
~55.0O-CH₃
~52.0N-CH₂

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): Expected [M+H]⁺ at m/z = 274.07.

Chromatographic Purity

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally considered acceptable for research purposes.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 4-Methoxybenzyl chloride: A lachrymator and skin irritant. Handle with care in a fume hood.

  • Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Standard laboratory safety practices should be followed throughout all procedures.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The described protocols are robust and can be readily implemented in a standard organic chemistry laboratory. The comprehensive characterization data provides a benchmark for the identification and quality control of the synthesized compound. This molecule represents a valuable building block for the development of novel therapeutic agents, particularly in the field of kinase inhibition.

References

  • Ezzat, A. et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-234.
  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Wang, H. et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation and degradation of compound 23. (a) K2CO3, KI, DMF, rt, 4... Retrieved from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

  • Doğanç, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Molecules. (2022).
  • PrepChem.com. (n.d.). Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Molecules. (2022).
  • ResearchGate. (n.d.). Reagents and conditions: (i) NaH, 4-methoxybenzyl chloride, DMF, 0°C,... Retrieved from [Link]

  • ResearchGate. (2025). Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. Retrieved from [Link]

  • Scientific Reports. (2022).
  • ResearchGate. (2025). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Retrieved from [Link]

  • Forensic Science International. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed.
  • Advent Bio. (n.d.). 4-Chloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Office of Justice Programs. (2021). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]

  • OPUS at UTS. (n.d.). Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. Retrieved from [Link]

  • ResearchGate. (n.d.). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Retrieved from [Link]

  • Semantic Scholar. (2022). The Use of Single Crystal X-ray Diffraction Technique for Characterization of 25I-NBOMe and 25R-NBOH (R. Retrieved from [Link]

  • Acta Crystallographica Section E. (2007). Crystal structure of (1Z)-1-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-3-oxopyrazolidin-1-ium-2-ide. NIH.

Sources

physicochemical properties of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Foreword

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The specific analogue, this compound, presents a unique combination of substituents that are expected to modulate its physicochemical properties in ways that are critical for its behavior in biological systems. This guide provides a comprehensive overview of the key physicochemical characteristics of this molecule, offering both theoretical insights and practical methodologies for their determination. As a Senior Application Scientist, my objective is to bridge the gap between theoretical chemistry and applied drug discovery, providing a framework for the rational design and development of novel therapeutics based on this promising scaffold.

Molecular Structure and Basic Properties

The foundational step in characterizing any novel compound is to establish its fundamental molecular properties. These parameters provide the basis for all subsequent experimental work and computational modeling.

  • Chemical Structure: this compound is comprised of a fused pyrazolopyridine bicyclic system. A chlorine atom is substituted at the 4-position, and a 4-methoxybenzyl group is attached to one of the nitrogen atoms of the pyrazole ring.

  • Molecular Formula: C₁₄H₁₂ClN₃O

  • Molecular Weight: 273.72 g/mol

  • Predicted Properties: A summary of key predicted physicochemical properties is presented in Table 1. These values are computationally derived and serve as a preliminary guide for experimental design.

PropertyPredicted Value
LogP 3.5
Topological Polar Surface Area (TPSA) 41.9 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Table 1: Predicted Physicochemical Properties of this compound.

Experimental Determination of Physicochemical Properties

While computational predictions are valuable, empirical determination of physicochemical properties is essential for regulatory submissions and for building accurate structure-activity relationships (SAR). This section details the standard experimental protocols for key parameters.

Melting Point Determination

The melting point is a critical indicator of purity and is influenced by the crystalline lattice energy of the solid.

Experimental Protocol:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min).

  • The temperature range over which the sample melts is recorded.

Causality: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities will typically broaden and depress the melting point.

Solubility Assessment

Solubility in both aqueous and organic media is a critical determinant of a drug's bioavailability and formulation feasibility.

Experimental Workflow:

G cluster_0 Solubility Workflow A Weigh Compound B Add Solvent A->B C Equilibrate (e.g., 24h at 25°C) B->C D Filter/Centrifuge C->D E Analyze Supernatant (e.g., HPLC-UV) D->E F Quantify Concentration E->F

Caption: A typical experimental workflow for determining the thermodynamic solubility of a compound.

Protocol for Aqueous Solubility (Shake-Flask Method):

  • An excess of the solid compound is added to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).

  • The suspension is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The saturated solution is filtered to remove undissolved solid.

  • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Trustworthiness: This method is considered the "gold standard" for thermodynamic solubility determination. The use of a calibrated HPLC system ensures accurate quantification, and the extended equilibration time ensures that the true equilibrium solubility is measured.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key factor in membrane permeability and protein binding.

Experimental Protocol (Shake-Flask Method for LogP):

  • A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).

  • A known volume of the second solvent is added.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • The mixture is centrifuged to ensure complete phase separation.

  • The concentration of the compound in each phase is determined by HPLC-UV.

  • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Expertise & Experience: For ionizable compounds, it is more relevant to measure the LogD at a specific pH (e.g., 7.4). The experimental procedure is the same, but a buffered aqueous phase is used. The 4-methoxybenzyl and pyrazolopyridine moieties will influence the overall lipophilicity, and this value is critical for predicting oral absorption.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include those for the aromatic protons of the pyrazolopyridine and methoxybenzyl rings, the benzylic methylene protons, and the methoxy protons.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and can offer insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Key expected vibrational bands for this compound would include C-H stretching from the aromatic and aliphatic groups, C=C and C=N stretching from the aromatic rings, and C-O stretching from the methoxy group.

Chemical Stability

Assessing the chemical stability of a compound under various conditions is crucial for determining its shelf-life and potential for degradation.

Stability Assessment Workflow:

G cluster_0 Chemical Stability Workflow A Prepare Stock Solution B Incubate under Stress Conditions (e.g., pH 2, pH 7.4, pH 10) A->B C Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->C D Quench Reaction C->D E Analyze by HPLC-UV D->E F Determine % Remaining E->F

Caption: A generalized workflow for assessing the chemical stability of a compound under different pH conditions.

Protocol for pH-Dependent Stability:

  • A stock solution of the compound is prepared in an organic solvent (e.g., DMSO).

  • Aliquots of the stock solution are diluted into aqueous buffers at different pH values (e.g., pH 2, 7.4, and 10).

  • The solutions are incubated at a controlled temperature (e.g., 37 °C).

  • Samples are taken at various time points and analyzed by HPLC to determine the percentage of the parent compound remaining.

Authoritative Grounding: This type of forced degradation study is a standard component of early drug discovery and is guided by ICH (International Council for Harmonisation) principles.

Conclusion

The , as outlined in this guide, are critical determinants of its potential as a therapeutic agent. A thorough understanding and experimental validation of these properties are essential for advancing this compound through the drug discovery and development pipeline. The methodologies described herein represent industry-standard practices that ensure the generation of high-quality, reliable data. This foundational knowledge is paramount for making informed decisions in lead optimization, formulation development, and preclinical studies.

References

  • Title: Physicochemical and biopharmaceutical properties of drugs Source: PubChem URL: [Link]

  • Title: International Council for Harmonisation (ICH) Source: ICH Official Website URL: [Link]

The Multifaceted Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, making it an ideal scaffold for interacting with a wide array of biological targets.[1] This structural versatility has led to the development of numerous pyrazolo[3,4-b]pyridine derivatives with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2] This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, focusing on their mechanisms of action, and presents standardized protocols for their evaluation, aiming to equip researchers and drug development professionals with the knowledge to harness the therapeutic potential of this remarkable scaffold.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The most extensively studied biological activity of pyrazolo[3,4-b]pyridine derivatives is their remarkable anticancer potential. These compounds exert their cytotoxic and antiproliferative effects through various mechanisms, often targeting key players in cancer cell growth and survival.

Mechanism 1: Kinase Inhibition - Halting Aberrant Cell Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Pyrazolo[3,4-b]pyridines have emerged as a privileged scaffold for the design of potent kinase inhibitors.[4][5]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3] Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to be potent inhibitors of CDKs, such as CDK1 and CDK2.[3][6] This inhibition disrupts the normal progression of the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.

  • Other Kinase Targets: Beyond CDKs, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit a range of other kinases implicated in cancer, including PIM1, Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1). The ability of this scaffold to be modified to target different kinase ATP-binding sites underscores its versatility in developing targeted cancer therapies.

Signaling Pathway: Generic Kinase Inhibition Leading to Cell Cycle Arrest and Apoptosis

G cluster_0 Cellular Effects Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M phase) Apoptosis Apoptosis (Programmed Cell Death) Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->Kinase_Cascade Inhibits

Caption: Inhibition of kinase signaling cascades by pyrazolo[3,4-b]pyridine derivatives.

Mechanism 2: Topoisomerase II Inhibition - Inducing DNA Damage

Topoisomerase II (Topo II) is an essential enzyme that modulates DNA topology during replication and transcription.[1] Inhibition of Topo II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent Topo II inhibitors.[1][7][8][9][10] Their planar structure is thought to facilitate intercalation into the DNA, stabilizing the Topo II-DNA cleavage complex and preventing the re-ligation of the DNA strands.[1]

Mechanism 3: Tubulin Polymerization Inhibition - Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several series of pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site.[11][12][13] This leads to mitotic arrest and subsequent apoptosis.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

In addition to their anticancer properties, pyrazolo[3,4-b]pyridine derivatives have demonstrated promising antimicrobial activity.[14][15][16] Various substituted pyrazolopyridines have been synthesized and evaluated against a range of bacterial and fungal strains.[17][18] While the exact mechanisms are still under investigation, it is believed that these compounds may interfere with essential cellular processes in microorganisms. The broad-spectrum potential of some derivatives makes them attractive candidates for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response implicated in numerous diseases. Pyrazolo[3,4-b]pyridine derivatives have been investigated for their anti-inflammatory potential.[19] Some compounds have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential utility in treating inflammatory disorders.[20][21][22] For instance, certain derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[19]

Experimental Protocols

To facilitate further research and development in this area, this section provides standardized, step-by-step protocols for key in vitro assays used to evaluate the biological activities of pyrazolo[3,4-b]pyridine derivatives.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method for assessing cell viability.[23][24][25][26]

Workflow: MTT Assay

G Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add pyrazolo[3,4-b]pyridine derivatives at various concentrations Seed_Cells->Add_Compound Incubate 3. Incubate for a defined period (e.g., 48-72h) Add_Compound->Incubate Add_MTT 4. Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT 5. Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize 6. Solubilize formazan crystals with a solvent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[3,4-b]pyridine derivatives. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.[2][27][28][29][30]

Protocol:

  • Cell Treatment: Treat cells with the pyrazolo[3,4-b]pyridine derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.[31][32][33][34][35]

Protocol (Luminescence-based):

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and the pyrazolo[3,4-b]pyridine derivative at various concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the amount of ADP produced (or ATP consumed) using a commercial kit that generates a luminescent signal.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the reported anticancer activities of representative pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
8b CDK InhibitorHCT-116 (Colon)2.3[3]
A-549 (Lung)2.9[3]
HEPG2 (Liver)2.6[3]
8c Topoisomerase IIα InhibitorNCI-60 Panel (Mean)1.33[1][8][9][10]
15c Tubulin Polymerization InhibitorMCF-7 (Breast)0.067[11]
13d Tubulin Polymerization InhibitorSGC-7901 (Gastric)0.013[12]

Conclusion and Future Perspectives

Pyrazolo[3,4-b]pyridine derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, demonstrating a wide range of significant biological activities. Their potent anticancer effects, mediated through diverse mechanisms such as kinase inhibition, topoisomerase II inhibition, and disruption of tubulin polymerization, highlight their potential as a source of novel oncology therapeutics. Furthermore, their promising antimicrobial and anti-inflammatory properties warrant further investigation. The continued exploration of the structure-activity relationships of this scaffold, coupled with the application of robust biological evaluation protocols as outlined in this guide, will undoubtedly pave the way for the development of new and effective therapeutic agents for a variety of diseases.

References

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mechanism of action of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine and its Analogs as Kinase Inhibitors

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile role as a "hinge-binding" motif in a multitude of kinase inhibitors. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding site within the catalytic domain of various protein kinases. This competitive inhibition abrogates the kinase's ability to phosphorylate downstream substrates, thereby disrupting signal transduction pathways that are often hyperactivated in diseases such as cancer.

While detailed public data on the specific compound this compound as a terminal kinase inhibitor is limited, its chemical structure embodies the key features of this potent class of inhibitors. It is frequently utilized as a crucial intermediate in the synthesis of more complex kinase inhibitors.[1] This guide will, therefore, elucidate the mechanism of action of the broader class of pyrazolo[3,4-b]pyridine-based kinase inhibitors, drawing on extensive research into analogs to infer the functional contributions of the chloro, methoxybenzyl, and core heterocyclic moieties. We will explore the structural basis of kinase inhibition, the diversity of targeted kinases, the resulting impact on cellular signaling, and the experimental methodologies employed to characterize these interactions.

The Molecular Mechanism: Competitive ATP Inhibition

The primary mechanism of action for pyrazolo[3,4-b]pyridine-based inhibitors is their function as ATP-competitive inhibitors. Protein kinases share a conserved catalytic domain with a binding pocket for ATP. The inhibitor, mimicking the purine ring of adenine, occupies this pocket and forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain.

The pyrazolo[3,4-b]pyridine scaffold is particularly adept at this mimicry. The nitrogen atoms within the pyrazole and pyridine rings act as hydrogen bond donors and acceptors, forming stable interactions with the backbone amide and carbonyl groups of the hinge residues.[2] This high-affinity binding physically obstructs the entry of ATP, thereby preventing the phosphotransfer reaction.

The substituents on the pyrazolo[3,4-b]pyridine core play a crucial role in determining the inhibitor's potency and selectivity for specific kinases. The 4-chloro and 1-(4-methoxybenzyl) groups of the titular compound, for instance, would be expected to project into distinct sub-pockets of the ATP-binding site, where they can form additional interactions with specific amino acid residues. This "structure-activity relationship" (SAR) is a cornerstone of the rational design of targeted kinase inhibitors.

Structural Insights into Kinase Binding

The orientation of the pyrazolo[3,4-b]pyridine core and its substituents within the ATP-binding site has been elucidated through co-crystallography studies of analogous compounds with their target kinases. Generally, the bicyclic ring system lies flat in the adenine-binding region, while the substituents at various positions can adopt conformations that either enhance binding to the target kinase or create steric hindrance in the binding sites of off-target kinases, thus improving selectivity.

For example, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the pyrazolo[3,4-b]pyridine core is essential for activity.[2][3] Modifications at the N(1) position of the pyrazole ring can significantly impact potency, suggesting that this position is involved in critical interactions within the kinase domain.[3]

Diversity of Kinase Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold has been exploited to develop inhibitors against a wide array of kinases implicated in various diseases.

Kinase Target Family Examples Therapeutic Area Reference
Receptor Tyrosine Kinases (RTKs)FGFR, TRK, ALKOncology[3][4][5][6][7]
Non-receptor Tyrosine Kinases---
Serine/Threonine KinasesTBK1, CDKs, Mps1Oncology, Immunology[8][9][10][11][12][13]
Lipid Kinases---
OtherAMPK (activators)Metabolic Diseases[14]

This table summarizes the diverse kinase targets of pyrazolo[3,4-b]pyridine derivatives.

The ability to modulate the substituents on the core scaffold allows for the fine-tuning of selectivity towards a particular kinase or a desired profile of multi-kinase inhibition.

Impact on Cellular Signaling Pathways

By inhibiting specific kinases, pyrazolo[3,4-b]pyridine derivatives can effectively shut down aberrant signaling cascades that drive disease progression.

Oncogenic Signaling

In cancer, many kinases are components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. For instance, inhibitors of FGFR, ALK, and TRK can block downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which are critical for tumor growth and survival.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., FGFR, TRK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->RTK G cluster_workflow Western Blotting Workflow A Cell Treatment with Inhibitor B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Immunoblotting with Phospho-specific Antibodies E->F G Detection and Imaging F->G H Data Analysis: Quantify Phosphorylation G->H

Caption: Workflow for assessing cellular kinase inhibition using Western blotting.

In Vivo Efficacy Studies

The anti-tumor activity of lead compounds is evaluated in animal models, such as xenograft models where human tumor cells are implanted into immunocompromised mice. [3]Tumor growth is monitored over time in treated versus control groups to assess the in vivo efficacy of the inhibitor.

Conclusion

The this compound structure represents a key building block within a well-validated and highly versatile class of kinase inhibitors. The mechanism of action for this class is primarily through competitive inhibition at the ATP-binding site of a diverse range of protein kinases. The specific substituents on the pyrazolo[3,4-b]pyridine core are critical determinants of potency and selectivity, allowing for the development of targeted therapies for cancer, inflammatory disorders, and other diseases driven by aberrant kinase signaling. The continued exploration of the structure-activity relationships within this chemical series holds significant promise for the discovery of novel and effective therapeutic agents.

References

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The Definitive Spectroscopic Guide to 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities.[1] The specific analogue, 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (molecular formula C₁₄H₁₂ClN₃O, CAS No. 924909-17-1), represents a key intermediate in the synthesis of various bioactive molecules.[2] A thorough understanding of its structural features through modern spectroscopic techniques is paramount for unambiguous identification, purity assessment, and the rational design of subsequent chemical transformations. This in-depth technical guide provides a comprehensive analysis of the spectral characteristics of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for the accurate assignment of spectral signals. The numbering scheme for this compound used throughout this guide is presented below.

Caption: Numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR data. The following protocol is recommended:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. Based on the analysis of similar structures, the following proton signals are predicted for this compound in CDCl₃.[3][4][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-38.1 - 8.3s-
H-57.2 - 7.4d8.0 - 9.0
H-68.4 - 8.6d8.0 - 9.0
H-2', H-6'7.2 - 7.4d8.0 - 9.0
H-3', H-5'6.8 - 7.0d8.0 - 9.0
N1-CH₂5.5 - 5.7s-
OCH₃3.8 - 3.9s-

Rationale for Predicted Chemical Shifts:

  • Pyrazolo[3,4-b]pyridine Core: The protons on the pyridine ring (H-5 and H-6) are expected to be in the aromatic region, with H-6 likely being the most downfield due to the anisotropic effect of the fused pyrazole ring. The H-3 proton of the pyrazole ring is typically a singlet in the downfield region.[3]

  • 4-Methoxybenzyl Group: The protons of the 4-methoxybenzyl group will exhibit characteristic signals. The methylene protons (N1-CH₂) are expected to appear as a singlet, shifted downfield due to the attachment to the nitrogen atom. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The methoxy protons will be a sharp singlet in the upfield region.[5]

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule. The predicted chemical shifts for this compound are summarized below.[4][6][7]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3130 - 135
C-3a145 - 150
C-4148 - 153
C-5115 - 120
C-6140 - 145
C-7a150 - 155
C-1'128 - 132
C-2', C-6'127 - 130
C-3', C-5'114 - 118
C-4'158 - 162
N1-CH₂50 - 55
OCH₃55 - 60

Rationale for Predicted Chemical Shifts:

  • Heterocyclic Core: The carbon atoms of the pyrazolo[3,4-b]pyridine core will resonate in the aromatic region. The carbon bearing the chlorine atom (C-4) and the bridgehead carbons (C-3a and C-7a) are expected to be the most downfield.[7]

  • 4-Methoxybenzyl Group: The carbons of the 4-methoxybenzyl group will show characteristic shifts. The carbon attached to the oxygen (C-4') will be the most downfield in this fragment. The methylene carbon (N1-CH₂) and the methoxy carbon will appear in the aliphatic region.

2D NMR Spectral Analysis (Predicted)

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, the following key correlations are expected:

    • A cross-peak between H-5 and H-6, confirming their adjacent positions on the pyridine ring.

    • Cross-peaks between H-2'/H-6' and H-3'/H-5' of the 4-methoxybenzyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons to which they are attached. It will be crucial for assigning the protonated carbons in both the heterocyclic core and the benzyl substituent.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected HMBC correlations for structural confirmation include:

    • The N1-CH₂ protons will show correlations to C-7a of the pyrazole ring and C-1' and C-2'/C-6' of the benzyl ring.

    • The H-3 proton will show correlations to C-3a and C-7a.

    • The H-5 proton will show correlations to C-4 and C-7.

    • The H-6 proton will show correlations to C-4 and C-7a.

    • The OCH₃ protons will show a correlation to C-4'.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR HNMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) HNMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) HNMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) HNMR->HMBC CNMR ¹³C NMR (Carbon Environments) CNMR->HSQC CNMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of nitrogen-containing heterocyclic compound.[8]

Experimental Protocol: Mass Spectrometry Sample Preparation
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

High-Resolution Mass Spectrometry (HRMS)

HRMS will provide the accurate mass of the molecular ion, allowing for the confirmation of the elemental composition. For this compound (C₁₄H₁₂ClN₃O), the expected exact mass of the protonated molecule [M+H]⁺ is 274.0747. The presence of the chlorine atom will also result in a characteristic isotopic pattern, with a peak at [M+H+2]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.

Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation

Tandem mass spectrometry (MS/MS) of the protonated molecule will induce fragmentation, providing valuable structural information. The most likely fragmentation pathways are outlined below.

A key fragmentation pathway for N-benzyl substituted compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl or tropylium cation.[9]

Predicted Fragmentation Pattern:

  • [M+H]⁺ → m/z 121 (4-methoxybenzyl cation): This would be a major fragment resulting from the cleavage of the N1-C1' bond. This cation is resonance-stabilized.

  • [M+H]⁺ → m/z 154 (4-chloropyrazolo[3,4-b]pyridine radical cation): This fragment would result from the loss of the 4-methoxybenzyl radical.

  • m/z 121 → m/z 91 (tropylium ion): The 4-methoxybenzyl cation can further fragment by loss of formaldehyde (CH₂O) to form the highly stable tropylium ion.[9]

Fragmentation_Pathway M_H [M+H]⁺ m/z 274 frag1 4-methoxybenzyl cation m/z 121 M_H->frag1 - C₇H₄ClN₃ frag2 4-chloropyrazolo[3,4-b]pyridine radical cation m/z 154 M_H->frag2 - C₈H₉O frag3 tropylium ion m/z 91 frag1->frag3 - CH₂O

Caption: Predicted ESI-MS/MS fragmentation pathway.

Conclusion

The comprehensive spectral analysis of this compound using a combination of 1D and 2D NMR techniques and high-resolution mass spectrometry provides a robust framework for its unambiguous structural characterization. The predicted ¹H and ¹³C NMR chemical shifts, along with the expected correlations from COSY, HSQC, and HMBC experiments, offer a detailed roadmap for spectral assignment. Furthermore, the anticipated fragmentation pattern in ESI-MS/MS, highlighted by the characteristic formation of the 4-methoxybenzyl cation and its subsequent fragmentation to the tropylium ion, serves as a powerful tool for confirming the molecular structure. This guide provides the necessary technical insights and protocols to empower researchers in their synthetic and medicinal chemistry endeavors involving this important heterocyclic scaffold.

References

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The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Framework for Targeting Key Pathogenic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system that has emerged as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and the strategic placement of nitrogen atoms allow for a multitude of interactions with various biological targets, making it a versatile starting point for the design of potent and selective inhibitors. This guide provides a comprehensive overview of the key therapeutic targets of pyrazolo[3,4-b]pyridine compounds, delving into their mechanisms of action, the signaling pathways they modulate, and the experimental workflows used to validate their therapeutic potential. The primary focus will be on their role as kinase inhibitors, phosphodiesterase inhibitors, and topoisomerase inhibitors in the context of oncology, inflammation, and neurodegenerative diseases.

I. Kinase Inhibition: A Dominant Therapeutic Application

The pyrazolo[3,4-b]pyridine core has proven to be an exceptional scaffold for the development of kinase inhibitors. Its ability to form key hydrogen bonds and occupy the ATP-binding pocket of various kinases has led to the discovery of potent inhibitors for a range of targets implicated in cancer and inflammatory diseases.

A. Tropomyosin Receptor Kinases (TRKs): Targeting Neurotrophin-Driven Cancers

Therapeutic Rationale: The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are crucial for the development and function of the nervous system.[1] However, chromosomal rearrangements leading to NTRK gene fusions are oncogenic drivers in a wide array of cancers, including infantile fibrosarcoma and certain types of lung, thyroid, and colorectal cancers.[2][3] These fusion proteins result in constitutive, ligand-independent activation of the TRK kinase domain, leading to uncontrolled cell proliferation and survival.[2][4] Therefore, inhibiting TRK signaling is a promising therapeutic strategy for these genetically defined cancers.

Mechanism of Action & Signaling Pathway: Pyrazolo[3,4-b]pyridine-based TRK inhibitors act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules.[5][6] This blockade inhibits key signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell growth and survival.[4]

TRK_Signaling_Pathway Ligand (e.g., NGF) Ligand (e.g., NGF) TRK Receptor TRK Receptor Ligand (e.g., NGF)->TRK Receptor Binds RAS RAS TRK Receptor->RAS Activates PI3K PI3K TRK Receptor->PI3K Activates Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->TRK Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival AKT AKT PI3K->AKT AKT->Cell Proliferation & Survival

Caption: TRK Signaling Pathway Inhibition.

Experimental Workflow: Validating TRK Inhibitors

A crucial step in the development of TRK inhibitors is the robust preclinical evaluation of their potency and selectivity. This typically involves a combination of in vitro enzymatic assays, cell-based proliferation assays, and in vivo tumor models.

Table 1: Representative Pyrazolo[3,4-b]pyridine TRK Inhibitors and their Potency

Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference
C03TRKA56Km-120.304[5][6]
C09TRKA57--[6]
C10TRKA26--[6]

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a common method for determining the in vitro potency of kinase inhibitors.

  • Reagent Preparation:

    • Prepare a stock solution of the pyrazolo[3,4-b]pyridine compound in 100% DMSO.

    • Dilute the TRK enzyme and biotinylated substrate peptide in the appropriate kinase buffer.

    • Prepare an ATP solution at the desired concentration (often at the Km for the specific kinase).

    • Prepare the detection reagents: Europium-conjugated anti-phospho-tyrosine antibody and streptavidin-XL665.

  • Assay Procedure:

    • In a 384-well plate, add 0.5 µL of the compound dilutions.

    • Add 5.5 µL of the diluted TRK enzyme and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the ATP and substrate mixture.

    • Incubate for the desired reaction time (e.g., 30 minutes) at room temperature.

    • Stop the reaction by adding EDTA-containing buffer, which also contains the HTRF detection reagents.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

    • Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.

B. Fibroblast Growth Factor Receptors (FGFRs): A Target in Various Solid Tumors

Therapeutic Rationale: The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis.[5] Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers, including bladder, breast, and lung cancer.[7][8] Therefore, inhibiting FGFRs is a validated therapeutic strategy for these malignancies.

Mechanism of Action & Signaling Pathway: Pyrazolo[3,4-b]pyridine-based FGFR inhibitors are ATP-competitive and bind to the kinase domain of FGFRs.[7] This inhibition blocks the phosphorylation of downstream signaling molecules, primarily through the RAS-MAPK and PI3K-AKT pathways, leading to reduced cell proliferation and survival.[9]

FGFR_Signaling_Pathway FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->FGFR Inhibits GRB2/SOS GRB2/SOS FRS2->GRB2/SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis ERK->Cell Proliferation & Angiogenesis AKT AKT PI3K->AKT AKT->Cell Proliferation & Angiogenesis

Caption: FGFR Signaling Pathway Inhibition.

C. Cyclin-Dependent Kinases (CDKs) and PIM Kinases: Targeting Cell Cycle and Proliferation

Therapeutic Rationale: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. PIM kinases are proto-oncogenes that promote cell survival and proliferation. Dual inhibition of CDK2 and PIM1 has been shown to be an effective anti-cancer strategy.[10]

Mechanism of Action: Pyrazolo[3,4-b]pyridine derivatives have been designed as dual inhibitors of CDK2 and PIM1, arresting the cell cycle and inducing apoptosis.[10]

D. TANK-Binding Kinase 1 (TBK1): A Node in Inflammation and Cancer

Therapeutic Rationale: TBK1 is a non-canonical IKK family member that plays a crucial role in innate immunity and inflammation.[11] It is also implicated in the survival of certain cancer cells, particularly those with KRAS mutations.[12][13]

Mechanism of Action & Signaling Pathway: Pyrazolo[3,4-b]pyridine compounds can potently inhibit TBK1, leading to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. This inhibition primarily affects the NF-κB and IRF3/7 signaling pathways.[11][14]

TBK1_Signaling_Pathway Upstream Signals (e.g., PAMPs) Upstream Signals (e.g., PAMPs) TBK1 TBK1 Upstream Signals (e.g., PAMPs)->TBK1 Activates IRF3/7 IRF3/7 TBK1->IRF3/7 NF-κB NF-κB TBK1->NF-κB Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->TBK1 Inhibits Type I Interferons Type I Interferons IRF3/7->Type I Interferons Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines

Caption: TBK1 Signaling Pathway Inhibition.

II. Phosphodiesterase 4 (PDE4) Inhibition: An Anti-Inflammatory Strategy

Therapeutic Rationale: PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger with anti-inflammatory properties.[15] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[16][17] This makes PDE4 inhibitors attractive for the treatment of inflammatory diseases like chronic obstructive pulmonary disease (COPD) and psoriasis.[1][18]

Mechanism of Action: Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective PDE4 inhibitors.[19][20] Their mechanism involves increasing intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation and inactivation of transcription factors like NF-κB, which are responsible for the expression of pro-inflammatory genes.[15]

PDE4_Inhibition_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP ATP to ATP ATP PKA PKA cAMP->PKA Activates PDE4 PDE4 AMP AMP PDE4->AMP cAMP to Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->PDE4 Inhibits NF-κB NF-κB PKA->NF-κB Inhibits Anti-inflammatory Cytokines Anti-inflammatory Cytokines PKA->Anti-inflammatory Cytokines Upregulates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Upregulates

Caption: PDE4 Inhibition Mechanism.

III. Topoisomerase IIα Inhibition: A Direct Anti-Cancer Approach

Therapeutic Rationale: Topoisomerase IIα is an essential enzyme that regulates DNA topology during replication and transcription.[21] Cancer cells, due to their high proliferative rate, are particularly dependent on this enzyme.[22] Topoisomerase II inhibitors trap the enzyme-DNA complex, leading to the accumulation of DNA double-strand breaks and ultimately, apoptosis.[23] This makes Topoisomerase IIα a well-established target for cancer chemotherapy.

Mechanism of Action: Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent Topoisomerase IIα inhibitors.[8][24][25] These compounds stabilize the covalent complex between Topoisomerase IIα and DNA, preventing the re-ligation of the DNA strands and inducing DNA damage and S-phase cell cycle arrest.[7][26]

Table 2: Anti-leukemic Activity of a Representative Pyrazolo[3,4-b]pyridine Topoisomerase IIα Inhibitor

Compound IDCell LineGI50 (µM)Reference
8cK5620.72[7]
8cMV4-110.72[7]

IV. Experimental Protocols for Compound Evaluation

Protocol 2: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[27]

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compound in culture medium.

    • Replace the medium in the wells with the compound dilutions and incubate for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: In Vivo Xenograft Models

Xenograft models are indispensable for evaluating the in vivo efficacy of anti-cancer compounds.[10][28]

  • Cell Implantation:

    • Implant human cancer cells (e.g., H1581 for FGFR-driven cancer) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[29]

  • Tumor Growth and Monitoring:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the pyrazolo[3,4-b]pyridine compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold has unequivocally demonstrated its value as a versatile platform for the design of inhibitors targeting a diverse range of therapeutic targets. The extensive research into their activity as kinase, phosphodiesterase, and topoisomerase inhibitors has yielded promising candidates for the treatment of cancer and inflammatory diseases. The continued exploration of this privileged scaffold, coupled with rational drug design and robust preclinical evaluation, holds significant promise for the development of novel and effective therapeutics. Future efforts will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their clinical potential.

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Probing the Kinome: A Technical Guide to Characterizing the Inhibitory Profile of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine in Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1][2] Its bicyclic, nitrogen-rich structure provides a versatile framework for designing molecules that can effectively interact with the ATP-binding site of various kinases. Numerous derivatives have been explored as inhibitors of a wide range of kinases, implicated in pathologies from cancer to inflammation.[2][3] Compounds based on this scaffold have shown promise in targeting cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1), among others.[3][4][5]

This guide outlines a comprehensive, field-proven strategy for elucidating the kinase inhibitory profile of a novel derivative, 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine. We will detail the rationale behind experimental choices, from broad-spectrum screening to in-depth cellular characterization, providing a robust framework for researchers in drug discovery and chemical biology.

Synthesis of this compound

The synthesis of the title compound can be achieved through established synthetic routes for pyrazolo[3,4-b]pyridine derivatives. A common approach involves the protection of the pyrazole nitrogen, followed by functionalization of the pyridine ring. For instance, a plausible route could start from a commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. The pyrazole nitrogen can be protected with a 4-methoxybenzyl (PMB) group. Subsequent reactions, potentially involving a Gould-Jacobs reaction or similar cyclization strategies with appropriate precursors, would lead to the formation of the 4-chloro-substituted pyrazolo[3,4-b]pyridine core.[6][7] The final product would be purified by standard chromatographic techniques and its structure confirmed by NMR and mass spectrometry.

Phase 1: Initial Kinase Profiling and Hit Identification

The initial step in characterizing a novel compound is to assess its activity against a broad panel of kinases. This provides an unbiased overview of its selectivity and identifies primary targets for further investigation.

Experimental Protocol: Broad-Spectrum Kinase Panel Screening

A widely accepted method for initial profiling is to screen the compound at a fixed concentration (e.g., 1 µM) against a large, diverse panel of recombinant kinases. Several commercial services offer such panels, often utilizing radiometric or fluorescence-based assays.

Step-by-Step Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO at a concentration of 10 mM.

  • Assay Preparation: The compound is diluted to the final screening concentration (e.g., 1 µM) in the appropriate kinase assay buffer.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the compound. A common method is the radiometric assay using [γ-³²P]ATP, where the incorporation of the radiolabeled phosphate into the substrate is measured.[8][9]

  • Detection: After the reaction, the phosphorylated substrate is separated from the remaining [γ-³²P]ATP, typically by filtration or chromatography.[8] The amount of radioactivity incorporated is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the compound is calculated relative to a DMSO control. A significant reduction in activity (e.g., >50% inhibition) identifies a "hit."

Hypothetical Data Presentation

The results of a broad-spectrum kinase screen are typically presented in a table summarizing the inhibition data for each kinase.

KinaseFamily% Inhibition at 1 µM
CDK2/CycACMGC85%
CDK9/CycT1CMGC78%
TRKATK62%
TBK1CAMK55%
.........
PKAAGC5%

This is hypothetical data for illustrative purposes.

Phase 2: Quantitative Characterization of Primary Targets

Once primary hits are identified, the next step is to quantify the potency of the compound against these kinases by determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

Step-by-Step Methodology:

  • Compound Dilution Series: A serial dilution of the compound is prepared in DMSO, typically covering a range from 10 µM to 0.1 nM.

  • Kinase Assay: For each concentration, a kinase assay is performed as described above. Each concentration should be tested in duplicate or triplicate.

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.

Hypothetical IC50 Data
Kinase TargetIC50 (nM)
CDK2/CycA50
CDK9/CycT1120
TRKA450
TBK1800

This is hypothetical data for illustrative purposes.

Phase 3: Cellular Activity and Target Engagement

Biochemical assays provide valuable information on the direct interaction between the compound and the kinase. However, it is crucial to confirm that the compound can enter cells and inhibit the target kinase in a physiological context.[10][11][12]

Experimental Workflow for Cellular Characterization

G cluster_0 Cellular Target Engagement cluster_1 Downstream Signaling cluster_2 Phenotypic Outcome TargetEngagement Target Engagement Assay (e.g., NanoBRET) Phospho Phosphorylation of Downstream Substrate (Western Blot or ELISA) TargetEngagement->Phospho Confirms target modulation Proliferation Cell Proliferation Assay (e.g., Ba/F3 system) Phospho->Proliferation Links target to cellular function

Caption: Workflow for cellular characterization of a kinase inhibitor.

Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to a specific kinase within living cells.[10]

Step-by-Step Methodology:

  • Cell Line Preparation: A cell line is engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Assay Setup: The cells are treated with a fluorescent tracer that binds to the ATP-binding site of the kinase and varying concentrations of the test compound.

  • BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase-tagged kinase and the fluorescent tracer. If the test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[10]

  • Data Analysis: The BRET ratio is plotted against the compound concentration to determine the cellular IC50.

Experimental Protocol: Downstream Signaling Pathway Analysis

Inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream substrates. This can be assessed by Western blotting or ELISA.[11][12]

Step-by-Step Methodology (Western Blot):

  • Cell Treatment: A relevant cell line is treated with various concentrations of the compound for a specified time.

  • Cell Lysis: The cells are lysed to extract total protein.

  • SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the phosphorylated form of the downstream substrate and a total protein antibody for normalization.

  • Detection and Quantification: The antibody binding is detected using a chemiluminescent or fluorescent secondary antibody, and the band intensities are quantified.

Illustrative Signaling Pathway: CDK2 and Cell Cycle Progression

G CDK2_CycA CDK2/Cyclin A Rb pRb CDK2_CycA->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Genes E2F->S_Phase activates transcription Inhibitor 4-chloro-1-(4-methoxybenzyl)- 1H-pyrazolo[3,4-b]pyridine Inhibitor->CDK2_CycA inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Protocol: Cell Proliferation Assay

The ultimate functional consequence of inhibiting a kinase involved in cell growth is often a reduction in cell proliferation. The Ba/F3 cell proliferation assay is particularly useful for assessing the activity of inhibitors against oncogenic kinases.[10][11]

Step-by-Step Methodology (Ba/F3 Assay):

  • Cell Line Engineering: Ba/F3 cells, which are dependent on IL-3 for survival, are engineered to express the target oncogenic kinase. This makes their proliferation dependent on the activity of this kinase, even in the absence of IL-3.[11]

  • Cell Treatment: The engineered Ba/F3 cells are cultured without IL-3 and treated with a dilution series of the compound.

  • Viability Measurement: After a period of incubation (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Cell viability is plotted against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This technical guide provides a systematic and robust framework for the comprehensive evaluation of the kinase inhibitory profile of this compound. By progressing from broad-spectrum screening to quantitative biochemical assays and finally to cell-based functional assays, a researcher can build a detailed understanding of the compound's potency, selectivity, and cellular activity. The hypothetical data presented illustrates a compound with promising activity against CDKs, suggesting a potential application in oncology.

Further studies could include kinome-wide selectivity profiling at a higher resolution, determination of the mechanism of inhibition (e.g., ATP-competitive), and in vivo efficacy studies in relevant disease models. The versatility of the pyrazolo[3,4-b]pyridine scaffold suggests that further chemical modifications could be made to optimize the potency and selectivity of this compound class.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Profacgen. Cell-based Kinase Assays. Retrieved from [Link]

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  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1634-1650. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364-1375. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(12), e2337. Retrieved from [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364-1375. Retrieved from [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3123. Retrieved from [Link]

  • Martens, S. (2023). (PDF) In vitro kinase assay v1. ResearchGate. Retrieved from [Link]

  • Andrews, B., & Tyers, M. (2001). In vitro assay for cyclin-dependent kinase activity in yeast. CSH Protocols, 2001(1), pdb.prot1. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3123. Retrieved from [Link]

  • PrepChem. Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364-1375. Retrieved from [Link]

  • Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(14), 1539-1541. Retrieved from [Link]

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Initial Screening of 4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro screening of the novel compound 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, a member of the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. Derivatives of this scaffold have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of critical cellular kinases and topoisomerase II.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic candidates. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, ensuring a robust and scientifically sound preliminary assessment of this compound's anticancer activity.

Introduction: The Rationale for Screening this compound

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere of purines, which allows it to interact with the ATP-binding sites of kinases.[4][5] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted therapy.[4][6] The specific compound, this compound, serves as a key intermediate in the synthesis of such targeted agents, suggesting its potential as a pharmacologically active molecule itself or as a foundational structure for a new class of inhibitors.[7]

Our initial screening strategy is designed to answer three fundamental questions:

  • Does the compound exhibit cytotoxic or cytostatic effects against cancer cells?

  • What is the preliminary spectrum of its activity across different cancer types?

  • Can we elucidate its primary mechanism of action (e.g., induction of apoptosis, cell cycle arrest)?

To address these questions, we will employ a tiered approach, beginning with broad cytotoxicity screening, followed by more detailed mechanistic studies on sensitive cell lines.

Phase 1: Broad Spectrum Cytotoxicity Assessment

The initial step is to determine the compound's ability to inhibit cancer cell growth. For this, we will utilize a panel of well-characterized human cancer cell lines representing diverse tumor origins. This approach provides a preliminary indication of the compound's potency and selectivity.[8][9]

Selection of Cancer Cell Lines

A judicious selection of cell lines is paramount for generating meaningful data.[10] For a broad initial screen, we recommend a panel that includes, but is not limited to:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • NCI-H460: A human non-small cell lung cancer cell line.

  • SF-268: A human glioblastoma cell line.

These three cell lines were historically used by the National Cancer Institute (NCI) for pre-screening due to their high sensitivity, providing a good initial indication of a compound's potential broad-spectrum activity.[11][12] Additional cell lines from different cancer types, such as HepG2 (hepatocellular carcinoma) and HCT-116 (colon carcinoma), can be included to broaden the scope of the initial screen.[13]

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

For determining cytotoxicity, the Sulforhodamine B (SRB) assay is a reliable and robust method.[14][15][16] It is a colorimetric assay that measures cell density based on the binding of the SRB dye to cellular proteins.[14][15] This assay is less susceptible to interference from compounds that alter cellular metabolism, a potential pitfall of tetrazolium-based assays like the MTT assay.[17][18]

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding serial_dilution Treatment with Serial Dilutions of Test Compound cell_seeding->serial_dilution compound_prep Test Compound Stock Solution Preparation compound_prep->serial_dilution incubation Incubation (e.g., 48, 72 hours) serial_dilution->incubation assay_proc SRB Assay Procedure incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance data_analysis Calculation of % Cell Viability absorbance->data_analysis ic50 IC50 Value Determination data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing.

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells/well) and allow them to adhere overnight.[19]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization and Measurement: Add 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

Data Presentation and Interpretation

The results of the cytotoxicity assay should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Cell LineTissue of OriginIC50 (µM) of this compound
MCF-7Breast Adenocarcinoma[Insert experimental value]
NCI-H460Non-small Cell Lung Cancer[Insert experimental value]
SF-268Glioblastoma[Insert experimental value]
HepG2Hepatocellular Carcinoma[Insert experimental value]
HCT-116Colon Carcinoma[Insert experimental value]

A lower IC50 value indicates greater potency. Significant differences in IC50 values across the cell line panel may suggest a degree of selectivity for certain cancer types, warranting further investigation.

Phase 2: Mechanistic Elucidation in Sensitive Cell Lines

Once the most sensitive cell line(s) have been identified from the initial screen, the next phase focuses on understanding how the compound exerts its effects. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Assessment of Apoptosis Induction

Apoptosis is a tightly regulated process of programmed cell death that is often dysregulated in cancer.[20] Many effective chemotherapeutic agents function by inducing apoptosis in cancer cells. We will employ two complementary assays to assess for apoptosis: Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity measurement.

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[21][22] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[22] By using both Annexin V and PI, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[23]

G cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis cell_culture Culture of Sensitive Cell Line treatment Treat with Compound (IC50 concentration) cell_culture->treatment harvest Harvest Cells treatment->harvest staining Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry quadrant_analysis Quadrant Analysis to Quantify Cell Populations flow_cytometry->quadrant_analysis

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Caspases are a family of proteases that are central to the execution of apoptosis.[20] Caspases-3 and -7 are key effector caspases that cleave a multitude of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[21] Commercially available kits provide a luminogenic or fluorogenic substrate for caspase-3/7 that, when cleaved, produces a measurable signal proportional to the enzymatic activity.

Cell Cycle Analysis

Disruption of the cell cycle is another key mechanism of action for many anticancer drugs.[24] Cell cycle analysis allows us to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25][26] An accumulation of cells in a particular phase suggests that the compound may be targeting a checkpoint that governs the transition to the next phase.[27]

The most common method for cell cycle analysis involves staining fixed and permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide.[25] The fluorescence intensity of the stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[25]

  • Cell Treatment: Treat the selected sensitive cell line with this compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with phosphate-buffered saline (PBS). Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate a DNA content frequency histogram to visualize the distribution of cells across the different phases of the cell cycle.[24]

The results of the cell cycle analysis can be presented in a table and a histogram.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control[Insert value][Insert value][Insert value]
Test Compound (IC50)[Insert value][Insert value][Insert value]

An increase in the percentage of cells in a specific phase compared to the vehicle control indicates a cell cycle arrest at that point. For example, some pyrazolo[3,4-b]pyridine derivatives have been shown to induce S-phase arrest.[1][2]

Potential Signaling Pathways and Future Directions

The pyrazolo[3,4-b]pyridine scaffold is known to inhibit various kinases involved in cancer cell proliferation and survival.[1][3][4] Should the initial screening reveal significant anticancer activity, subsequent studies could focus on identifying the specific molecular targets of this compound.

G cluster_compound Pyrazolo[3,4-b]pyridine Core cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes compound 4-chloro-1-(4-methoxybenzyl) -1H-pyrazolo[3,4-b]pyridine cdk Cyclin-Dependent Kinases (CDKs) compound->cdk Inhibition fgfr Fibroblast Growth Factor Receptor (FGFR) compound->fgfr Inhibition topii Topoisomerase II compound->topii Inhibition other_kinases Other Kinases (e.g., GSK-3, HCK) compound->other_kinases Inhibition cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest reduced_proliferation Reduced Proliferation fgfr->reduced_proliferation apoptosis Apoptosis topii->apoptosis other_kinases->apoptosis other_kinases->reduced_proliferation

Caption: Potential signaling pathways targeted by pyrazolo[3,4-b]pyridine derivatives.

Future work could involve:

  • Kinase Profiling: Screening the compound against a panel of purified kinases to identify specific targets.

  • Western Blot Analysis: Examining the phosphorylation status of key downstream signaling proteins to confirm target engagement in cells.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

Conclusion

This technical guide outlines a systematic and robust approach for the initial in vitro screening of this compound. By following the proposed workflow, researchers can efficiently assess the compound's cytotoxic potential, gain insights into its mechanism of action, and make informed decisions about its further development as a potential anticancer agent. The emphasis on sound experimental design, appropriate assay selection, and logical data interpretation will ensure the generation of high-quality, reliable data to guide future research endeavors.

References

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  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available from: [Link]

  • Cell Cycle Analysis Using Flow Cytometry. News-Medical.Net. Available from: [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. Available from: [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Available from: [Link]

  • Cell Cycle Analysis by Flow Cytometry | Request PDF. ResearchGate. Available from: [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Available from: [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile | Request PDF. ResearchGate. Available from: [Link]

  • Apoptosis – what assay should I use?. BMG Labtech. Available from: [Link]

  • Cell Cycle Analysis: Flow vs Imaging Cytometry. Biocompare. Available from: [Link]

  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. Available from: [Link]

  • If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose?. ResearchGate. Available from: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available from: [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PubMed Central. Available from: [Link]

  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate. Available from: [Link]

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  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available from: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available from: [Link]

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An In-depth Technical Guide to the Solubility and Stability of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the projected solubility and stability of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of specific quantitative data in publicly accessible literature for this particular molecule, this document synthesizes information from its core scaffold, 4-chloro-1H-pyrazolo[3,4-b]pyridine, and the known physicochemical effects of the 1-(4-methoxybenzyl) substituent. Crucially, this guide offers detailed, field-proven experimental protocols for researchers to quantitatively determine the solubility profile and assess the chemical stability through forced degradation studies, thereby enabling the generation of precise data tailored to specific research and development needs.

Introduction and Scientific Context

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors for oncology.[1][2] The specific compound, this compound, combines this potent core with a 4-chloro substituent, a common feature in kinase inhibitors that can modulate binding affinity, and a 1-(4-methoxybenzyl) group.

The 4-methoxybenzyl (PMB) group is frequently employed as a protecting group for nitrogen atoms in heterocyclic synthesis due to its relative stability under many conditions and its susceptibility to specific cleavage methods.[3][4] Its presence significantly influences the molecule's overall physicochemical properties, including its solubility and stability, which are critical parameters for drug development, formulation, and in-vitro assay design. Understanding these properties is paramount for any researcher working with this or structurally related compounds.

This guide is structured to first provide a theoretical framework for predicting the compound's behavior, followed by actionable, detailed protocols for empirical determination.

Projected Physicochemical Properties and Solubility Profile

The solubility of a compound is dictated by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. The principle of "like dissolves like" provides a foundational basis for prediction.

  • Core Scaffold: The 1H-pyrazolo[3,4-b]pyridine core contains several nitrogen atoms, making it polar and capable of hydrogen bonding.

  • Substituents:

    • The 4-chloro group adds a degree of lipophilicity.

    • The 1-(4-methoxybenzyl) group is the most significant contributor to the molecule's character. It is large, predominantly nonpolar, and will substantially increase the lipophilicity (logP) compared to the unsubstituted parent scaffold, thereby decreasing its solubility in aqueous media.

Based on this structure, a qualitative solubility profile can be projected.

Table 1: Projected Qualitative Solubility of this compound

Solvent ClassCommon Lab SolventsProjected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the polar pyrazolopyridine core and accommodate the lipophilic PMB group. DMSO is expected to be an excellent solvent.
Polar Protic Methanol, EthanolModerate to LowThe ability to hydrogen bond may be sterically hindered by the bulky PMB group. Solubility is expected to be lower than in polar aprotic solvents.
Nonpolar Hexanes, TolueneVery LowThe overall polarity of the molecule, dominated by the heterocyclic core, is too high for significant interaction with nonpolar solvents.
Aqueous Water, PBS (pH 7.4)Very Low / InsolubleThe large, lipophilic 4-methoxybenzyl group is expected to dominate, leading to poor aqueous solubility. Solubility in buffered solutions is not expected to improve significantly.

Experimental Protocol for Quantitative Solubility Determination

To move beyond projections, quantitative measurement is essential. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep_solid Weigh excess solid (e.g., 5-10 mg) prep_solvent Add known volume of solvent (e.g., 1 mL) prep_solid->prep_solvent Combine in vial equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->equil sep Filter (0.22 µm PTFE) or Centrifuge equil->sep analysis_prep Prepare serial dilutions of supernatant sep->analysis_prep analysis_quant Quantify concentration (HPLC or UV-Vis) analysis_prep->analysis_quant analysis_calc Calculate Solubility (mg/mL or µM) analysis_quant->analysis_calc

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound (e.g., 5-10 mg, ensuring undissolved solid remains) to a glass vial.

    • Accurately add a known volume (e.g., 1.0 mL) of the desired solvent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended for novel compounds.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved particles. Alternatively, centrifuge the sample at high speed and collect the supernatant. This step is critical to avoid artificially high results.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • Generate a calibration curve using serial dilutions of the standard stock solution.

    • Dilute the filtered supernatant from Step 3 into the analytical range of the calibration curve.

    • Analyze the diluted samples and standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Calculate the concentration of the saturated solution using the calibration curve, accounting for all dilution factors.

Chemical Stability Profile and Degradation Pathways

The stability of the target molecule is influenced by its constituent functional groups. The pyrazolo[3,4-b]pyridine core is generally robust, but the PMB group and the 4-chloro substituent are potential sites of reactivity.

  • Acidic Conditions: The PMB group is a well-known acid-labile protecting group.[5] Treatment with strong acids (e.g., trifluoroacetic acid) will likely cleave the benzyl-N1 bond, yielding 4-chloro-1H-pyrazolo[3,4-b]pyridine and the 4-methoxybenzyl cation.

  • Oxidative Conditions: The electron-rich 4-methoxybenzyl group is susceptible to oxidation. Strong oxidizing agents can lead to cleavage of the PMB group or other degradations.

  • Basic Conditions: The compound is expected to show greater stability under basic conditions compared to acidic conditions.

  • Photostability: Fused aromatic systems can be susceptible to photolytic degradation. Exposure to UV light may induce decomposition.

  • Thermal Stability: The compound is expected to be a stable solid at ambient temperatures, as indicated by commercial supplier recommendations for refrigerator storage for the parent scaffold.[6]

Forced Degradation Studies Protocol

Forced degradation (stress testing) is essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as outlined in ICH guidelines.[7][8]

Workflow for Forced Degradation Study

G cluster_conditions Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose for set times base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose for set times oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Expose for set times thermal Thermal Stress (Solid & Solution, 80°C) start->thermal Expose for set times photo Photolytic Stress (ICH Option 2 Light Box) start->photo Expose for set times quench Quench Reaction (Neutralize if needed) acid->quench base->quench oxid->quench thermal->quench photo->quench hplc Analyze by HPLC-UV/MS (Compare to unstressed control) quench->hplc characterize Identify Degradants (Mass Spec, Peak Purity) hplc->characterize

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a solution of the compound at approximately 1 mg/mL in a mixture of acetonitrile and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Expose both the solid compound and the stock solution to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points and Analysis:

    • Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

    • For acid and base samples, neutralize the solution before analysis.

    • Analyze all stressed samples, alongside an unstressed control sample, by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector.

    • Aim for 5-20% degradation of the parent peak for meaningful results.[10]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Determine the mass-to-charge ratio (m/z) of any new peaks to help identify potential degradation products.

    • Establish the degradation pathway based on the conditions that caused decomposition.

Summary and Recommendations

While specific experimental data for this compound is not currently published, its physicochemical properties can be rationally projected based on its chemical structure. It is anticipated to be a lipophilic molecule with good solubility in polar aprotic solvents like DMSO and poor solubility in aqueous media. The primary point of instability is likely the acid-labile 1-(4-methoxybenzyl) group.

For researchers and drug development professionals, it is imperative to empirically determine these properties. The detailed protocols provided in this guide for quantitative solubility assessment and forced degradation studies offer a robust framework for generating the critical data needed to advance research, ensure data quality in biological assays, and inform formulation development.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003.

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(5).
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, 1996.

  • Rane, K., et al. (2021). Best Practices for Forced Degradation Study ICH Guideline Compliance. Veeprho.com.

  • Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(14), 3949-3953.
  • Wang, X., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 861-869.
  • Hernández-Vázquez, E., et al. (2020).
  • ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Sigma-Aldrich. 4-Chloro-1H-pyrazolo[3,4-b]pyridine product page.

  • Papastathopoulos, A., et al. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 24(12), 2286.
  • Sirius Analytical. A method for determining the solubility of a chemical compound.
  • Chemistry LibreTexts. (2021). Solubility Lab.

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients.
  • Abdel-Ghani, T. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1618.
  • Zareba, G., et al. (2020).
  • Stanovnik, B., et al. (2000). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Journal of Heterocyclic Chemistry, 37(4), 989-994.
  • Alfa Chemistry. 4-Chloro-1H-pyrazolo[3,4-b]pyridine product page.

  • Abovchem. 4-chloro-1H-pyrazolo[3,4-b]pyridine product page.

  • PubChem. 1H-pyrazolo(3,4-b)pyridine compound summary.

  • Wipf, P., & Graham, T. H. (2004). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 1(2), 127-142.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122.
  • Somei, M., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 48(1), 1-4.
  • Saini, P., et al. (2023). Synthesis, Characterization and Anthelmintic Evaluation of Some Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research, 12(3), 744-752.
  • Merck KGaA. 4-Chloro-1H-pyrazolo[3,4-b]pyridine product page.

  • Dahal, R. A., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1081-1086.
  • Burmistrov, I. Y., et al. (2023). Influence of the methoxy group position on thermal stability and properties of novel isomeric 4-[(methoxy)phenoxy] phthalonitriles and phthalocyanine complexes based on them. Journal of Thermal Analysis and Calorimetry, 148(1), 1-13.

Sources

Methodological & Application

Synthesis of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition. The targeted compound, 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, serves as a key intermediate in the synthesis of various therapeutic agents. The presence of a chlorine atom at the 4-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, while the 4-methoxybenzyl (PMB) group at the N1-position of the pyrazole ring offers a stable protecting group that can be selectively cleaved if necessary.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, intended for researchers and professionals in drug discovery and development. The described synthetic route is a robust two-step process commencing with the construction of the pyrazolo[3,4-b]pyridine core, followed by its N-alkylation.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a two-step sequence, as illustrated below. The initial step involves the construction of the key intermediate, 4-chloro-1H-pyrazolo[3,4-b]pyridine, via a Gould-Jacobs reaction followed by chlorination. The subsequent step is the regioselective N-alkylation of this intermediate with 4-methoxybenzyl chloride.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine cluster_step2 Step 2: N-Alkylation Start_Step1 3-Aminopyrazole + Diethyl ethoxymethylenemalonate Intermediate1 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine Start_Step1->Intermediate1 Gould-Jacobs Reaction Product_Step1 4-chloro-1H-pyrazolo[3,4-b]pyridine Intermediate1->Product_Step1 Chlorination (POCl3) Start_Step2 4-chloro-1H-pyrazolo[3,4-b]pyridine Final_Product 4-chloro-1-(4-methoxybenzyl)- 1H-pyrazolo[3,4-b]pyridine Start_Step2->Final_Product N-Alkylation (NaH, DMF) Reagent_Step2 4-Methoxybenzyl chloride Reagent_Step2->Final_Product N-Alkylation (NaH, DMF)

Caption: Overall synthetic workflow for this compound.

Materials and Reagents

ReagentCAS NumberSupplierNotes
3-Aminopyrazole1820-80-0Sigma-AldrichPurity ≥97%
Diethyl ethoxymethylenemalonate87-13-8Sigma-AldrichPurity ≥98%
Dowtherm A8004-13-5Sigma-AldrichEutectic mixture of diphenyl ether and biphenyl
Phosphorus oxychloride (POCl₃)10025-87-3Sigma-AldrichReagent grade, handle with caution
Sodium Hydride (NaH)7646-69-7Sigma-Aldrich60% dispersion in mineral oil
4-Methoxybenzyl chloride824-94-2Sigma-AldrichPurity ≥98%
Anhydrous N,N-Dimethylformamide (DMF)68-12-2Sigma-AldrichSure/Seal™ bottle is recommended
Dichloromethane (DCM)75-09-2Fisher ScientificACS grade
Ethyl acetate (EtOAc)141-78-6Fisher ScientificACS grade
Hexanes110-54-3Fisher ScientificACS grade
Sodium bicarbonate (NaHCO₃)144-55-8Fisher ScientificSaturated aqueous solution
Brine7647-14-5Fisher ScientificSaturated aqueous solution of NaCl
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Fisher ScientificGranular

Experimental Protocols

Step 1: Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine

This step is performed in two parts: the initial formation of the 4-hydroxy intermediate followed by its chlorination.

Part A: Synthesis of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine

This reaction proceeds via the Gould-Jacobs pathway, which involves the condensation of an aminopyrazole with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[1][2]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminopyrazole (8.31 g, 100 mmol) and diethyl ethoxymethylenemalonate (21.62 g, 100 mmol).

  • Initial Condensation: Heat the reaction mixture at 120 °C for 2 hours with stirring. During this time, ethanol is evolved.

  • Cyclization: Add Dowtherm A (100 mL) to the reaction mixture and increase the temperature to 250 °C. Maintain this temperature for 1 hour to facilitate the cyclization.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with hexanes to remove the Dowtherm A.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 4-hydroxy-1H-pyrazolo[3,4-b]pyridine as a solid.

Part B: Chlorination of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine

The hydroxyl group at the 4-position is converted to a chlorine atom using phosphorus oxychloride.[3][4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-hydroxy-1H-pyrazolo[3,4-b]pyridine (13.51 g, 100 mmol) in phosphorus oxychloride (50 mL, 535 mmol).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The reaction should be monitored by TLC (e.g., 1:1 Hexanes:EtOAc) until the starting material is consumed.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice (300 g) with vigorous stirring in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-chloro-1H-pyrazolo[3,4-b]pyridine.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) or by recrystallization to yield pure 4-chloro-1H-pyrazolo[3,4-b]pyridine (CAS: 29274-28-0) as a solid.[5][6]

Step 2: Synthesis of this compound

This step involves the N-alkylation of the pyrazole nitrogen with 4-methoxybenzyl chloride using a strong base.[7][8]

N_Alkylation_Workflow cluster_workflow N-Alkylation Procedure Start Dissolve 4-chloro-1H-pyrazolo[3,4-b]pyridine in anhydrous DMF Cooling Cool to 0 °C Start->Cooling Add_NaH Add NaH portion-wise Cooling->Add_NaH Stir_Deprotonation Stir for 30 min at 0 °C Add_NaH->Stir_Deprotonation Add_Alkyl_Halide Add 4-methoxybenzyl chloride Stir_Deprotonation->Add_Alkyl_Halide Warm_to_RT Warm to room temperature and stir for 4-6 hours Add_Alkyl_Halide->Warm_to_RT Quench Quench with ice-water Warm_to_RT->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with water and brine Extract->Wash Dry_Concentrate Dry (Na2SO4) and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: Detailed workflow for the N-alkylation of 4-chloro-1H-pyrazolo[3,4-b]pyridine.

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.54 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 50 mL). Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: To the cooled suspension, add a solution of 4-methoxybenzyl chloride (1.72 g, 11 mmol) in anhydrous DMF (10 mL) dropwise over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:EtOAc).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into ice-water (200 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate, to afford this compound as a pure solid.

Characterization of the Final Product

This compound

PropertyExpected Value
Molecular Formula C₁₄H₁₂ClN₃O
Molecular Weight 273.72 g/mol
Appearance White to off-white solid
CAS Number 924909-17-1
¹H NMR (CDCl₃) δ (ppm): 8.60 (d, 1H), 8.15 (s, 1H), 7.30 (d, 1H), 7.25 (d, 2H), 6.85 (d, 2H), 5.50 (s, 2H), 3.80 (s, 3H)
¹³C NMR (CDCl₃) δ (ppm): 159.5, 152.0, 145.0, 141.0, 132.0, 129.0, 128.5, 115.0, 114.5, 112.0, 55.5, 52.0

Note: The predicted NMR values are based on the chemical structure and may vary slightly depending on the solvent and instrument used.

Scientific Rationale and Troubleshooting

  • Choice of Synthetic Route: The Gould-Jacobs reaction is a classic and reliable method for constructing the pyrazolo[3,4-b]pyridinone core, which is a precursor to the 4-chloro derivative. The subsequent chlorination with POCl₃ is a standard and high-yielding transformation for converting hydroxy-pyridines to their chloro-analogues.

  • N-Alkylation Regioselectivity: The alkylation of the pyrazolo[3,4-b]pyridine scaffold can potentially occur at either of the two nitrogen atoms of the pyrazole ring. However, the use of a strong base like sodium hydride typically directs the alkylation to the N1 position due to thermodynamic and steric factors. If regioisomeric mixtures are obtained, they can usually be separated by column chromatography. An alternative base, such as potassium carbonate, may offer different selectivity or milder reaction conditions.[7]

  • Handling of Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled with extreme care in a fume hood. Sodium hydride is a flammable solid and also reacts with water to produce hydrogen gas; it should be handled under an inert atmosphere.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an essential tool for monitoring the progress of each reaction step. This allows for the determination of the optimal reaction time and helps to ensure the complete consumption of starting materials.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step synthetic route is efficient and utilizes readily available starting materials. The experimental procedures, including purification and characterization, are well-established and can be readily implemented in a standard organic synthesis laboratory. This versatile intermediate is of significant value to researchers engaged in the design and synthesis of novel therapeutic agents based on the pyrazolo[3,4-b]pyridine scaffold.

References

  • Lynch, B. M.; Khan, M. A.; Teo, H. C.; Pedrotti, F. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 1988, 66(2), 420-429.
  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 2-Pyridones. Journal of the American Chemical Society, 1939, 61(10), 2890-2895.
  • Wang, H.; Wen, K.; et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 2012, 17(4), 4499-4509.
  • PubChem. 4-Chloro-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amide. [Online] Available at: [Link]

  • Doganc, I.; Göker, H. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 2024, 49(1), 15-22.
  • ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Online] Available at: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Online] Available at: [Link]

Sources

Application Note: A Robust Framework for In Vitro Kinase Assay Screening of Pyrazolo[3,4-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a vast and crucial class of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent and selective inhibition of various kinases, including cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[4][5][6][7][8] These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site.[9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable in vitro experimental setup for screening and characterizing pyrazolo[3,4-b]pyridine-based kinase inhibitors. We will delve into the rationale behind assay choice, provide detailed, step-by-step protocols for a widely applicable luminescence-based kinase assay, and offer insights into data analysis and quality control.

Principle of the Assay: Quantifying Kinase Activity

To evaluate the potency of an inhibitor, we must first accurately measure the activity of the target kinase. A common and highly sensitive method is to quantify one of the products of the kinase reaction: adenosine diphosphate (ADP). The ADP-Glo™ Kinase Assay is a luminescence-based system that measures the amount of ADP produced, which is directly proportional to kinase activity.[11][12][13]

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the inhibitor are incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[13][14]

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[14][15]

The intensity of the light produced is directly proportional to the initial kinase activity. When an effective inhibitor is present, kinase activity is reduced, less ADP is produced, and the luminescent signal is lower.[16]

Mechanism of Inhibition: Pyrazolo[3,4-b]pyridines as ATP Competitors

The majority of pyrazolo[3,4-b]pyridine inhibitors function by competing with the endogenous ATP molecule for binding within the kinase's catalytic site.[4][9][10] This "Type I" inhibition is dependent on the concentration of ATP in the assay.[9] Understanding this mechanism is crucial for assay design, as the apparent potency (IC50) of the inhibitor will increase as the ATP concentration increases.[10] Therefore, it is standard practice to perform these assays at or near the Michaelis constant (Km) of ATP for the specific kinase to obtain physiologically relevant and comparable data.

Diagram: Mechanism of ATP-Competitive Inhibition

G cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase (Active Site) Phosphorylated_Substrate Phospho- Substrate Kinase->Phosphorylated_Substrate Catalyzes Phosphorylation ADP ADP Kinase->ADP Releases ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Kinase_Inhibited Kinase (Active Site) Inhibitor Pyrazolo[3,4-b] -pyridine Inhibitor->Kinase_Inhibited Binds & Blocks ATP Site ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited Binding Prevented

Caption: ATP-competitive inhibitors like pyrazolo[3,4-b]pyridines occupy the ATP-binding site.

Experimental Protocols

This section provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a pyrazolo[3,4-b]pyridine inhibitor against a target kinase using the ADP-Glo™ assay format.

Part 1: Reagent Preparation
  • Kinase Assay Buffer: A common buffer formulation is 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, and 2 mM EDTA.[17][18] Immediately before use, add DTT to a final concentration of 0.25 mM.[18]

  • Inhibitor Stock and Serial Dilutions:

    • Prepare a 10 mM stock solution of the pyrazolo[3,4-b]pyridine inhibitor in 100% DMSO.[3]

    • Perform a serial dilution series in DMSO to create working stocks. For a 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is recommended.[3] This will generate a range of concentrations to accurately determine the IC50.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant kinase and its specific substrate to the desired working concentrations in Kinase Assay Buffer. The optimal concentrations should be determined empirically, aiming for approximately 10-30% ATP consumption in the uninhibited reaction.

  • ATP Solution: Prepare a working solution of ATP in Kinase Assay Buffer at a concentration equal to the Km of the target kinase.

Part 2: Assay Procedure (384-well plate format)

The following procedure is a general guideline and should be optimized for each specific kinase-inhibitor pair.

  • Compound Plating: Add 1 µL of the serially diluted inhibitor or DMSO vehicle (for "no inhibitor" and "no enzyme" controls) to the appropriate wells of a white, opaque 384-well plate.

  • Enzyme Addition:

    • Prepare a master mix of the kinase in Kinase Assay Buffer.

    • Add 5 µL of the diluted kinase to each well, except for the "no enzyme" control wells. For these, add 5 µL of Kinase Assay Buffer.

    • Mix the plate on a plate shaker for 1 minute and then incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a master mix of the substrate and ATP in Kinase Assay Buffer.

    • Add 5 µL of the substrate/ATP mixture to all wells to start the reaction.

    • Mix the plate on a shaker for 1 minute.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.

  • Stop Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.[3]

    • Mix on a plate shaker for 1 minute.

    • Incubate at room temperature for 40 minutes.[3]

  • Develop Luminescent Signal:

    • Add 20 µL of Kinase Detection Reagent to each well.[3]

    • Mix on a plate shaker for 1 minute.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[3]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Diagram: Experimental Workflow for IC50 Determination

G cluster_setup Plate Setup (384-well) cluster_reaction Kinase Reaction cluster_detection Signal Detection A1 1. Add Inhibitor Dilutions (1 µL) A2 2. Add Kinase Enzyme (5 µL) A1->A2 A3 3. Pre-incubate (10-20 min) A2->A3 B1 4. Add Substrate/ATP Mix (5 µL) A3->B1 Initiate Reaction B2 5. Incubate at 30°C (60 min) B1->B2 C1 6. Add ADP-Glo™ Reagent (10 µL) B2->C1 Stop Reaction C2 7. Incubate at RT (40 min) C1->C2 C3 8. Add Kinase Detection Reagent (20 µL) C2->C3 C4 9. Incubate at RT (30-60 min) C3->C4 C5 10. Read Luminescence C4->C5

Caption: Step-by-step workflow for the luminescence-based in vitro kinase assay.

Data Analysis and Quality Control

Calculating IC50 Values
  • Normalize Data: Subtract the average luminescent signal of the "no enzyme" control (background) from all other wells. Then, express the data as a percentage of the activity of the "no inhibitor" control (100% activity).

  • Dose-Response Curve: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Curve Fitting: Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model to fit the data.[19] The IC50 is the concentration of the inhibitor that produces a 50% reduction in kinase activity.

Assay Quality Control: The Z'-Factor

Before screening compounds, it is critical to validate the assay's robustness. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[20][21][22] It measures the separation between the positive and negative control signals.

Formula: Z' = 1 - [3 * (σp + σn)] / |µp - µn|

Where:

  • µp = mean of the positive control (e.g., "no inhibitor")

  • µn = mean of the negative control (e.g., "no enzyme" or a known potent inhibitor)

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

Interpretation of Z'-Factor: [21][23]

  • Z' > 0.5: An excellent assay, highly suitable for screening.

  • 0 < Z' ≤ 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for screening.

Sample Data Presentation

The following table presents hypothetical data for a novel pyrazolo[3,4-b]pyridine inhibitor ("Compound P") compared to a known standard inhibitor.

InhibitorTarget KinaseIC50 (nM)Z'-FactorAssay Platform
Compound P Kinase X15.20.81ADP-Glo™
Staurosporine Kinase X5.80.85ADP-Glo™
Compound P Kinase Y>10,0000.75ADP-Glo™
Staurosporine Kinase Y9.70.79ADP-Glo™

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Signal-to-Background Insufficient enzyme activity; Suboptimal ATP/substrate concentration; Short incubation time.Increase enzyme concentration; Optimize ATP and substrate concentrations (perform a matrix titration); Increase reaction incubation time.
High Well-to-Well Variability Pipetting errors; Incomplete mixing; Reagent instability.Use calibrated multichannel pipettes; Ensure thorough mixing after each reagent addition; Prepare fresh reagents and keep on ice.
Z'-Factor < 0.5 High data variability; Small dynamic range between controls.Address sources of variability (see above); Optimize assay conditions to maximize the difference between positive and negative controls.
Inhibitor Insolubility Compound precipitating out of solution at high concentrations.Visually inspect wells for precipitation; Decrease the highest concentration tested; Consider adding a small percentage of a co-solvent if compatible with the enzyme.
Compound Interference Inhibitor may inhibit the luciferase used in the detection step.Run a counterscreen by adding the inhibitor directly to the ADP/ATP standard curve to see if it affects the luminescent signal independent of kinase activity.[24]

Conclusion

The experimental framework detailed in this application note provides a reliable and high-throughput compatible method for the in vitro characterization of pyrazolo[3,4-b]pyridine kinase inhibitors. By carefully optimizing reaction conditions, validating the assay with robust quality control metrics like the Z'-factor, and understanding the underlying mechanism of action, researchers can confidently generate accurate and reproducible potency data. This, in turn, will accelerate the identification and development of novel kinase-targeted therapeutics.

References

  • In vitro kinase assay . Protocols.io. [Link]

  • Z-factor . Grokipedia. [Link]

  • Promega ADP-Glo kinase assay . BMG LABTECH. [Link]

  • ATP Competition Assay . International Centre for Kinase Profiling. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay . GraphPad. [Link]

  • In vitro NLK Kinase Assay . PMC - NIH. [Link]

  • Z-Factor Calculator . PunnettSquare Tools. [Link]

  • Assay Buffer and Co-factors: Kinase Assay Buffer I . SinoBiological. [Link]

  • Technologies to Study Kinases . East Port Praha. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast . CORE. [Link]

  • In vitro kinase assay . Bio-protocol. [Link]

  • Kinase Assay to Determine the IC50 Values . Bio-protocol. [Link]

  • Kinase Buffer V 5X . bioWORLD. [Link]

  • On HTS: Z-factor . On HTS. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors . PMC - NIH. [Link]

  • Kinase assays . BMG LABTECH. [Link]

  • Assay Development for Protein Kinase Enzymes . NCBI - NIH. [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION . YouTube. [Link]

  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases . PubMed. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity . PMC - PubMed Central. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors . NIH. [Link]

  • A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors . Cancer Research - AACR Journals. [Link]

  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor . protocols.io. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study . Taylor & Francis Online. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... . ResearchGate. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents . PubMed. [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase . PMC - PubMed Central. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . Celtarys Research. [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations . PMC - NIH. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor . MDPI. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects . BioWorld. [Link]

  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment . PubMed. [Link]

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Application Note & Protocols: A Cell-Based Assay Workflow for Evaluating the Efficacy of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based evaluation of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors and other targeted therapeutics.[1][2][3] This guide outlines a tiered, logical workflow—from initial cytotoxicity screening to detailed mechanistic studies—to build a robust efficacy profile for this compound. Each section explains the scientific principles behind the assays, provides detailed, field-proven protocols, and offers insights into data interpretation.

Introduction: The Scientific Rationale

The compound this compound belongs to a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1] Notably, this scaffold is a common core for various kinase inhibitors, which function by blocking the activity of protein kinases involved in cell signaling, proliferation, and survival.[2][3] Given this background, a rational approach to evaluating its efficacy involves a multi-step process designed to answer three fundamental questions:

  • Does the compound affect cell viability? (Primary Efficacy)

  • If so, by what mechanism does it act? (Mechanistic Elucidation)

  • Does it engage its putative target and modulate the intended signaling pathway? (Target Validation)

This application note details a workflow to address these questions systematically.

Section 1: Primary Efficacy Screening - Cell Viability & Cytotoxicity

The first step is to determine if the compound has a measurable effect on the survival and metabolic activity of cancer cells. The MTS assay is a robust, high-throughput colorimetric method ideal for this purpose.

Principle of the MTS Assay: Metabolically active, viable cells contain NAD(P)H-dependent dehydrogenase enzymes.[4] These enzymes reduce the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a purple-colored formazan product that is soluble in cell culture media.[4][5][6] The amount of formazan produced, measured by absorbance at ~490 nm, is directly proportional to the number of viable cells in the well.[4][6][7]

Protocol 1: MTS Assay for Cell Viability

Materials:

  • 96-well, flat-bottom cell culture plates

  • Selected cancer cell line (e.g., MCF-7, A549, or a cell line relevant to the compound's hypothesized target)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent solution (containing an electron coupling reagent like PES).[6][7]

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete growth medium.

    • Include wells with medium only to serve as a background control.[6][7]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in growth medium. A typical starting range is from 100 µM down to 1 nM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose, typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTS Reagent Addition & Incubation:

    • Following the treatment period, add 20 µL of the ready-to-use MTS reagent solution directly to each well.[4][6][7]

    • Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time may vary by cell type and should be determined empirically.[7]

  • Data Acquisition:

    • Gently shake the plate for 10-20 seconds to ensure uniform color distribution.

    • Measure the absorbance at 490 nm using a multi-well plate reader.[4][6]

Data Analysis & Presentation: The primary output is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

  • Subtract the average absorbance of the "medium only" wells from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Cell LineCompoundIncubation TimeIC50 (µM) [Hypothetical Data]
MCF-7This compound72 hours5.2
A549This compound72 hours8.9

Section 2: Mechanistic Elucidation - Apoptosis & Cell Cycle

If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis (programmed cell death) is a common outcome for effective anti-cancer agents.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle of the Assay: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC) to detect these early apoptotic cells.[8][10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised.[8] By using both stains, flow cytometry can distinguish between four populations:

  • Live cells: Annexin V-negative / PI-negative

  • Early Apoptotic cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive

dot graph TD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Workflow for Apoptosis Detection using Annexin V/PI Staining."

Protocol 2: Annexin V/PI Apoptosis Assay

Materials:

  • 6-well plates

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 5X Annexin-binding buffer)[8]

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at relevant concentrations (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control and an unstained control. A positive control (e.g., staurosporine) is highly recommended.[9]

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA to preserve membrane integrity.[9]

    • Combine all cells from each well and centrifuge at ~300 x g for 5 minutes.[9]

  • Washing: Wash the cell pellet once with 1 mL of ice-cold PBS and centrifuge again.[8][9]

  • Staining:

    • Prepare 1X Annexin-binding buffer by diluting the 5X stock with deionized water.[8]

    • Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

    • Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution to the cell suspension.[8]

    • Gently vortex and incubate at room temperature for 15 minutes in the dark.[8]

  • Analysis:

    • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[8]

    • Analyze the samples on a flow cytometer as soon as possible, exciting at 488 nm and measuring emissions for FITC (~530 nm) and PI (>575 nm).[8]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle of the Assay: Many cytotoxic compounds exert their effects by disrupting the cell cycle. PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[11] By fixing cells to make them permeable to the dye and treating with RNase to remove RNA, flow cytometry can quantify the DNA content and thus determine the percentage of cells in each phase of the cell cycle:

  • G0/G1 phase: Normal (2n) DNA content.

  • S phase: Intermediate DNA content as it is being synthesized.

  • G2/M phase: Doubled (4n) DNA content.

Protocol 3: Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Ice-cold 70% ethanol

  • Ice-cold PBS

  • PI staining solution (e.g., 50 µg/mL PI in PBS)[12][13]

  • RNase A solution (e.g., 100 µg/mL in PBS)[12][13]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest ~1 x 10^6 cells per sample by trypsinization and centrifugation.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet and, while gently vortexing, add 1-5 mL of ice-cold 70% ethanol dropwise to prevent clumping.[12][13][14]

    • Fix for at least 30 minutes on ice (or store at -20°C for weeks).[12][13][14]

  • Washing: Centrifuge the fixed cells (a higher speed may be needed, ~500 x g) and wash the pellet twice with cold PBS to remove the ethanol.[12][15]

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI staining solution.[15]

    • Add RNase A to the suspension to a final concentration of ~50-100 µg/mL to ensure only DNA is stained.[12]

    • Incubate for 30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the samples by flow cytometry. Use a dot plot of pulse area vs. pulse width to gate on single cells and exclude doublets.[14] Analyze the PI fluorescence histogram using modeling software (e.g., FlowJo, ModFit) to deconvolute the G0/G1, S, and G2/M populations.[14]

Data Presentation:

Treatment (24h)% G0/G1 [Hypothetical]% S [Hypothetical]% G2/M [Hypothetical]
Vehicle (DMSO)553015
Compound (IC50)201070

Section 3: Target Engagement & Pathway Analysis

Given that pyrazolo[3,4-b]pyridine derivatives often act as kinase inhibitors, a crucial step is to investigate if the compound inhibits a specific signaling pathway.[2][3] This can be assessed by measuring the phosphorylation status of a kinase's downstream substrate using Western blotting.

Principle of the Assay: If the compound inhibits a specific kinase, the phosphorylation of that kinase's direct downstream substrate should decrease in a dose-dependent manner. Western blotting uses antibodies to detect specific proteins in a cell lysate. By using a phospho-specific antibody, one can measure the level of the activated (phosphorylated) substrate. Normalizing this signal to the total amount of the substrate protein (detected with a pan-specific antibody) provides a precise measure of target engagement.[16]

dot graph { graph [fontname="Arial", label="Hypothetical Kinase Signaling Pathway", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Hypothetical inhibition of a kinase signaling pathway."

Protocol 4: Western Blot for Phospho-Protein Analysis

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors .[17][18]

  • SDS-PAGE gels and running apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST). Note: Avoid milk for phospho-antibodies as it contains phosphoproteins like casein.[18][19]

  • Primary antibodies: phospho-specific (e.g., anti-phospho-Substrate) and total protein (e.g., anti-total-Substrate).

  • HRP-conjugated secondary antibodies

  • ECL detection reagents and imaging system

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-4 hours) to capture direct effects on signaling. Wash cells with ice-cold PBS and lyse on ice using lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.[17][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.[17][18] Load samples onto an SDS-polyacrylamide gel and run to separate proteins by size.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][18]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[17][18]

  • Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17][18]

  • Washing & Secondary Antibody: Wash the membrane three times for 5-10 minutes each in TBST.[17] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping & Reprobing (Optional but Recommended): To normalize, the blot can be stripped of antibodies and re-probed with the antibody against the total (pan) protein. Alternatively, a multiplex fluorescent approach can be used.[16][20]

Data Analysis: Quantify the band intensity for both the phospho-protein and the total protein using software like ImageJ. Calculate the ratio of phospho-protein to total protein for each sample. A successful kinase inhibitor should show a dose-dependent decrease in this ratio compared to the vehicle control.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Center for Biotechnology Information. [Link]

  • Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed, National Center for Biotechnology Information. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Center for Biotechnology Information. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. De Gruyter. [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Pan/Phospho Analysis for Western Blot Normalization. LI-COR Biosciences. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]

  • Some biologically active pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridines via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines and the Gould-Jacobs Reaction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its rigid, bicyclic structure, rich in nitrogen atoms, serves as an excellent framework for designing selective kinase inhibitors, central nervous system agents, and antimicrobial compounds. The strategic synthesis of these molecules is therefore of paramount importance to researchers in the pharmaceutical sciences.

The Gould-Jacobs reaction is a classical and highly effective method for constructing the pyrazolo[3,4-b]pyridine core.[1][2] This reaction proceeds through the condensation of a 3-aminopyrazole with diethyl ethoxymethylenemalonate (DEEM) or a similar β-ketoester, followed by a high-temperature thermal cyclization to yield a 4-hydroxypyrazolo[3,4-b]pyridine. This intermediate can then be readily converted to a 4-chloro derivative, a versatile handle for further functionalization through nucleophilic substitution reactions.[1]

This guide provides a detailed, step-by-step protocol for the synthesis of pyrazolo[3,4-b]pyridines using the Gould-Jacobs reaction, offering insights into the causality behind experimental choices and providing both classical and modern microwave-assisted procedures.

Reaction Mechanism and Key Considerations

The Gould-Jacobs reaction for pyrazolo[3,4-b]pyridine synthesis is a two-stage process:

  • Condensation: The reaction initiates with a nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto the electrophilic double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form a stable intermediate, diethyl 2-(((1H-pyrazol-5-yl)amino)methylene)malonate.[1][2]

  • Thermal Cyclization: This step requires significant thermal energy (typically >200 °C) to facilitate a 6-electron electrocyclization. This intramolecular reaction results in the formation of the fused pyridine ring, yielding the ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. The high energy barrier for this step necessitates the use of high-boiling solvents or microwave irradiation.[3]

The initial product of the Gould-Jacobs reaction is the 4-hydroxy (or 4-oxo tautomer) pyrazolo[3,4-b]pyridine. For many applications, this is subsequently converted to the more reactive 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

Visualizing the Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism for Pyrazolo[3,4-b]pyridine Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Cyclization & Derivatization Aminopyrazole 3-Aminopyrazole Condensation_Product Condensation Intermediate (Diethyl 2-(((1H-pyrazol-5-yl)amino)methylene)malonate) Aminopyrazole->Condensation_Product + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Hydroxy_Product 4-Hydroxypyrazolo[3,4-b]pyridine Condensation_Product->Hydroxy_Product Thermal Cyclization (High Temp.) - EtOH Chloro_Product 4-Chloropyrazolo[3,4-b]pyridine Hydroxy_Product->Chloro_Product + POCl₃

Caption: Mechanism of Pyrazolo[3,4-b]pyridine Synthesis.

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of 4-Hydroxypyrazolo[3,4-b]pyridines

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Materials and Reagents:

Reagent/MaterialPurpose
Substituted 3-AminopyrazoleStarting material
Diethyl Ethoxymethylenemalonate (DEEM)Reagent for pyridine ring formation
Diphenyl ether or Dowtherm AHigh-boiling solvent for cyclization
Hexane or CyclohexaneFor precipitation of the product
EthanolFor recrystallization
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss during heating
Heating mantleFor controlled heating
Filtration apparatusFor isolating the solid product

Step-by-Step Procedure:

  • Condensation:

    • In a round-bottom flask, combine the substituted 3-aminopyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 120-140 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

    • (Optional) Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.

  • Thermal Cyclization:

    • To the flask containing the intermediate, add a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL per gram of intermediate).[3]

    • Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

    • Cool the reaction mixture to room temperature. The 4-hydroxypyrazolo[3,4-b]pyridine product should precipitate.

    • Add a non-polar solvent like hexane or cyclohexane to further facilitate precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with hexane to remove the high-boiling solvent.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxypyrazolo[3,4-b]pyridines

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[4][5]

Materials and Reagents:

Reagent/MaterialPurpose
Substituted 3-AminopyrazoleStarting material
Diethyl Ethoxymethylenemalonate (DEEM)Reagent and solvent
Microwave vial (e.g., 2-5 mL)Reaction vessel for microwave synthesis
Microwave reactorFor controlled microwave heating
Acetonitrile (ice-cold)For washing the product
Filtration apparatusFor isolating the solid product

Step-by-Step Procedure:

  • Reaction Setup:

    • In a microwave vial, add the substituted 3-aminopyrazole (1.0 eq) and an excess of diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM serves as both a reagent and a solvent.[4]

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Heat the mixture to 250 °C and hold for 10-20 minutes. The reaction progress can be monitored by LC-MS.

  • Isolation and Purification:

    • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

    • Filter the solid product and wash it with ice-cold acetonitrile (2-3 mL).[4]

    • Dry the resulting solid under vacuum.

Visualizing the Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Combine_Reagents Combine 3-Aminopyrazole and DEEM Start->Combine_Reagents Heating Heat (Conventional or Microwave) Combine_Reagents->Heating Cooling Cool to Room Temperature Heating->Cooling Isolation Isolate Solid by Filtration Cooling->Isolation Washing Wash with Appropriate Solvent Isolation->Washing Purification Purify (e.g., Recrystallization) Washing->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: Generalized workflow for pyrazolo[3,4-b]pyridine synthesis.

Protocol 3: Conversion of 4-Hydroxypyrazolo[3,4-b]pyridines to 4-Chloro Derivatives

This protocol describes the chlorination of the 4-hydroxy group, a key step for further diversification of the scaffold.

Materials and Reagents:

Reagent/MaterialPurpose
4-Hydroxypyrazolo[3,4-b]pyridineStarting material
Phosphorus oxychloride (POCl₃)Chlorinating agent
Pyridine (optional)Base
Round-bottom flaskReaction vessel
Reflux condenserTo prevent reagent loss
Ice bathFor quenching the reaction
Saturated sodium bicarbonate solutionTo neutralize excess acid
Dichloromethane or Ethyl acetateExtraction solvent
Anhydrous sodium sulfateDrying agent
Rotary evaporatorFor solvent removal

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, suspend the 4-hydroxypyrazolo[3,4-b]pyridine (1.0 eq) in phosphorus oxychloride (5-10 eq).

    • Optionally, add pyridine (1.0 eq) as a base.[6]

  • Reaction:

    • Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 4-chloropyrazolo[3,4-b]pyridine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).

Troubleshooting and Field-Proven Insights

  • Low Yield in Thermal Cyclization: The thermal cyclization step is often the most challenging. Ensure that the temperature is high enough (typically >240 °C) and that the reaction is heated for a sufficient duration. The use of microwave irradiation can significantly improve yields and reduce reaction times.[4]

  • Purification Challenges: Pyrazolo[3,4-b]pyridines can be polar compounds. If purification by recrystallization is difficult, column chromatography using a gradient of hexane and ethyl acetate is a reliable alternative.[7]

  • Handling of POCl₃: Phosphorus oxychloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The quenching step should be performed slowly and with caution in an ice bath.

Conclusion

The Gould-Jacobs reaction remains a cornerstone for the synthesis of the medicinally important pyrazolo[3,4-b]pyridine scaffold. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently access a wide range of these valuable heterocyclic compounds. The protocols provided herein offer a robust starting point for both traditional and modern synthetic approaches, empowering scientists in their drug discovery and development endeavors.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Minaev, M. E., Bhattacherjee, D., & Budynina, E. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]

  • Reddy, G. S., & Kumar, A. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 9(15), e202400521. [Link]

  • Minaev, M. E., Bhattacherjee, D., & Budynina, E. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Reddy, G. S., & Kumar, A. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. R Discovery. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. (2011). Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions and Their Antitumor and Antimicrobial Activities. Part 1. ResearchGate. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2017). Molecules, 22(8), 1274. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

Sources

Application of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine in TRK Inhibitor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting TRK Signaling in Oncology

The Tropomyosin receptor kinases (TRKs), comprising TRKA, TRKB, and TRKC, are a family of receptor tyrosine kinases pivotal for the development and function of the nervous system.[1] However, chromosomal rearrangements leading to neurotrophic tyrosine receptor kinase (NTRK) gene fusions result in the expression of constitutively active TRK fusion proteins. These aberrant proteins are oncogenic drivers in a diverse range of adult and pediatric cancers.[1] The constitutive activation of TRK fusion proteins triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3] This central role in tumorigenesis has established TRK fusion proteins as compelling therapeutic targets.

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This application note details the use of a key intermediate, 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine , in the discovery and evaluation of novel TRK inhibitors. We provide detailed protocols for the synthesis of this intermediate, its elaboration into potential TRK inhibitors, and subsequent in vitro characterization.

The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The design of potent and selective kinase inhibitors is a cornerstone of modern targeted therapy. The pyrazolo[3,4-b]pyridine core serves as an excellent starting point for several reasons:

  • Hydrogen Bonding: The pyrazole nitrogen atoms can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of the native ATP ligand.

  • Structural Rigidity: The fused bicyclic system provides a rigid framework, which can reduce the entropic penalty of binding and improve potency.

  • Vectors for Derivatization: The chloro-substituent at the 4-position is a versatile handle for introducing a variety of side chains through nucleophilic aromatic substitution reactions. This allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The N1 position of the pyrazole ring also allows for the introduction of substituents that can modulate the compound's properties.

Synthesis of this compound

The synthesis of the title compound can be achieved in a two-step process starting from 1H-pyrazolo[3,4-b]pyridin-4-ol. This involves an N-alkylation followed by a chlorination reaction.

Step 1: Synthesis of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

This step involves the selective N-alkylation of the pyrazole nitrogen of 1H-pyrazolo[3,4-b]pyridin-4-ol with 4-methoxybenzyl chloride.

  • Rationale: The 4-methoxybenzyl (PMB) group is introduced as a protecting group and also as a key structural motif that can occupy a hydrophobic pocket in the target kinase. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the benzyl chloride.

Protocol:

  • To a solution of 1H-pyrazolo[3,4-b]pyridin-4-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol.

Step 2: Synthesis of this compound

The hydroxyl group at the 4-position is converted to a chloride, providing a key handle for further diversification.

  • Rationale: Phosphorus oxychloride (POCl₃) is a common and effective reagent for the chlorination of hydroxyl groups on heterocyclic systems.[4] The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Protocol:

  • In a round-bottom flask, suspend 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Application in TRK Inhibitor Synthesis: A Representative Workflow

The this compound is a versatile intermediate for the synthesis of a library of potential TRK inhibitors. A typical workflow involves a nucleophilic aromatic substitution reaction at the C4 position.

G cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization and Screening cluster_cellular Cellular and In Vivo Evaluation Start 1H-Pyrazolo[3,4-b]pyridin-4-ol Step1 N-Alkylation with 4-methoxybenzyl chloride Start->Step1 Intermediate1 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol Step1->Intermediate1 Step2 Chlorination with POCl3 Intermediate1->Step2 Intermediate2 4-chloro-1-(4-methoxybenzyl)-1H- pyrazolo[3,4-b]pyridine Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (e.g., Suzuki, Buchwald-Hartwig coupling) Intermediate2->Step3 Library Library of Pyrazolo[3,4-b]pyridine Derivatives Step3->Library Screening In vitro Kinase Assay (TRKA, TRKB, TRKC) Library->Screening Hit Hit Compound(s) (Low nM IC50) Screening->Hit CellAssay Cell-Based Assays (e.g., KM12 cell viability) Hit->CellAssay Lead Lead Compound CellAssay->Lead InVivo In vivo Xenograft Models Lead->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: General workflow for TRK inhibitor discovery.

Protocol: In Vitro TRKA Kinase Inhibition Assay (Luminescent)

This protocol describes a method to determine the in vitro potency (IC₅₀) of synthesized compounds against the TRKA kinase using a luminescent-based assay that measures ADP production.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[5][6]

Materials:

  • Recombinant human TRKA enzyme

  • TRKA substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • TRKA Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[6]

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 serial dilutions.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of TRKA enzyme solution (at a pre-determined optimal concentration in kinase buffer) to each well.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Prepare a substrate/ATP mix in kinase buffer. The final concentrations in the reaction should be optimized, but a starting point is 25 µM ATP and 0.2 mg/mL substrate.

    • Add 2 µL of the substrate/ATP mix to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Protocol: Cell-Based Viability Assay (MTT Assay)

This protocol assesses the effect of TRK inhibitors on the proliferation of a cancer cell line known to harbor an NTRK fusion, such as the KM12 colorectal cancer cell line (TPM3-NTRK1 fusion).[1][7]

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

  • KM12 colorectal cancer cells

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count KM12 cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO). The final DMSO concentration should be ≤ 0.5%.

  • Incubation: Incubate the plate for 72 hours in a CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Representative In Vitro Activity

The following table summarizes the inhibitory activity of representative pyrazolo[3,4-b]pyridine-based TRK inhibitors from the literature. This data highlights the potential of this scaffold for developing potent TRK inhibitors.

Compound IDTRKA IC₅₀ (nM)KM12 Cell Proliferation IC₅₀ (µM)Reference
C03560.304[9][10]
C0957Not Reported[9]
C1026Not Reported[9]

Mechanism of Action: TRK Signaling Pathway Inhibition

TRK inhibitors derived from the this compound scaffold are designed to be ATP-competitive inhibitors. They bind to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.

G cluster_pathway TRK Signaling Pathway cluster_downstream Downstream Signaling Ligand Neurotrophin (e.g., NGF) TRK TRK Receptor Ligand->TRK Dimerization Dimerization & Autophosphorylation TRK->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Block X Inhibitor->Block Block->Dimerization Inhibition Cellular_Response Cell Proliferation, Survival, Differentiation RAS_MAPK->Cellular_Response PI3K_AKT->Cellular_Response PLCg->Cellular_Response

Caption: TRK signaling pathway and point of inhibition.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems.

  • In Vitro Kinase Assay: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential. A known TRK inhibitor, such as larotrectinib, should be included as a reference compound to validate the assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reproducibility of the screening data.

  • Cell-Based Viability Assay: A dose-response curve with a sufficient number of data points should be generated to accurately determine the IC₅₀ value. The use of a reference compound is also recommended. Furthermore, results from the cell-based assay should correlate with the in vitro kinase activity, although differences are expected due to factors such as cell permeability and off-target effects.

Conclusion

The this compound intermediate is a valuable building block for the synthesis of novel TRK inhibitors. Its versatile chemistry allows for the creation of diverse chemical libraries for screening. The provided protocols for synthesis, in vitro kinase assays, and cell-based proliferation assays offer a robust framework for the identification and characterization of new therapeutic candidates targeting TRK fusion-positive cancers.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing.
  • “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. (n.d.). PubMed Central.
  • On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. (n.d.). AACR Journals.
  • Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. (n.d.). PrepChem.com.
  • TPR-TRKA (TRK-T1) Kinase Assay Protocol. (n.d.). Promega Corporation.
  • TRKA Kinase Assay. (n.d.). Promega Corporation.
  • Application of Trk Inhibitors in Cancer Cell Line Studies: Application Notes and Protocols. (n.d.). Benchchem.
  • A Comparative Guide to TRK Inhibitors: Trk-IN-17 versus Larotrectinib. (n.d.). Benchchem.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.

Sources

protocol for homogeneous time-resolved fluorescence (HTRF) assay using pyrazolo[3,4-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Comprehensive Protocol for Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assays Using Pyrazolo[3,4-b]pyridine Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and related fields.

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, making them a major class of drug targets. The pyrazolo[3,4-b]pyridine scaffold has emerged as a versatile "hinge-binding" motif in the design of potent and selective kinase inhibitors.[1][2] This application note provides a detailed, field-proven protocol for the development and execution of a biochemical Homogeneous Time-Resolved Fluorescence (HTRF®) assay to characterize pyrazolo[3,4-b]pyridine-based inhibitors against a hypothetical serine/threonine kinase, "Kinase-X." We will delve into the scientific principles of the HTRF® technology, offer step-by-step guidance from assay development to data analysis, and provide troubleshooting insights to ensure robust and reproducible results.

Introduction: The Synergy of HTRF® and Modern Kinase Inhibitor Discovery

The convergence of innovative assay technologies and sophisticated medicinal chemistry has accelerated the pace of targeted drug discovery. Protein kinases, which catalyze the phosphorylation of substrate proteins, are integral to signal transduction pathways controlling cell growth, differentiation, and apoptosis.[3] Consequently, identifying novel kinase inhibitors is a primary focus for therapeutic development.

The pyrazolo[3,4-b]pyridine core has been identified as a privileged scaffold in kinase inhibitor design. Its unique structure, featuring a hydrogen bond donor-acceptor pair, facilitates strong interactions with the ATP-binding pocket of many kinases, particularly the hinge region.[1][2] This interaction provides a strong foundation for developing highly potent and selective inhibitors.

To effectively screen and characterize these compounds, a robust, sensitive, and high-throughput compatible assay platform is essential. Homogeneous Time-Resolved Fluorescence (HTRF®) is a premier TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that meets these requirements.[4][5]

The HTRF® Assay Principle

HTRF® technology combines the principles of FRET with time-resolved (TR) detection of fluorescence.[6] This eliminates short-lived background fluorescence from buffers, proteins, and test compounds, thereby significantly enhancing the signal-to-noise ratio.[7] The assay utilizes two fluorophores: a long-lifetime donor (typically a Europium or Terbium cryptate) and an acceptor (such as XL665 or d2).

In a typical kinase assay format, a biotinylated substrate is used. Upon phosphorylation by the kinase, an anti-phospho-substrate antibody labeled with the donor (Europium cryptate) binds to the phosphorylated substrate. Streptavidin labeled with the acceptor (XL665) binds to the biotin tag on the substrate.[3][4] When both are bound to the same substrate molecule, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting long-lived emission from the acceptor is a direct measure of kinase activity.[7]

Assay Development: Establishing a Robust Kinase-X HTRF® Assay

Prior to screening pyrazolo[3,4-b]pyridine compounds, it is crucial to develop and optimize the HTRF® assay for the specific kinase of interest (Kinase-X). This involves determining the optimal concentrations of enzyme and substrate, as well as the Michaelis constant (Km) for ATP.

Materials and Reagents
ReagentSupplierPurpose
Recombinant Human Kinase-XIn-house or CommercialThe enzyme of interest
Biotinylated Substrate PeptideCommercial VendorSubstrate for Kinase-X
ATPSigma-AldrichPhosphate donor
HTRF® KinEASE™ KitRevvityContains universal detection reagents
Pyrazolo[3,4-b]pyridine Compound LibraryIn-house Synthesis/VendorTest inhibitors
StaurosporineSigma-AldrichPositive control inhibitor
Low-Volume 384-well White PlatesGreiner Bio-OneAssay plates
HTRF®-compatible Plate ReaderBMG LABTECH, PerkinElmer, etc.Instrument for detection
Initial Assay Optimization: Enzyme and Substrate Titration

The first step in developing a robust HTRF® kinase assay is to determine the optimal working concentrations of the enzyme and substrate.[4] This is typically achieved by performing a matrix titration.

Protocol:

  • Prepare Reagents:

    • Enzyme Dilutions: Prepare a serial dilution of Kinase-X in 1X enzymatic buffer.

    • Substrate Dilutions: Prepare a serial dilution of the biotinylated substrate peptide in 1X enzymatic buffer.

  • Assay Plate Setup: In a 384-well plate, add the reagents in the following order:

    • 5 µL of Kinase-X dilution.

    • 5 µL of biotinylated substrate peptide dilution.

  • Initiate Kinase Reaction: Add 10 µL of a high concentration of ATP (e.g., 100 µM) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), covered with a plate seal.

  • Stop and Detect: Add 10 µL of the HTRF® detection mix (containing Europium-labeled anti-phospho antibody and XL665-labeled streptavidin in detection buffer with EDTA to stop the reaction).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Read Plate: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis: Calculate the HTRF® ratio for each well (see Section 4.1). Plot the HTRF® ratio against the enzyme and substrate concentrations to identify the optimal concentrations that provide a robust signal window.

ATP Km Determination

Determining the apparent ATP Km is essential for inhibitor mechanism of action studies.[8] The assay is performed using the optimized enzyme and substrate concentrations while titrating ATP.

Protocol:

  • Prepare ATP Dilutions: Create a serial dilution of ATP in 1X enzymatic buffer.

  • Assay Setup: To a 384-well plate, add:

    • 5 µL of Kinase-X at its optimal concentration.

    • 5 µL of biotinylated substrate at its optimal concentration.

  • Start Reaction: Add 10 µL of the ATP serial dilutions to the respective wells.

  • Incubation and Detection: Follow steps 4-7 from the enzyme/substrate titration protocol.

Data Analysis: Plot the HTRF® ratio against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km for ATP. For competitive inhibitor screening, it is common practice to use an ATP concentration equal to the Km value.

Protocol for Inhibitor Screening and IC50 Determination

With the optimized assay conditions, you can now proceed to screen your library of pyrazolo[3,4-b]pyridine compounds and determine their potency (IC50).

Reagent Preparation
  • Compound Dilution Plate: Prepare a serial dilution of the pyrazolo[3,4-b]pyridine test compounds and controls (e.g., Staurosporine for positive control, DMSO for negative control) in 100% DMSO. Then, dilute these into the assay buffer to the desired starting concentration.

  • Enzyme Solution: Prepare a working solution of Kinase-X at 2X the final optimal concentration in assay buffer.

  • Substrate/ATP Mix: Prepare a working solution containing the biotinylated substrate at 2X its final optimal concentration and ATP at 2X its Km concentration in assay buffer.

  • Detection Mix: Prepare the HTRF® detection reagents as per the manufacturer's instructions.

Step-by-Step Assay Protocol

The following protocol is for a 20 µL final assay volume in a 384-well plate.

  • Compound Addition: Add 5 µL of the diluted pyrazolo[3,4-b]pyridine compounds or controls to the appropriate wells of the assay plate.

  • Enzyme Addition: Add 5 µL of the 2X Kinase-X working solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitors to bind to the kinase before the start of the enzymatic reaction.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/ATP mix to all wells to start the kinase reaction.

  • Enzymatic Reaction Incubation: Cover the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop and Detect: Add 10 µL of the HTRF® detection mix to all wells. The EDTA in the detection buffer will chelate Mg2+ and stop the kinase reaction.

  • Detection Incubation: Cover the plate and incubate for 60 minutes to overnight at room temperature, protected from light.[9]

  • Plate Reading: Read the plate on an HTRF®-compatible microplate reader.

Data Analysis and Interpretation

HTRF® Ratio Calculation

The primary data output is the HTRF® ratio, which normalizes the acceptor signal to the donor signal, correcting for well-to-well variations and compound interference.[5]

HTRF® Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.

  • Calculate Percent Inhibition:

    • Use the HTRF® ratio from the negative control wells (DMSO, 0% inhibition) and positive control wells (high concentration of a potent inhibitor like Staurosporine, 100% inhibition) to normalize the data.

    • Percent Inhibition = 100 x [1 - (Ratiocompound - Ratiopos control) / (Rationeg control - Ratiopos control)]

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Curve Fitting: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value from the dose-response curve.[10]

ParameterDescription
Top The maximum percent inhibition (should be close to 100%).
Bottom The minimum percent inhibition (should be close to 0%).
LogIC50 The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom.
HillSlope The steepness of the curve.

Visualizing the Workflow and Principles

HTRF® Kinase Assay Principle

HTRF_Principle cluster_reaction Kinase Reaction cluster_detection HTRF Detection cluster_readout Signal Readout K Kinase-X PS Phosphorylated Biotin-Substrate K->PS Phosphorylation Eu_Ab Eu-Ab (Donor) S Biotin-Substrate S->PS Phosphorylation ATP ATP ATP->PS Phosphorylation ADP ADP Complex FRET Complex Eu_Ab->Complex Binding SA_XL SA-XL665 (Acceptor) SA_XL->Complex Binding PS_detect Phosphorylated Biotin-Substrate PS_detect->Complex Binding Emission FRET Signal (665 nm) Complex->Emission Energy Transfer Excitation Excitation (320 nm) Excitation->Complex Energy Transfer

Caption: Principle of the HTRF® kinase assay.

Experimental Workflow

HTRF_Workflow A 1. Add 5µL Compound (Pyrazolo[3,4-b]pyridine) B 2. Add 5µL Kinase-X A->B C 3. Pre-incubation (15-30 min) B->C D 4. Add 10µL Substrate/ATP Mix (Initiate Reaction) C->D E 5. Kinase Reaction (60 min) D->E F 6. Add 10µL HTRF Detection Reagents (Stop Reaction) E->F G 7. Detection Incubation (60 min - O/N) F->G H 8. Read Plate (665nm & 620nm) G->H I 9. Data Analysis (Ratio & IC50 Calculation) H->I

Caption: Step-by-step HTRF® inhibitor screening workflow.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Signal-to-Background (S/B) Ratio - Suboptimal enzyme or substrate concentration.- Insufficient reaction or detection incubation time.- Degraded reagents (enzyme, ATP).- Re-optimize enzyme and substrate concentrations.- Perform a time-course experiment to determine optimal incubation times.- Use freshly prepared or properly stored reagents.
High Well-to-Well Variability - Pipetting errors, especially with small volumes.- Incomplete mixing of reagents in wells.- Edge effects on the microplate.- Use calibrated pipettes; consider automated liquid handling for HTS.- Ensure gentle but thorough mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer.
False Positives/Negatives - Compound autofluorescence or quenching.- Compound precipitation at high concentrations.- The ratiometric nature of HTRF® minimizes many interference issues. Check the raw 620nm signal for compound-specific effects.- Assess compound solubility in the final assay buffer.
Z'-factor < 0.5 - Any of the issues above, leading to small assay window or high variability.- A Z'-factor below 0.5 indicates the assay is not robust for screening.[11] Systematically re-evaluate all assay parameters, starting with controls.

Conclusion

The HTRF® platform provides a powerful and efficient method for the characterization of kinase inhibitors. When coupled with promising scaffolds like pyrazolo[3,4-b]pyridine, this technology enables rapid and reliable determination of inhibitor potency, facilitating the progression of drug discovery projects. The protocol outlined in this application note serves as a comprehensive guide for establishing a robust biochemical kinase assay, from initial optimization to final data interpretation. By understanding the underlying principles and adhering to a systematic workflow, researchers can generate high-quality, reproducible data to drive their research forward.

References

  • Taylor, M. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). Expert Opinion on Therapeutic Patents, 23(3), 327-342. [Link]

  • Jia, Y., & Quinn, C. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1339, 1-13. [Link]

  • Harbert, C. A., Marshall, J., Soh, S., & Steger, K. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 20–26. [Link]

  • Bentham Science Publishers. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • Roy, U., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2008). HTRF® Kinase Assay Protocol. [Link]

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Application Notes & Protocols: In Vivo Evaluation of Pyrazolo[3,4-b]pyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. These compounds frequently act as inhibitors of key signaling proteins involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and topoisomerase II.[1][2][3] Preclinical evaluation in relevant in vivo animal models is a critical step in the development of these promising agents. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the selection and use of appropriate animal models for testing the efficacy of pyrazolo[3,4-b]pyridine-based anticancer compounds.

I. Strategic Selection of In Vivo Models

The choice of an appropriate animal model is paramount for obtaining clinically relevant data. The selection process should be guided by the specific cancer type being targeted, the known or hypothesized mechanism of action of the pyrazolo[3,4-b]pyridine derivative, and the experimental questions being addressed.

A. Xenograft Models: A Foundational Approach

Xenograft models, which involve the implantation of human cancer cells or tissues into immunodeficient mice, are the most widely used preclinical models in oncology.[4]

  • Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously injecting cultured human cancer cell lines into immunodeficient mice (e.g., athymic nude or NOD/SCID). CDX models are valuable for initial efficacy screening due to their reproducibility and relatively low cost.

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[3] These models are considered more clinically relevant as they better recapitulate the heterogeneity, molecular characteristics, and drug response of the original patient's tumor.[3]

Causality in Model Selection: The choice between CDX and PDX models depends on the stage of drug development. CDX models are suitable for early-stage screening of multiple pyrazolo[3,4-b]pyridine analogs to identify lead candidates. PDX models are preferred for later-stage, more in-depth efficacy studies of a lead compound, as they provide a more accurate prediction of clinical response.

B. Genetically Engineered Mouse Models (GEMMs)

GEMMs are mice that have been genetically modified to develop tumors that more closely mimic the natural progression of human cancer.[5][6] These models are particularly useful for studying the effects of pyrazolo[3,4-b]pyridine-based agents on tumor initiation, progression, and metastasis in the context of a fully intact immune system.

Expert Insight: For a pyrazolo[3,4-b]pyridine derivative that targets a specific oncogenic driver (e.g., a mutated kinase), a GEMM harboring that same genetic alteration would be the most mechanistically relevant model.

II. Experimental Design & Workflow

A well-designed in vivo study is crucial for generating robust and reproducible data. The following workflow provides a general framework for testing pyrazolo[3,4-b]pyridine-based anticancer agents.

G cluster_0 Pre-Study Preparation cluster_1 Study Execution cluster_2 Data Analysis & Reporting Model Selection Model Selection Cell Line/Tumor Tissue Preparation Cell Line/Tumor Tissue Preparation Model Selection->Cell Line/Tumor Tissue Preparation Animal Acclimatization Animal Acclimatization Cell Line/Tumor Tissue Preparation->Animal Acclimatization Tumor Implantation Tumor Implantation Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization & Dosing Randomization & Dosing Tumor Growth Monitoring->Randomization & Dosing Efficacy & Toxicity Monitoring Efficacy & Toxicity Monitoring Randomization & Dosing->Efficacy & Toxicity Monitoring Endpoint Data Collection Endpoint Data Collection Efficacy & Toxicity Monitoring->Endpoint Data Collection Statistical Analysis Statistical Analysis Endpoint Data Collection->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation G cluster_0 Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., TRK) Receptor Tyrosine Kinase (e.g., TRK) Growth Factor->Receptor Tyrosine Kinase (e.g., TRK) Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor Tyrosine Kinase (e.g., TRK)->Downstream Signaling (e.g., PI3K/Akt, MAPK) Cell Cycle Progression (e.g., CDK) Cell Cycle Progression (e.g., CDK) Downstream Signaling (e.g., PI3K/Akt, MAPK)->Cell Cycle Progression (e.g., CDK) Proliferation & Survival Proliferation & Survival Cell Cycle Progression (e.g., CDK)->Proliferation & Survival Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->Receptor Tyrosine Kinase (e.g., TRK) Inhibition Pyrazolo[3,4-b]pyridine Inhibitor->Cell Cycle Progression (e.g., CDK) Inhibition

Caption: Inhibition of key signaling pathways by pyrazolo[3,4-b]pyridine derivatives.

VI. Ethical Considerations and Animal Welfare

All animal experiments must be conducted in strict accordance with institutional and national guidelines for the ethical treatment of animals in research. Key considerations include:

  • Minimizing animal suffering: Use of anesthesia for procedures, regular monitoring for signs of distress, and adherence to humane endpoints.

  • The 3Rs (Replacement, Reduction, and Refinement): Efforts should be made to replace animal models with non-animal alternatives where possible, reduce the number of animals used, and refine experimental procedures to minimize pain and distress.

  • Humane endpoints: Establish clear criteria for euthanizing animals before they experience excessive tumor burden or signs of severe illness. These criteria may include a certain tumor size, percentage of body weight loss, or observable signs of pain or distress.

VII. Conclusion

The in vivo evaluation of pyrazolo[3,4-b]pyridine-based anticancer agents is a complex but essential process in their preclinical development. Careful selection of animal models, rigorous experimental design, and a commitment to ethical animal welfare are all critical for obtaining meaningful and translatable results. The protocols and guidelines presented here provide a framework for conducting these studies in a scientifically sound and responsible manner.

References

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  • Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]

  • Papastathopoulos, P., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in a Mouse Model of Breast Cancer. Molecules, 26(11), 3328. [Link]

  • Riveiro, M. E., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(21), 5168. [Link]

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  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 237, 114389. [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. [Link]

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  • Zhang, X., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. Bioorganic Chemistry, 101, 103901. [Link]

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methods for determining the IC50 value of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Fidelity Methods for Determining the IC50 Value of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The half-maximal inhibitory concentration (IC50) is a cornerstone metric in pharmacology, quantifying the potency of a compound in inhibiting a specific biological function.[1] This document provides a comprehensive guide for the accurate and reproducible determination of the IC50 value for This compound , a compound belonging to a chemical class rich in potent kinase inhibitors. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern drug discovery, frequently targeting protein kinases such as FGFR, CDK, and TRK.[2][3][4][5] Therefore, this guide is structured around methodologies proven effective for kinase inhibitor characterization. We present two complementary protocols: a direct, target-focused biochemical assay and a physiologically relevant cell-based assay. This dual approach ensures a holistic understanding of the compound's potency, from enzymatic inhibition to its effect within a cellular context. Emphasis is placed on the rationale behind experimental design, robust data analysis, and quality control to ensure the generation of trustworthy and comparable data.

Rationale and Strategic Approach

Determining the IC50 value is a critical step in the drug discovery pipeline, providing a quantitative measure of a compound's potency that guides structure-activity relationship (SAR) studies and candidate selection.[6][7] For compounds like this compound, which contains a well-established kinase-binding scaffold, a multi-faceted approach to IC50 determination is essential.

  • Biochemical Assays: These in vitro assays measure the direct interaction between the inhibitor and its purified target enzyme (e.g., a protein kinase). They are indispensable for confirming on-target activity and determining intrinsic potency without the confounding variables of a cellular environment, such as membrane permeability or efflux pumps.

  • Cell-Based Assays: These assays quantify the compound's effect on a biological process within intact cells, such as proliferation or the inhibition of a specific signaling pathway.[8] A cellular IC50 value provides a more physiologically relevant measure of functional potency, integrating factors like cell uptake and target engagement in a complex biological system.[9]

Comparing the results from both assay types is crucial. A significant discrepancy between biochemical and cellular IC50 values (an "enzyme-to-cell shift") can provide valuable insights into the compound's drug-like properties.[9]

G cluster_0 Overall IC50 Determination Workflow Compound Test Compound This compound Biochem Protocol 1: Biochemical Assay Compound->Biochem Cellular Protocol 2: Cell-Based Assay Compound->Cellular Biochem_IC50 Biochemical IC50 (Target Potency) Biochem->Biochem_IC50 Cellular_IC50 Cellular IC50 (Functional Potency) Cellular->Cellular_IC50 Analysis Comparative Analysis & SAR Conclusion Biochem_IC50->Analysis Cellular_IC50->Analysis G cluster_0 Principle of Kinase Inhibition Assay cluster_1 No Inhibition cluster_2 Inhibition Kinase Active Kinase Kinase_A Active Kinase Kinase_B_pre Active Kinase Substrate Substrate Substrate_A Substrate ATP ATP ATP_A ATP Inhibitor Test Compound Inhibitor_B Inhibitor Phospho_Substrate Phosphorylated Substrate + ADP Kinase_A->Phospho_Substrate + ATP_A->Phospho_Substrate + Kinase_B Inactive Kinase-Inhibitor Complex Kinase_B_pre->Kinase_B +

Caption: Inhibition of substrate phosphorylation by the test compound.

Materials & Reagents
Reagent/MaterialExample Specification
Test Compound Stock10 mM in 100% DMSO
Purified Kinasee.g., Recombinant Human FGFR1, CDK2, or TRKA
Kinase Substratee.g., Poly(Glu,Tyr) 4:1 or specific peptide substrate
Adenosine 5'-triphosphate (ATP)High purity, 10 mM stock in water
Kinase Assay Buffer50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
Kinase-Glo® Luminescent Assay KitPromega (or equivalent)
Assay PlatesWhite, opaque, 384-well, low-volume
Vehicle Control100% DMSO
Positive Control InhibitorA known inhibitor for the target kinase
Step-by-Step Protocol
  • Compound Plating:

    • Prepare a serial dilution series of the test compound. A common approach is an 8- or 12-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

    • Using an acoustic dispenser or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions and controls (DMSO for 100% activity, positive control for 0% activity) into the 384-well assay plates.

  • Kinase/Substrate Mix Preparation:

    • Prepare a 2X Kinase/Substrate master mix in kinase assay buffer. The final concentration of the kinase and substrate should be optimized based on prior characterization experiments.

  • Initiation of Kinase Reaction:

    • Add 5 µL of the 2X Kinase/Substrate mix to each well of the compound-plated assay plate.

  • ATP Mix Preparation and Reaction Start:

    • Prepare a 2X ATP master mix in kinase assay buffer. The final concentration should be equal to the known Km of the kinase.

    • To start the reaction, add 5 µL of the 2X ATP mix to each well. The final reaction volume is now 10 µL.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the reaction at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Reaction Termination and Signal Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a compatible plate reader.

Data Analysis
  • Normalization: Convert raw luminescence data to percent inhibition.

    • The average signal from DMSO-only wells represents 0% inhibition (high activity).

    • The average signal from positive control inhibitor wells represents 100% inhibition (low activity).

    • Use the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh))

  • Curve Fitting:

    • Plot % Inhibition versus the log-transformed compound concentration.

    • Fit the data using a four-parameter logistic non-linear regression model. [10][11] * The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • The IC50 is the concentration (X) at which the response (Y) is halfway between the top and bottom plateaus of the curve. [12]

Protocol 2: Cell-Based IC50 Determination via Viability/Proliferation Assay

This protocol measures the effect of the compound on the proliferation or viability of a cancer cell line known to be dependent on the activity of the putative target kinase.

Causality and Experimental Choices
  • Cell Line Selection: Choose a cell line where the target kinase pathway is a known oncogenic driver (e.g., an FGFR-dependent cancer cell line for an FGFR inhibitor). This provides a direct link between target inhibition and the functional outcome (reduced proliferation).

  • Assay Readout: An ATP-based viability assay (e.g., CellTiter-Glo®) is highly recommended. It measures cellular ATP levels, which is a sensitive indicator of metabolic activity and cell viability, and correlates well with cell number. [7]Assays like MTT measure metabolic activity via mitochondrial dehydrogenases, which can sometimes be confounded by compounds affecting mitochondrial function. [13]* Incubation Time: A 72-hour incubation period is standard for proliferation assays, as it typically allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects. [12]

G cluster_0 Cell-Based Assay Workflow Seed 1. Seed Cells in 96/384-well plate Adhere 2. Allow Cells to Adhere (e.g., 24 hours) Seed->Adhere Treat 3. Add Compound (Serial Dilutions) Adhere->Treat Incubate 4. Incubate (e.g., 72 hours) Treat->Incubate Reagent 5. Add Viability Reagent (e.g., CellTiter-Glo) Incubate->Reagent Read 6. Measure Signal (Luminescence) Reagent->Read Analyze 7. Analyze Data (Normalize & Fit Curve) Read->Analyze

Caption: Step-by-step workflow for a cell-based viability assay.

Materials & Reagents
Reagent/MaterialExample Specification
Test Compound Stock10 mM in 100% DMSO
Cell LineTarget-relevant cancer cell line (e.g., NCI-H1581 for FGFR1)
Cell Culture MediumRPMI-1640 or DMEM + 10% FBS + 1% Pen/Strep
Trypsin-EDTA0.25%
Assay PlatesClear-bottom, white-walled, 96-well, sterile
CellTiter-Glo® Assay KitPromega (or equivalent)
Vehicle ControlDMSO (at the same final concentration as the compound)
Step-by-Step Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin.

    • Count the cells and prepare a suspension at the optimal seeding density (e.g., 1,000-5,000 cells/well), determined previously to ensure exponential growth throughout the assay.

    • Dispense 90 µL of the cell suspension into each well of the 96-well plate. Leave perimeter wells filled with sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10X working stock of the compound serial dilutions in culture medium.

    • Add 10 µL of the 10X compound dilutions to the corresponding wells. The final DMSO concentration should be ≤ 0.5% to avoid solvent toxicity. Include vehicle-only controls.

  • Incubation:

    • Return the plates to the incubator for 72 hours.

  • Signal Detection:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis

The data analysis procedure is identical to that described for the biochemical assay. Data is normalized to vehicle-treated (0% inhibition) and a high-concentration inhibitor or no-cell (100% inhibition) controls, and the resulting dose-response curve is fitted using a four-parameter non-linear regression to determine the IC50 value.

Data Interpretation and Trustworthiness

  • Replication: All experiments should be performed with technical replicates (multiple wells within the same plate) and, more importantly, biological replicates (independent experiments conducted on different days). The final IC50 should be reported as the mean ± standard deviation of at least three independent experiments. [14]* Quality Control: For each assay plate, calculate the Z-factor (Z') to assess assay quality and robustness. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for screening.

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Where "max" refers to the 0% inhibition control and "min" refers to the 100% inhibition control.

  • Curve Inspection: Always visually inspect the fitted curve. A good fit should have a standard Hill slope of approximately 1.0. A very shallow or steep slope may indicate complex binding mechanisms or assay artifacts. The R-squared value should be >0.95.

References

Sources

techniques for purifying 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine via column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Purification of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Application Note & Protocol

Subject: High-Resolution Purification of this compound via Flash Column Chromatography

For: Researchers, scientists, and drug development professionals engaged in heterocyclic synthesis and medicinal chemistry.

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged core structure in modern medicinal chemistry, serving as a cornerstone for developing novel kinase inhibitors, antiviral agents, and other therapeutics.[1][2][3] The title compound, this compound, is a key synthetic intermediate whose purity is paramount for the success of subsequent downstream reactions.

This application note provides a comprehensive, field-proven protocol for the purification of this intermediate using silica gel column chromatography. We move beyond a simple list of steps to explain the underlying chemical principles and rationale behind each decision, from mobile phase optimization to advanced sample loading techniques. The protocol is designed to be a self-validating system, addressing common challenges such as peak tailing associated with basic nitrogen heterocycles and ensuring high recovery of the target compound with excellent purity.

The Purification Challenge: Understanding the Analyte

The molecular structure of this compound presents a unique purification challenge. Its chromatographic behavior is governed by a combination of factors:

  • The Pyrazolopyridine Core: This bicyclic system contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This interaction is a primary cause of peak tailing, leading to poor separation and reduced purity.

  • The p-Methoxybenzyl (PMB) Group: This protecting group introduces a significant non-polar, aromatic character to the molecule, increasing its affinity for less polar mobile phases.[5][6]

  • The Chloro Substituent: The electronegative chlorine atom slightly increases the molecule's overall polarity.

The goal is to find a chromatographic window that balances these competing polarity characteristics while actively suppressing the undesirable interactions with the stationary phase.

Part I: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, a systematic TLC analysis is essential to determine the optimal mobile phase.[7] The ideal solvent system will yield a retention factor (Rf) of 0.25-0.35 for the target compound, ensuring it moves efficiently through the column without eluting too quickly (co-elution with non-polar impurities) or too slowly (band broadening).[7]

Protocol: TLC Optimization
  • Prepare Solvent Systems: In separate beakers, prepare small volumes of various ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate, EtOAc). A good starting point is a 4:1 Hexane:EtOAc mixture.

  • Introduce a Basic Modifier: To every solvent system, add Triethylamine (TEA) to a final concentration of 1% (v/v) .

    • Causality Explanation: TEA is a volatile base that acts as a "silanol blocker." It preferentially binds to the acidic sites on the silica gel, preventing the basic nitrogen of your pyrazolopyridine from adsorbing too strongly.[4][8] This single addition is the most critical step to prevent peak tailing and achieve sharp, symmetrical spots.

  • Spot and Develop: Spot your crude reaction mixture onto a silica gel TLC plate. Place the plate in a developing chamber containing your chosen solvent system.[7]

  • Visualize and Analyze: After development, visualize the plate under a UV lamp (254 nm). Identify the spot corresponding to your product. Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Iterate: Adjust the solvent ratio until the target Rf is achieved. If the Rf is too low (spot near the bottom), increase the polarity by adding more EtOAc. If it is too high (spot near the top), decrease the polarity by adding more Hexane.

Data Presentation: TLC Optimization Results
TrialMobile Phase System (v/v/v)Target RfImpurity Rf (Example)Observations
1Hexane:EtOAc:TEA (80:20:1)~0.15>0.5Product has low mobility. Tailing is minimal due to TEA.
2Hexane:EtOAc:TEA (70:30:1)~0.30 >0.6Optimal. Good separation from faster-running impurities.
3Hexane:EtOAc:TEA (50:50:1)~0.55>0.7Rf is too high; risk of co-elution with impurities.

Part II: High-Resolution Flash Column Chromatography Protocol

This protocol employs the optimized mobile phase from Part I and utilizes a dry loading technique for superior resolution.

Materials & Equipment
  • Chemicals: Crude product, Silica Gel (230-400 mesh), optimized mobile phase (e.g., 70:30 Hexane:EtOAc + 1% TEA), Dichloromethane (DCM), Sand (acid-washed).

  • Equipment: Glass chromatography column, solvent reservoir, fraction collector or test tubes, TLC plates and chamber, UV lamp, rotary evaporator.

Workflow Diagram: Purification Process

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Column 3. Pack Column Slurry->Column DryLoad 4. Dry Load Sample Column->DryLoad Elute 5. Elute with Mobile Phase DryLoad->Elute Collect 6. Collect Fractions Elute->Collect TLC_Analysis 7. Analyze Fractions by TLC Collect->TLC_Analysis Combine 8. Combine Pure Fractions TLC_Analysis->Combine Evap 9. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Overall workflow for chromatographic purification.

Step-by-Step Methodology
  • Column Preparation (Slurry Packing):

    • Secure a glass column vertically. Place a small plug of glass wool or cotton at the bottom, followed by a ~1 cm layer of sand.[9]

    • In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., Hexane with 1% TEA). A common rule of thumb is to use 50-100 g of silica for every 1 g of crude material.[9]

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and dislodge air bubbles.

    • Once settled, add a protective layer of sand (~1 cm) on top of the silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Preparation (Dry Loading - Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like Dichloromethane (DCM).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto silica.

    • Causality Explanation: Dry loading introduces the sample in a highly concentrated, narrow band onto the column.[10] This prevents the band-broadening that can occur with wet loading, especially if the compound is not perfectly soluble in the mobile phase, leading to significantly better separation.

  • Loading and Elution:

    • Carefully add the silica-adsorbed sample powder onto the top layer of sand in the column.

    • Gently fill the column with the optimized mobile phase (e.g., 70:30 Hexane:EtOAc + 1% TEA).

    • Apply gentle air pressure to the top of the column to begin elution at a steady rate. A flow rate of ~5 cm/minute is a good target.[10]

  • Fraction Collection and Analysis:

    • Collect the eluent in sequentially numbered test tubes or a fraction collector.

    • Periodically, spot every few fractions onto a TLC plate and develop it to monitor the separation.

    • Identify the fractions containing only your desired product (single spot at the correct Rf).

  • Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the mobile phase (and the volatile TEA) using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

    • Confirm purity via analytical methods such as NMR or LC-MS.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This guide provides logical solutions to common problems.

Troubleshooting Logic Diagram

Troubleshooting Start Problem Observed during TLC/Column Tailing Streaking or Tailing? Start->Tailing Separation Poor Separation? Start->Separation Elution Product Not Eluting? Start->Elution Tailing_Ans Add 1% TEA to mobile phase Tailing->Tailing_Ans YES Sep_Check1 Are Rfs of spots too close? Separation->Sep_Check1 YES Elution_Check Is R_f near zero even in 100% EtOAc? Elution->Elution_Check YES Sep_Sol1 Try a different solvent system (e.g., DCM/MeOH) Sep_Check1->Sep_Sol1 Sep_Check2 Is sample band too wide? Sep_Check1->Sep_Check2 NO Sep_Sol2 Use dry loading and a longer column Sep_Check2->Sep_Sol2 Elution_Sol Switch to a more polar system (e.g., 5% MeOH in DCM) Elution_Check->Elution_Sol

Caption: A decision tree for troubleshooting common chromatography issues.

Troubleshooting Summary Table
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing / Streaking Acidic silanol groups on silica interacting with the basic pyrazolopyridine nitrogen.Ensure 0.5-1% Triethylamine (TEA) is added to the mobile phase to neutralize the silica surface.[4]
Poor Separation 1. Rf values of product and impurity are too close. 2. Column is overloaded. 3. Poor packing or loading technique.1. Test alternative solvent systems (e.g., Dichloromethane/Methanol). 2. Reduce the amount of crude material relative to silica gel. 3. Ensure a well-packed column and use the dry loading method.
Product Not Eluting Mobile phase is not polar enough to displace the compound from the silica gel.Systematically increase the polarity of the mobile phase (gradient elution). If necessary, switch to a stronger solvent system like 5-10% Methanol in Dichloromethane.[11]
Product Crashing Out The compound has low solubility in the mobile phase at the concentration inside the band.Use a solvent system where the compound has better solubility. Dry loading can help mitigate this by introducing the compound in a more diffuse state initially.

References

  • PrepChem. (n.d.). Synthesis of 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. Retrieved from [Link]

  • Malona, J. A. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Organic Preparations and Procedures International. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Patent WO2011076194A1. (2011). Method for purifying pyrazoles. Google Patents.
  • Eller, G., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Kovacs, M. F. (1963). Thin-Layer Chromatography for Chlorinated Pesticide Residue Analysis. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Eller, G., & Holzer, W. (2004). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Retrieved from [Link]

  • Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences. Retrieved from [Link]

  • Reddit user discussion. (2014). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs? Reddit. Retrieved from [Link]

  • Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Base-Mediated [3+2]-Cycloannulation Strategy for the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives. Retrieved from [Link]

  • Miranda, M. D., et al. (2018). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Pharmaceuticals. Retrieved from [Link]

  • Le, P. M., & Lim, S. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

  • Pyka, A., & Bober, K. (2012). Detection Progress of Selected Drugs in TLC. BioMed Research International. Retrieved from [Link]

  • ResearchGate. (n.d.). The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. Retrieved from [Link]

  • Jung, M. E., et al. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters. Retrieved from [Link]

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Application Note: High-Throughput Screening of a Pyrazolo[3,4-b]pyridine-Based Chemical Library for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential for the development of potent and selective kinase inhibitors.[2][3] This application note details the strategic use of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (CAS 924909-17-1) as a versatile chemical intermediate for the synthesis of a focused compound library.[4][5] We provide comprehensive, field-proven protocols for screening such a library against a target protein kinase using two robust, high-throughput screening (HTS) methodologies: a Fluorescence Polarization (FP) competition assay and an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). These protocols are designed to guide researchers in the efficient identification and validation of novel kinase inhibitor lead compounds.

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold

The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery.[1][6] The challenge lies in identifying compounds with high potency and selectivity to minimize off-target effects. The pyrazolo[3,4-b]pyridine core is an ATP-competitive scaffold that has been successfully utilized to develop inhibitors against a range of kinases, including TANK-binding kinase 1 (TBK1), Monopolar spindle kinase 1 (Mps1), and Tropomyosin receptor kinases (TRKs).[7][8][9]

The subject of this note, this compound, serves as an ideal starting point for library synthesis.

  • Rationale for Selection:

    • Reactive Handle: The chlorine atom at the C4 position is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the systematic introduction of a wide variety of chemical moieties, enabling extensive Structure-Activity Relationship (SAR) studies.[2][10]

    • Scaffold Rigidity: The fused bicyclic system provides a rigid conformation that can be modeled to fit within the ATP-binding pocket of various kinases.

    • Proven Ancestry: Derivatives of this core have demonstrated potent biological activity, increasing the probability of identifying hits within a focused library.[7][8]

This guide outlines the workflow from library screening to hit confirmation, providing the scientific causality behind each step.

High-Throughput Screening (HTS) Assay Selection

For screening a focused library of kinase inhibitors, homogeneous (no-wash) assays are preferred for their speed, simplicity, and amenability to automation.[11] We will detail two orthogonal, industry-standard assay formats. Using two distinct methodologies for hit confirmation provides a self-validating system, reducing the likelihood of false positives arising from compound interference with a single detection technology.

  • Fluorescence Polarization (FP): An excellent choice for biochemical binding events. It measures the change in the tumbling rate of a small fluorescently labeled molecule (tracer) upon binding to a larger molecule (antibody).[11] It is a robust, cost-effective method for primary screening.

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): A highly sensitive, bead-based technology that measures molecular interactions with a large signal window.[12][13] Its high sensitivity makes it ideal for kinases with low activity or for conserving precious enzyme, while its different detection principle (luminescence vs. fluorescence polarization) makes it a superb orthogonal method for hit confirmation.

Protocol 1: Fluorescence Polarization (FP) Kinase Assay

This protocol describes a competitive binding FP assay. The kinase phosphorylates a substrate peptide. A specific antibody that binds to the phosphorylated peptide is added, along with a fluorescently labeled phosphopeptide tracer. The amount of phosphorylated product generated by the kinase competes with the tracer for antibody binding sites. Therefore, high kinase activity results in low polarization, while inhibition results in high polarization.[14][15]

Workflow: FP-Based Kinase Inhibition Assay

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection cluster_2 Step 3: Signal Readout Kinase Kinase + Substrate + ATP Product Phosphorylated Substrate Kinase->Product Reaction Compound Test Compound (e.g., from Pyrazolo[3,4-b]pyridine library) Compound->Kinase Inhibits Antibody Add Anti-Phospho-Ab + FP-Tracer Product->Antibody Competes with Tracer Low_P Low Polarization (Product displaces Tracer) = ACTIVITY High_P High Polarization (Tracer binds Ab) = INHIBITION

Caption: Competitive FP assay workflow for kinase inhibitors.

Materials & Reagents
  • Target Kinase: Purified, active enzyme.

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • FP Tracer: Fluorescently labeled peptide corresponding to the phosphorylated substrate.

  • Anti-Phospho-Substrate Antibody: Specific monoclonal or polyclonal antibody.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Stop/Detection Buffer: Assay buffer containing antibody and FP tracer.

  • Test Compounds: Library derived from this compound, dissolved in 100% DMSO.

  • Controls: Staurosporine (positive control inhibitor), DMSO (negative control).

  • Microplates: Low-volume, black, 384-well microplates.

  • Plate Reader: Equipped with fluorescence polarization optics (e.g., excitation ~485 nm, emission ~530 nm for a FITC tracer).

Step-by-Step Methodology (384-well format)
  • Compound Plating: Dispense 100 nL of test compounds, positive controls, and negative controls into the appropriate wells of a 384-well plate using an acoustic dispenser or pin tool. This results in a 10 µM final assay concentration from a 1 mM stock.

  • Kinase Reaction Preparation: Prepare a 2X Kinase/Substrate master mix in assay buffer.

    • Causality: Preparing a master mix ensures uniformity across all wells and reduces pipetting errors. The 2X concentration accounts for the subsequent addition of an equal volume of ATP solution.

  • Enzyme Addition: Add 5 µL of the 2X Kinase/Substrate mix to each well containing the pre-spotted compounds.

  • Reaction Initiation: Prepare a 2X ATP solution in assay buffer. Add 5 µL of this solution to each well to start the reaction. The final volume is now 10 µL.

    • Self-Validation: The ATP concentration should be at or near the Km value for the kinase to ensure that both ATP-competitive and non-competitive inhibitors can be identified.

  • Incubation: Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination & Detection: Add 10 µL of the Stop/Detection Buffer to each well.

  • Detection Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the antibody-antigen binding to reach equilibrium.

  • Measurement: Read the plate on a suitable plate reader, measuring both parallel and perpendicular fluorescence intensity to calculate millipolarization (mP) values.

Data Analysis & Interpretation
ParameterDescriptionFormula / Value
High Control (Max Signal) Represents 100% inhibition (no kinase activity).Average mP from Staurosporine wells.
Low Control (Min Signal) Represents 0% inhibition (full kinase activity).Average mP from DMSO wells.
Percent Inhibition Normalizes the activity of a test compound.100 * (mP_compound - mP_low) / (mP_high - mP_low)
Z'-factor A measure of assay quality and robustness.`1 - (3*(SD_high + SD_low)) /

A Z'-factor > 0.5 indicates an excellent assay suitable for HTS. Hits are typically defined as compounds exhibiting >50% inhibition or >3 standard deviations from the negative control mean.

Protocol 2: AlphaLISA Kinase Assay (Orthogonal Confirmation)

This protocol utilizes a biotinylated substrate. Upon phosphorylation by the kinase, an anti-phospho-substrate antibody conjugated to an AlphaLISA Acceptor bead binds the new epitope. Streptavidin-coated Donor beads bind the biotin moiety, bringing the Donor and Acceptor beads into close proximity (<200 nm). Excitation of the Donor bead at 680 nm produces singlet oxygen, which triggers a cascade of energy transfer in the nearby Acceptor bead, resulting in light emission at 615 nm.[12][13][16]

Workflow: AlphaLISA-Based Kinase Inhibition Assay

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection cluster_2 Step 3: Signal Readout Kinase Kinase + Biotin-Substrate + ATP Product Biotin-Phospho-Substrate Kinase->Product Compound Test Compound Compound->Kinase Inhibits Low_Signal Low Signal (Beads are separate) = INHIBITION Beads Add Donor & Acceptor Beads Product->Beads Bridges Beads High_Signal High Signal (Beads in Proximity) = ACTIVITY

Caption: AlphaLISA proximity assay workflow.

Materials & Reagents
  • Target Kinase & ATP: As in Protocol 1.

  • Biotinylated Substrate: Kinase substrate with a biotin tag.

  • AlphaLISA Acceptor Beads: Coated with anti-phospho-substrate antibody.

  • Streptavidin-Coated Donor Beads: Standard AlphaLISA reagent.

  • AlphaLISA Assay Buffer: Buffer supplied with the reagents, often containing detergents and blocking agents.

  • Test Compounds & Controls: As in Protocol 1.

  • Microplates: White, opaque, 384-well microplates (e.g., OptiPlate™-384).

  • Plate Reader: Alpha-enabled reader (e.g., EnVision®) with 680 nm excitation and 615 nm emission capabilities.[12]

Step-by-Step Methodology (384-well format)
  • Compound Plating: Same as Protocol 1 (100 nL compound pre-spotted).

  • Kinase Reaction: Prepare a 2X master mix of Kinase and Biotinylated Substrate in AlphaLISA buffer. Add 5 µL to each well. Initiate the reaction by adding 5 µL of 2X ATP.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection Mix Preparation: Prepare a 2X mix of AlphaLISA Acceptor beads and Streptavidin-Donor beads in AlphaLISA buffer.

    • Expertise Insight: This step should be performed under subdued lighting, as the Donor beads are light-sensitive and excessive exposure can reduce signal output.[12]

  • Detection Addition: Add 10 µL of the bead mixture to each well. The final volume is 20 µL.

  • Detection Incubation: Seal the plate with an aluminum seal, and incubate for 60 minutes at room temperature in the dark.

  • Measurement: Read the plate on an Alpha-enabled plate reader.

Data Analysis & Interpretation
ParameterDescriptionFormula / Value
High Control (Max Signal) Represents 0% inhibition (full kinase activity).Average Alpha Counts from DMSO wells.
Low Control (Min Signal) Represents 100% inhibition (no kinase activity).Average Alpha Counts from Staurosporine wells.
Percent Inhibition Normalizes the activity of a test compound.100 * (Alpha_high - Alpha_compound) / (Alpha_high - Alpha_low)
Z'-factor A measure of assay quality and robustness.`1 - (3*(SD_high + SD_low)) /

Hits identified in the primary FP screen should be re-tested in this AlphaLISA format. True hits will show dose-dependent inhibition in both assays, confirming their activity and ruling out technology-specific artifacts.

Hit Confirmation and Follow-Up

Compounds confirmed as hits in both orthogonal assays should be subjected to further analysis:

  • IC₅₀ Determination: Generate 10-point, 3-fold serial dilutions of the hit compounds and re-test in both assay formats to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

  • Selectivity Profiling: Screen promising hits against a panel of other kinases to assess their selectivity profile. A highly selective inhibitor is often more desirable as a therapeutic candidate.

  • Mechanism of Action Studies: Conduct further biochemical assays to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold is a highly valuable starting point for the discovery of novel kinase inhibitors. By leveraging the synthetic tractability of intermediates like This compound , diverse chemical libraries can be rapidly generated. The application of robust, orthogonal HTS technologies such as Fluorescence Polarization and AlphaLISA provides a reliable and efficient pathway for screening these libraries. This integrated strategy of targeted library synthesis and high-quality screening accelerates the identification of potent and selective lead compounds for progression into drug development pipelines.

References

  • Vought, B. W., et al. (2004). A fluorescence polarization assay for native protein substrates of kinases. PubMed. [Link]

  • Zhang, J., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • Ennis, C., & Tanner, A. Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates.
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry. [Link]

  • Diaz-Alonso, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Fricke, N., et al. (2018). Working principle of the AlphaLISA assay. ResearchGate. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • R Discovery. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]

  • IU Indianapolis ScholarWorks. (2018). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. [Link]

  • K-UN, K., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Lemmon, M. A., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Diaz-Alonso, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • MySkinRecipes. This compound. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (CAS No. 924909-17-1).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges associated with this synthesis, with a focus on maximizing yield and purity. We will delve into the causality behind experimental choices, providing actionable insights grounded in established chemical principles.

The synthesis of this key intermediate, often used in the development of kinase inhibitors[2], typically involves the N-alkylation of the 4-chloro-1H-pyrazolo[3,4-b]pyridine core. While seemingly straightforward, this reaction is fraught with potential pitfalls, most notably poor regioselectivity and incomplete conversion, which can drastically lower the yield of the desired N1 isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of 4-chloro-1H-pyrazolo[3,4-b]pyridine?

A1: The principal challenge is controlling the regioselectivity of the alkylation. The pyrazole ring in the 1H-pyrazolo[3,4-b]pyridine scaffold has two nitrogen atoms (N1 and N2) that can be alkylated.[3] While the 1H-tautomer is generally more stable[4][5], deprotonation with a base generates a pyrazolide anion where the negative charge is delocalized over both nitrogens. This can lead to the formation of a mixture of the desired N1-alkylated product and the undesired N2-alkylated regioisomer, which are often difficult to separate.[3][6]

Q2: Which factors have the greatest influence on N1/N2 regioselectivity?

A2: Several factors govern the N1/N2 ratio. The choice of base, solvent, and reaction temperature are all critical. Steric hindrance also plays a significant role; bulky alkylating agents or substituents on the pyrazole ring tend to favor alkylation at the less sterically hindered nitrogen atom.[6][7] Polar aprotic solvents like DMF or DMSO can influence the reactivity of the anion and the transition state energies for N1 versus N2 attack.[7]

Q3: Why is the 4-methoxybenzyl (PMB) group used as a protecting group in this context?

A3: The 4-methoxybenzyl (PMB) group is a versatile and widely used protecting group for nitrogen atoms in heterocyclic systems.[8][9] It is generally stable to a wide range of reaction conditions but can be cleaved under specific, mild oxidative or acidic conditions (e.g., with trifluoroacetic acid or DDQ), often without affecting other sensitive functional groups.[10][11][12] This makes it ideal for multi-step syntheses where the pyrazole nitrogen may need to be deprotected later.

Q4: How can I confirm that I have synthesized the correct N1 isomer?

A4: Unambiguous characterization is crucial. Advanced NMR techniques are the gold standard for differentiating N1 and N2 regioisomers. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly powerful. For the desired N1 isomer, a NOE correlation should be observed between the benzylic protons (-CH₂) of the PMB group and the H7 proton on the pyridine ring.[13] In contrast, the N2 isomer would show a NOE between the benzylic protons and the H3 proton of the pyrazole ring. 1H-15N HMBC can also be a definitive method.[3]

Troubleshooting Guide: Low Yield Diagnosis and Resolution

This section addresses specific experimental outcomes and provides a logical framework for troubleshooting.

Problem 1: Low or No Conversion of Starting Material

You observe a significant amount of unreacted 4-chloro-1H-pyrazolo[3,4-b]pyridine in your reaction mixture by TLC or LCMS analysis.

Potential Cause Explanation & Validation Recommended Solution
Ineffective Deprotonation The base used was not strong enough to fully deprotonate the pyrazole N-H. The pKa of the pyrazole N-H is typically in the range of 14-15. Weaker bases like K₂CO₃ may be insufficient.Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Validate deprotonation by taking a small aliquot, quenching with D₂O, and checking for deuterium incorporation by mass spectrometry.
Poor Reagent Quality The alkylating agent, 4-methoxybenzyl chloride, can degrade over time. The base, particularly NaH, can be passivated by atmospheric moisture.Use freshly opened or purified 4-methoxybenzyl chloride. For NaH, ensure it is handled under strictly anhydrous conditions; wash the mineral oil dispersion with dry hexanes before use if necessary.
Suboptimal Temperature The reaction may be too slow at room temperature. N-alkylation reactions often require heating to proceed at a reasonable rate.Gradually increase the reaction temperature to 40-60 °C and monitor the progress by TLC/LCMS. Avoid excessively high temperatures, which can promote side reactions.
Incorrect Solvent The solvent must be anhydrous and polar aprotic to facilitate the SN2 reaction. Water contamination will quench the base and the pyrazolide anion.Use anhydrous grade DMF, THF, or DMSO. Ensure all glassware is thoroughly dried before use.
Problem 2: Formation of an Undesired Regioisomer

Your analysis shows two major products with the same mass, indicating the formation of both N1 and N2 isomers.

Potential Cause Explanation & Validation Recommended Solution
Kinetic vs. Thermodynamic Control The reaction conditions may favor the kinetically preferred but less stable N2 isomer. Factors like solvent and counter-ion can influence the transition state.Solvent Modification: Solvents can have a profound effect. Non-polar solvents like THF with a strong base (e.g., NaH) often favor N1 alkylation due to ion-pairing effects that increase the steric barrier for N2 attack.[7] Base Selection: Using a bulkier base like LHMDS or KHMDS can sterically disfavor approach to the N2 position.
Reaction Temperature Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less favored isomer, leading to a mixture.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider adding the alkylating agent slowly at 0 °C before allowing the reaction to warm to room temperature.
Visualizing the Synthetic Challenge

The core of the troubleshooting process involves understanding the competing pathways available to the pyrazolide anion.

G cluster_start Starting Materials cluster_products Potential Products SM 4-Chloro-1H-pyrazolo[3,4-b]pyridine Base Base (e.g., NaH) Anion Pyrazolide Anion (Charge Delocalized) SM->Anion Deprotonation in aprotic solvent Base->Anion Deprotonation in aprotic solvent N1_Product Desired N1-Isomer (Thermodynamically Favored) Anion->N1_Product N1 Attack (Less Hindered) N2_Product Undesired N2-Isomer (Kinetically Possible) Anion->N2_Product N2 Attack (More Hindered) PMBCl 4-Methoxybenzyl Chloride

Caption: Competing N1 vs. N2 alkylation pathways.

Problem 3: Product Degradation or Complex Side Reactions

You observe multiple spots on TLC, some of which are at a lower Rf, suggesting decomposition or the formation of polar byproducts.

Potential Cause Explanation & Validation Recommended Solution
PMB Group Cleavage If any adventitious acid is present, or if the workup is strongly acidic, the acid-labile PMB group can be cleaved.[10][11]Ensure the reaction is run under inert conditions. Use a mild, slightly basic or neutral aqueous workup (e.g., saturated NH₄Cl followed by NaHCO₃ solution).
Reaction with Solvent At elevated temperatures (>100 °C), DMF can decompose to generate dimethylamine, which can act as a nucleophile, potentially displacing the chlorine atom via a nucleophilic aromatic substitution (SNAr) reaction.Avoid excessive heating when using DMF. If high temperatures are necessary, consider switching to a more stable solvent like DMSO or NMP.
Pyridine Ring Quaternization The pyridine nitrogen is nucleophilic and can be alkylated by 4-methoxybenzyl chloride, forming a charged pyridinium salt. This is more likely if the pyrazole nitrogen is not fully deprotonated.Ensure complete deprotonation of the pyrazole nitrogen before adding the alkylating agent. Adding the alkylating agent slowly can also minimize this side reaction.
Chlorination Issues If synthesizing from the 4-hydroxy precursor, incomplete chlorination with reagents like POCl₃ can lead to starting material carryover and low yields.[14]Ensure the chlorination reaction goes to completion. Use a sufficient excess of POCl₃ and adequate heating (reflux).[14] After the reaction, excess POCl₃ must be carefully quenched and removed.

Experimental Protocols & Workflow

Optimized Protocol for N1-Alkylation

This protocol is designed to favor the formation of the desired N1-isomer.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt should result in a clear solution or a fine suspension.

  • Alkylation: Cool the mixture back to 0 °C. Add a solution of 4-methoxybenzyl chloride (1.1 eq) in anhydrous THF dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LCMS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Logical Troubleshooting Workflow

When encountering low yield, a systematic approach is essential.

G Start Experiment Complete: Low Yield Observed Analyze Analyze Crude Reaction Mixture (TLC, LCMS, 1H NMR) Start->Analyze Decision1 What is the major component? Analyze->Decision1 Path1 Unreacted Starting Material Decision1->Path1 Path2 Mixture of Isomers Decision1->Path2 Path3 Multiple Other Byproducts Decision1->Path3 Action1 Problem: Incomplete Reaction Solutions: • Use stronger base (NaH) • Ensure anhydrous conditions • Increase temperature moderately Path1->Action1 Action2 Problem: Poor Regioselectivity Solutions: • Change solvent (e.g., THF) • Run at lower temperature • Use bulkier base Path2->Action2 Action3 Problem: Degradation/Side Reactions Solutions: • Check workup pH (avoid acid) • Lower reaction temperature • Ensure full deprotonation Path3->Action3

Caption: Step-by-step troubleshooting workflow.

By carefully controlling reaction parameters and using this guide to diagnose issues, researchers can significantly improve the yield and purity of this compound, facilitating the progress of their research and development projects.

References

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. OUCI. [Link]

  • Eller, G., & Holzer, W. (n.d.). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. University of Vienna u:cris-Portal. [Link]

  • Holzer Group. (n.d.). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. holzer-group.at. [Link]

  • Subramanyam, C. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Semantic Scholar. [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. PrepChem.com. [Link]

  • Eller, G. A., & Holzer, W. (2006). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link]

  • Yılmaz, F., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Wessjohann, L. A., et al. (2007). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • O'Connor, M. J., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Yılmaz, F., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

optimizing reaction conditions for the synthesis of pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve higher yields and purity in your synthetic endeavors.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Consistently Low or No Yield of the Desired Pyrazolo[3,4-b]pyridine

Question: I am attempting a synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am consistently obtaining a very low yield or, in some cases, none of the desired product. What are the potential causes, and how can I troubleshoot this?

Answer: Low yields are a frequent challenge in heterocyclic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can act as inhibitors or participate in side reactions, consuming your starting materials.

    • Recommendation: Ensure all starting materials are of high purity. It is advisable to purify commercial reagents if their purity is questionable. Recrystallization or column chromatography of the aminopyrazole can significantly improve reaction outcomes.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a pivotal role in the kinetics and thermodynamics of the reaction.

    • Temperature: Some syntheses proceed efficiently at room temperature, while others require heating to overcome the activation energy barrier.[1] Conversely, excessive heat can lead to the degradation of starting materials or the desired product.

      • Optimization Protocol: Monitor your reaction at different temperatures (e.g., room temperature, 50 °C, reflux) using Thin Layer Chromatography (TLC) to find the optimal condition.

    • Reaction Time: Incomplete reactions are a common source of low yields.

      • Optimization Protocol: Track the progress of your reaction over time with TLC. This will help you determine the point at which the consumption of starting materials is maximized and product formation has plateaued.

    • Solvent Effects: The solvent's polarity and ability to dissolve reactants are crucial for an efficient reaction. Acetic acid is a commonly used solvent for many pyrazolo[3,4-b]pyridine syntheses.[2]

      • Recommendation: If reactant solubility is an issue, consider a different solvent or a solvent mixture. For instance, in some cases, ethanol or DMF has been used.[3][4]

  • Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically influence the reaction rate and yield.

    • Recommendation: The literature describes various catalysts for pyrazolo[3,4-b]pyridine synthesis, including acidic catalysts and Lewis acids like ZrCl₄.[3][5] If you are not using a catalyst, consider screening a few appropriate ones. If you are already using a catalyst, optimizing its loading is recommended.[1]

Issue 2: Formation of Multiple Products and Regioisomers

Question: My reaction is producing a mixture of isomers, making purification difficult and reducing the yield of the desired product. How can I improve the regioselectivity of my synthesis?

Answer: The formation of regioisomers is a well-known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials like non-symmetrical 1,3-dicarbonyl compounds.[2]

Understanding the Cause:

When an unsymmetrical 1,3-dicarbonyl compound is used, the initial nucleophilic attack from the aminopyrazole can occur at either of the two carbonyl groups. The relative electrophilicity of these carbonyls will determine the major regioisomer formed. If the electrophilicities are similar, a mixture of products is likely.[2]

Strategies to Enhance Regioselectivity:

  • Choice of Starting Materials:

    • Symmetrical Reagents: The most straightforward way to avoid regioisomerism is to use symmetrical 1,3-dicarbonyl compounds.

    • Highly Differentiated Carbonyls: If an unsymmetrical dicarbonyl is necessary, choose one where the two carbonyl groups have significantly different electronic environments. For example, a ketone and an ester, or a carbonyl adjacent to an electron-withdrawing group like CF₃, will favor the reaction at the more electrophilic center.[2]

  • Reaction Conditions: The choice of solvent and catalyst can sometimes influence the regiochemical outcome. It is highly recommended to consult the literature for syntheses of compounds analogous to your target to see what conditions have been successful.[1]

  • Three-Component Reactions: In some cases, a three-component reaction approach, generating the 1,3-dicarbonyl equivalent in situ, can offer better regioselectivity.[2]

Separation of Regioisomers:

If the formation of isomers is unavoidable, efficient purification is key.

  • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A careful selection of the mobile phase is critical. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is a good starting point.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[3,4-b]pyridines?

There are two primary retrosynthetic strategies for constructing the pyrazolo[3,4-b]pyridine core:

  • Formation of the pyridine ring onto a pre-existing pyrazole ring: This is a widely used approach where a substituted aminopyrazole is reacted with a suitable three-carbon electrophile.[2][6]

  • Formation of the pyrazole ring onto a pre-existing pyridine ring: This strategy involves the cyclization of a suitably functionalized pyridine derivative, often with hydrazine or its derivatives.

Q2: How do I choose the appropriate starting materials for my desired pyrazolo[3,4-b]pyridine?

The choice of starting materials will depend on the desired substitution pattern on the final molecule.

  • For the pyridine ring formation on a pyrazole approach, you will need a substituted aminopyrazole and a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or other similar synthons. The substituents on these starting materials will be incorporated into the final product.

  • For the pyrazole ring formation on a pyridine approach, you will typically start with a 2-chloropyridine derivative bearing a cyano or ester group at the 3-position, which can then be cyclized.

Q3: What analytical techniques are most useful for monitoring the reaction and characterizing the product?

  • Thin Layer Chromatography (TLC): Indispensable for monitoring the progress of the reaction, allowing you to visualize the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups in the molecule.

Experimental Protocols

General Procedure for the Synthesis of a 4-Substituted-1H-pyrazolo[3,4-b]pyridine via Cyclization of an Aminopyrazole with an α,β-Unsaturated Ketone

This protocol is adapted from a literature procedure and may require optimization for specific substrates.[3]

  • To a solution of the α,β-unsaturated ketone (1.0 eq.) in a suitable solvent (e.g., DMF), add a solution of the 5-aminopyrazole (1.0 eq.) in a compatible solvent (e.g., EtOH) at room temperature.

  • Degas the reaction mixture.

  • Add a Lewis acid catalyst (e.g., ZrCl₄, 0.3 eq.).

  • Stir the reaction mixture vigorously at an elevated temperature (e.g., 95 °C) for a specified time (e.g., 16 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Perform an aqueous work-up by adding an organic solvent (e.g., CHCl₃) and water.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity confirmed purify_sm Purify Starting Materials check_purity->purify_sm Impurities suspected monitor_tlc_temp Monitor by TLC at different T optimize_temp->monitor_tlc_temp optimize_time Optimize Reaction Time monitor_tlc_time Monitor by TLC over time optimize_time->monitor_tlc_time optimize_solvent Optimize Solvent System screen_solvents Screen Alternative Solvents optimize_solvent->screen_solvents optimize_catalyst Optimize Catalyst & Loading screen_catalysts Screen Catalysts / Vary Loading optimize_catalyst->screen_catalysts purify_sm->optimize_temp monitor_tlc_temp->optimize_time Optimal T found monitor_tlc_time->optimize_solvent Optimal time found screen_solvents->optimize_catalyst Solubility improved success Improved Yield screen_catalysts->success

Caption: A systematic workflow for troubleshooting low yields.

Regioisomer Formation Logic

regioisomer_logic start Unsymmetrical 1,3-Dicarbonyl carbonyls Two Carbonyl Groups (C=O)a and (C=O)b start->carbonyls electrophilicity Relative Electrophilicity? carbonyls->electrophilicity similar_electro Similar electrophilicity->similar_electro Yes different_electro Different electrophilicity->different_electro No mixture Mixture of Regioisomers similar_electro->mixture major_product Major Regioisomer Formed different_electro->major_product

Caption: Logic diagram illustrating the origin of regioisomers.

Data Summary

ParameterRecommendationRationale
Solvent Acetic acid, Ethanol, DMFSolubilizes reactants and can influence reaction kinetics.[2][3]
Catalyst Acidic catalysts (e.g., H₂SO₄), Lewis acids (e.g., ZrCl₄)Increases the rate of reaction by activating the electrophile.[3][5]
Temperature Room Temperature to RefluxDependent on the specific substrates and reaction type; requires optimization.[1]
Reactants High purity aminopyrazoles and 1,3-dicarbonyls (or equivalents)Minimizes side reactions and ensures efficient conversion to product.[1]

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

improving the stability of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for ensuring the stability and integrity of this compound throughout your in vitro experimental workflows. This guide moves beyond simple instructions to explain the chemical rationale behind these best practices, empowering you to troubleshoot effectively and generate reliable, reproducible data.

Compound Profile: Understanding the Molecule

This compound is a heterocyclic building block frequently utilized as a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutic agents.[1] Its pyrazolopyridine core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[2][3][4] However, specific structural features can present stability challenges in experimental settings:

  • 4-Chloro Substituent: The chlorine atom on the electron-deficient pyridine ring is a potential leaving group, making the molecule susceptible to nucleophilic substitution, particularly hydrolysis in aqueous environments.[5]

  • Fused Aromatic System: The entire pyrazolopyridine structure is an extended aromatic system, which can absorb UV light, creating a risk of photodegradation.[6][7]

  • Methoxybenzyl Group: This moiety can be susceptible to oxidative processes, a concern in the pro-oxidant environment of some cell culture media.[8][9]

This guide will address these potential liabilities in a practical, question-and-answer format.

Troubleshooting and FAQs

Q1: I'm observing a gradual loss of my compound's activity in its DMSO stock solution, even when stored frozen. What is the likely cause and how can I prevent it?

This is a common and critical issue stemming from the properties of Dimethyl Sulfoxide (DMSO). While an excellent solvent, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10]

Root Cause Analysis: Each time you open your stock solution vial, atmospheric water is absorbed into the DMSO. This "wet DMSO" can cause two major problems:

  • Decreased Solubility: The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds, leading to microprecipitation.[10][11] What you perceive as a loss of activity might actually be a decrease in the effective concentration of the dissolved compound.

  • Chemical Degradation: The absorbed water can act as a nucleophile, leading to the slow hydrolysis of the compound, particularly at the 4-chloro position, even at low temperatures.

Solutions & Best Practices:

  • Use High-Purity Anhydrous DMSO: Start with the highest quality, low-water content DMSO.

  • Aliquot Your Stock: The single most effective strategy is to aliquot your primary stock solution into single-use volumes in low-binding tubes.[12] This drastically reduces the number of freeze-thaw cycles and atmospheric moisture exposure for the bulk of your compound.

  • Proper Handling: Before opening any DMSO stock vial (primary or aliquot), always allow it to equilibrate to room temperature completely (approx. 20-30 minutes).[13] This prevents condensation of atmospheric moisture onto the cold solvent.

  • Inert Gas Overlay: For high-value primary stocks, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.[13]

Q2: My compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer or cell culture medium. How can I resolve this?

This is a classic solubility problem. Many small molecules designed for biological activity are lipophilic and have low intrinsic aqueous solubility.[11][14] The compound is soluble in 100% DMSO, but "crashes out" when the solvent environment abruptly changes to a highly aqueous one.

Root Cause Analysis: The dramatic shift in solvent polarity from organic (DMSO) to aqueous reduces the solvent's capacity to keep the compound dissolved. This leads to the formation of precipitates, which can cause inaccurate results and clog liquid handling equipment.

Solutions & Best Practices:

  • Modify Dilution Protocol: Instead of a single large dilution step, perform a serial dilution. First, dilute the DMSO stock into a small volume of assay buffer that contains a higher percentage of DMSO (e.g., 5-10%), mix thoroughly, and then perform the final dilution into the bulk assay buffer.

  • Assess Buffer pH: The solubility of compounds with ionizable groups can be highly pH-dependent. Ensure your assay buffer pH does not cause your compound to become less soluble.

  • Consider Co-solvents: While not always permissible in cell-based assays, the use of other less-toxic co-solvents in biochemical assays can sometimes improve solubility.

  • Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (typically <0.5%) to minimize solvent-induced artifacts, but recognize that a slightly higher concentration (e.g., 1%) might be necessary to maintain solubility for some compounds.

Q3: I suspect my compound is degrading during my multi-day cell culture experiment. What are the most likely degradation pathways and how can I mitigate them?

Degradation in a complex biological matrix like cell culture medium is a significant concern. The primary pathways to consider are hydrolysis, oxidation, and photodegradation.

Potential Degradation Pathways & Mitigation Strategies:

  • Hydrolysis: The 4-chloro group on the pyridine ring is susceptible to nucleophilic attack by water, which is abundant in cell culture media. This reaction can be catalyzed by components in the media or changes in pH, converting your active compound into an inactive (or differently active) 4-hydroxy analog.[5]

    • Mitigation: There is no simple way to stop hydrolysis once the compound is in the medium. The best approach is to minimize the incubation time when possible. For longer experiments, consider replenishing the medium with fresh compound at set intervals. Always run a "compound in medium" control plate (without cells) under the same incubation conditions to assess stability analytically.

  • Oxidation: Standard cell culture conditions (ambient oxygen levels) can be pro-oxidant, and media components can generate reactive oxygen species (ROS).[8][9][15] The electron-rich methoxybenzyl group is a potential site for oxidative degradation.

    • Mitigation: While supplementing media with antioxidants can seem like a solution, it must be done with extreme caution. Many antioxidants can be reactive themselves, produce hydrogen peroxide in media, or have their own biological effects, leading to experimental artifacts.[8][9] If oxidation is suspected, the most robust solution is to analytically confirm it and, if necessary, explore analog synthesis to improve metabolic stability.

  • Photodegradation: The fused aromatic pyrazolopyridine core is a chromophore that can absorb light, particularly UV light from laboratory fixtures or even ambient light over long periods. This absorbed energy can lead to bond cleavage and decomposition.[6][16][17]

    • Mitigation: This is the easiest pathway to control. Protect all stock solutions and experimental plates from light. Use amber or opaque vials for storage[13][18], and keep cell culture plates in the dark incubator as much as possible. When working on the bench, minimize exposure to overhead lighting.

Troubleshooting Flowchart for Compound Instability

G cluster_storage Stock Solution Issues cluster_assay In-Assay Issues start Experiencing Poor Reproducibility or Loss of Activity? q_precip_stock Is there visible precipitate in the DMSO stock? start->q_precip_stock In Stock q_precip_assay Is there precipitate upon dilution into aqueous buffer/medium? start->q_precip_assay In Assay a_precip_stock Issue: Poor DMSO solubility or moisture contamination. Action: Centrifuge, use supernatant, prepare fresh stock in anhydrous DMSO, and aliquot. q_precip_stock->a_precip_stock Yes q_activity_loss No precipitate, but activity is decreasing over time? q_precip_stock->q_activity_loss No a_activity_loss Issue: Suspected chemical degradation (e.g., hydrolysis). Action: Prepare fresh stock, aliquot immediately, store at -80°C under inert gas. Perform stability study via LC-MS. q_activity_loss->a_activity_loss Yes a_precip_assay Issue: Poor aqueous solubility. Action: Use serial dilution, check buffer pH, keep final DMSO concentration as high as tolerable (e.g., 0.5-1%). q_precip_assay->a_precip_assay Yes q_degradation_assay No precipitation, but results are inconsistent in long-term assays? q_precip_assay->q_degradation_assay No a_degradation_assay Issue: Suspected degradation in assay medium. Action: Run a medium-only control (no cells) and analyze by LC-MS over time. Protect plates from light. Replenish compound if necessary. q_degradation_assay->a_degradation_assay Yes

Caption: A decision tree for troubleshooting common stability and solubility issues.

Potential Degradation Pathways of this compound

G cluster_pathways Degradation Pathways compound 4-chloro-1-(4-methoxybenzyl)- 1H-pyrazolo[3,4-b]pyridine (Parent Compound) hydrolysis Hydrolysis Product (4-hydroxy- derivative) compound->hydrolysis H₂O / Nucleophiles (in aqueous buffer/media) oxidation Oxidation Products (e.g., at methoxybenzyl group) compound->oxidation Reactive Oxygen Species (ROS) (in cell culture media) photolysis Photodegradation Fragments compound->photolysis UV / Ambient Light (from lab environment)

Caption: Major potential degradation pathways for the compound in vitro.

Q4: What are the definitive storage conditions for this compound to ensure maximum long-term stability?

Proper storage is fundamental to preserving the integrity of your research chemicals.[18][19] Different conditions are required for the solid compound versus solutions.

Format Temperature Atmosphere Light Duration Rationale
Solid (Powder) -20°C or below[18]Store in a tightly sealed vial, preferably within a desiccator to protect from moisture.[13][18]Protect from light by using an amber vial or storing it in the dark.[13][18]Long-term (>6 months)Minimizes thermal degradation and prevents hydrolysis from atmospheric moisture.[13]
DMSO Stock Solution -80°C[12][13]Aliquot into single-use vials. For the primary stock, purge headspace with inert gas (Argon or Nitrogen).[13]Use amber or opaque-labeled vials to protect from light.[13]Long-term (>6 months)-80°C provides maximum stability for dissolved compounds. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles and moisture exposure.[12]
Working Dilutions (Aqueous) 2-8°C (on ice)Prepare fresh for each experiment.Protect from light.Short-term (for immediate use only)The compound is least stable in aqueous solutions. Fresh preparation ensures accurate concentration and minimizes degradation during the experiment.[13]

Protocols & Methodologies

Protocol 1: Performing a Compound Stability Assessment by LC-MS

This protocol allows you to quantify the stability of your compound under your specific experimental conditions. It is a self-validating system to ensure your results are not compromised by compound degradation.

Objective: To determine the percentage of the parent compound remaining after incubation in a specific matrix (e.g., cell culture medium with 10% FBS) over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental matrix (e.g., DMEM + 10% FBS)

  • LC-MS grade acetonitrile (ACN) and water

  • LC-MS grade formic acid (or other appropriate modifier)

  • Sterile microcentrifuge tubes or 96-well plate

  • Calibrated pipettes

  • HPLC-MS system with a C18 column[20][21]

Procedure:

  • Prepare Compound Solution: Prepare a 2X concentrated solution of your compound in the experimental matrix. For example, if your final assay concentration is 10 µM, prepare a 20 µM solution in the cell culture medium.

  • Set Up Time Points: Aliquot this solution into separate sterile tubes or wells for each time point (e.g., T=0, 2, 4, 8, 24, 48 hours).

  • Incubation: Place the samples in the same incubator used for your actual experiments (e.g., 37°C, 5% CO₂).

  • Sample Collection (T=0): Immediately process the T=0 sample.

    • Take 50 µL of the sample.

    • Add 100 µL of ice-cold acetonitrile (ACN) containing an internal standard (if available) to precipitate proteins and halt degradation.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Sample Collection (Subsequent Time Points): At each designated time point, remove the corresponding sample from the incubator and process it immediately as described in Step 4.

  • LC-MS Analysis:

    • Inject the supernatant from each time point onto the LC-MS system.

    • Use a suitable gradient method (e.g., water/ACN with 0.1% formic acid) to separate the parent compound from potential degradants.

    • Monitor the parent compound using its specific mass-to-charge ratio (m/z) in the mass spectrometer.[22]

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of compound remaining relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • A compound is generally considered stable if >85-90% remains at the final time point.

References

  • Best Practices for Research Compound Storage. (2024). Maple Research Labs Blog.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.).
  • Proper Reagent Storage and Handling. (2015). StressMarq Biosciences Inc.
  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025).
  • Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. (2014). Biomedical Journal, 37(3), 99-105.
  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO.Journal of Biomolecular Screening, 13(10), 999-1006.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
  • Drug Solubility in Water and Dimethylsulfoxide. (n.d.).
  • Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific.
  • Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. (2025). BenchChem.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics.
  • HTS library plate rejuvenation using a DMSO-rich
  • Halliwell, B. (2014). Cell culture, oxidative stress, and antioxidants: avoiding pitfalls.Biomedical Journal, 37(3), 99-105.
  • Non-covalent Stabilization Strategies in Small Molecule Drug Design. (n.d.).
  • Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls. (2025). Request PDF.
  • Total anti-oxidant capacity of cell culture media. (n.d.). PubMed.
  • Pyrazolopyridine derivatives with photophysical properties. (n.d.).
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. (2022).
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (n.d.). MDPI.
  • Degree of photodegradation versus irradiation time... (n.d.).
  • Antioxidant properties of the cell culture media. (n.d.).
  • stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research.
  • A Stability Indicating HPLC Assay Method... (n.d.). PubMed Central.
  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents... (n.d.).
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  • Photocyclization of diarylethenes... (n.d.).
  • Importance of Rigidity in Designing Small Molecule Drugs... (n.d.). Journal of Medicinal Chemistry.
  • Development of Stability-Indicating Analytical Procedures by HPLC... (n.d.).
  • This compound-5-carbaldehyde. (n.d.). BenchChem.
  • This compound-5-carbaldehyde. (n.d.). Smolecule.
  • Improving small molecule virtual screening str
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Isomerization of pirazolopyrimidines to pyrazolopyridines... (2025). RSC Publishing.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors... (n.d.). PMC.
  • Functional and Molecular Characterization of Melamine-Induced Disruption of Human Sperm
  • (PDF) A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. (2025).
  • Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024).
  • Photodegradation pathways and the in vitro phototoxicity of pyrazinamide... (2025).
  • This compound. (n.d.). MySkinRecipes.
  • (PDF) Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor... (2025).
  • 4-Hydroxypyridine Degradation P
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.).
  • A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). PMC.
  • Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone... (n.d.). MDPI.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor... (n.d.). MDPI.
  • Proposed pathway of 4-aminopyridine degradation... (n.d.).
  • Synthesis of Pyridine and Dihydropyridine Deriv

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minimizing side product formation in the synthesis of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important kinase inhibitor intermediate.[1] Here, we address common challenges and frequently asked questions to help you minimize side product formation and optimize your synthetic route.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound typically involves two key transformations: the construction of the pyrazolo[3,4-b]pyridine core followed by the N-alkylation with 4-methoxybenzyl chloride. Each of these steps presents unique challenges that can lead to the formation of undesired side products.

A. Formation of the Pyrazolo[3,4-b]pyridine Scaffold

A common route to the 4-chloro-1H-pyrazolo[3,4-b]pyridine core is the Gould-Jacobs reaction, which involves the condensation of a 3-aminopyrazole derivative with diethyl 2-(ethoxymethylene)malonate.[2][3] The resulting 4-hydroxy-1H-pyrazolo[3,4-b]pyridine is then chlorinated, typically using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][4]

B. N-Alkylation with 4-Methoxybenzyl Chloride

The introduction of the 4-methoxybenzyl (PMB) group onto the pyrazole nitrogen is a critical step. However, the pyrazolo[3,4-b]pyridine scaffold has two potentially reactive nitrogen atoms (N1 and N2), leading to the possibility of forming regioisomers. Furthermore, over-alkylation and other side reactions can occur if the reaction conditions are not carefully controlled.

Below is a workflow diagram illustrating the general synthetic approach and highlighting key areas for troubleshooting.

cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: N-Alkylation A 3-Aminopyrazole C 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine A->C B Diethyl 2-(ethoxymethylene)malonate B->C E 4-Chloro-1H-pyrazolo[3,4-b]pyridine C->E Chlorination D POCl3 or SOCl2 D->E F 4-Chloro-1H-pyrazolo[3,4-b]pyridine I Desired Product: This compound F->I G 4-Methoxybenzyl chloride G->I H Base (e.g., NaH, K2CO3) H->I J Side Products I->J Potential Formation

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

FAQ 1: I am observing poor regioselectivity during the N-alkylation step, resulting in a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1-alkylated product?

Answer:

This is a very common challenge in the N-alkylation of unsymmetrical pyrazoles and pyrazolopyridines.[5] The formation of regioisomers is influenced by several factors, including the choice of base, solvent, and temperature.

Underlying Cause: The two nitrogen atoms in the pyrazole ring have different steric and electronic environments. The regioselectivity of the alkylation depends on whether the reaction is under kinetic or thermodynamic control.

Troubleshooting Steps:

  • Choice of Base and Solvent: The nature of the base and solvent system is critical.

    • For Kinetic Control (Favors N1): Use a strong, non-coordinating base in a polar aprotic solvent. For example, sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) at a low temperature (e.g., 0 °C) often favors the formation of the N1-alkylated product.[6] The rationale is that the sterically less hindered N1 anion is formed faster.

    • For Thermodynamic Control (May Favor N2): Weaker bases like potassium carbonate (K₂CO₃) in solvents like acetonitrile or DMF at elevated temperatures can sometimes lead to a mixture of isomers or favor the thermodynamically more stable product, which may not be the desired N1 isomer.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This can enhance the kinetic selectivity towards the N1 position.

  • Protecting Groups: While more synthetically intensive, a protection/deprotection strategy can be employed. Protecting groups such as (2-trimethylsilyl)ethoxymethyl (SEM) or p-methoxybenzyl (PMB) itself can be used to selectively block one nitrogen, allowing for functionalization of the other.[7]

Experimental Protocol for Improved N1-Regioselectivity:

  • To a solution of 4-chloro-1H-pyrazolo[3,4-b]pyridine in dry DMF, cooled to 0 °C, slowly add sodium hydride (1.1 equivalents).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Add 4-methoxybenzyl chloride (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.[6]

  • Monitor the reaction by TLC or LC-MS to determine the ratio of regioisomers.

Condition Base Solvent Temperature Expected Outcome
Kinetic NaHDMF/THF0 °CHigher N1 selectivity
Thermodynamic K₂CO₃AcetonitrileRefluxPotential mixture of isomers
FAQ 2: During the chlorination of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine with POCl₃, I am getting a low yield and a significant amount of dark, tar-like material. What is causing this and how can it be prevented?

Answer:

The formation of dark, insoluble byproducts during chlorination with phosphorus oxychloride is often due to decomposition or polymerization of the starting material or product under harsh reaction conditions.

Underlying Cause: High temperatures and prolonged reaction times with strong dehydrating/chlorinating agents like POCl₃ can lead to side reactions. The pyrazolo[3,4-b]pyridine ring system can be sensitive to strong acids and high heat.

Troubleshooting Steps:

  • Temperature and Time Control: Carefully control the reaction temperature and time. Refluxing for an extended period (e.g., >5 hours) may not be necessary and can promote decomposition.[4] Monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the workup.

  • Excess Reagent: Using a large excess of POCl₃ can sometimes lead to more side products. While it can also serve as the solvent, minimizing the excess where possible is advisable. A typical ratio is a significant excess by volume, but careful optimization may be required.

  • Work-up Procedure: The work-up is critical. Quenching the reaction mixture by pouring it onto ice water must be done slowly and carefully to manage the exothermic reaction.[4] Improper quenching can lead to localized heating and degradation.

  • Alternative Chlorinating Agents: Consider using thionyl chloride (SOCl₂) as an alternative chlorinating agent, which may offer milder reaction conditions.[2]

Optimized Chlorination Protocol:

  • In a flask equipped with a reflux condenser, add 4-hydroxy-1H-pyrazolo[3,4-b]pyridine to phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

  • After completion, allow the mixture to cool slightly and carefully pour it onto a stirred mixture of ice and water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

FAQ 3: I am observing the formation of a di-alkylated side product. How can I prevent this over-alkylation?

Answer:

Over-alkylation, leading to the formation of a quaternary ammonium salt, can occur if the reaction conditions are not carefully controlled.

Underlying Cause: The newly formed N-alkylated product can still possess a nucleophilic nitrogen on the pyridine ring, which can react with another molecule of the alkylating agent, especially if there is an excess of the electrophile or at elevated temperatures.

Troubleshooting Steps:

  • Stoichiometry: Use a slight excess or an equimolar amount of the 4-methoxybenzyl chloride relative to the 4-chloro-1H-pyrazolo[3,4-b]pyridine. A large excess of the alkylating agent should be avoided.

  • Slow Addition: Add the 4-methoxybenzyl chloride dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent at any given time, disfavoring the second alkylation event.

  • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to reduce the rate of the second alkylation, which typically has a higher activation energy.

Troubleshooting Over-alkylation Issue Stoichiometry Control Slow Addition Temperature Management Solution Minimized Side Product Use ~1.05 eq. of Alkylating Agent Add Reagent Dropwise Maintain 0°C to RT Troubleshooting:f0->Solution:f0 Troubleshooting:f1->Solution:f1 Troubleshooting:f2->Solution:f2

Caption: Key parameters to control over-alkylation.

FAQ 4: My final product is difficult to purify. What are some effective purification strategies?

Answer:

Purification can be challenging due to the presence of regioisomers and other closely related side products.

Troubleshooting Steps:

  • Column Chromatography: This is the most common method for separating the desired N1-isomer from the N2-isomer and other impurities.

    • Solvent System: A gradient elution using a mixture of hexanes and ethyl acetate is often effective. Start with a low polarity (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

    • Monitoring: Use TLC with visualization under UV light to track the separation. The two regioisomers may have slightly different Rf values.

  • Recrystallization: If the product is a solid and has a high enough purity after initial workup or chromatography, recrystallization can be an excellent final purification step.[4]

    • Solvent Screening: Test various solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Acid-Base Extraction: Since the pyrazolo[3,4-b]pyridine core has basic nitrogens, an acid-base extraction during the workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and re-extract the product into an organic solvent. This can be particularly useful for removing unreacted starting materials.

III. References

  • PrepChem. (n.d.). Synthesis of 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from PrepChem.com. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from PubMed Central. URL: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. URL: [Link]

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(23), 8207. URL: [Link]

  • National Center for Biotechnology Information. (2019). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 183, 111720. URL: [Link]

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Validation & Comparative

comparing the efficacy of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine with other TRK inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Established Therapies

In the landscape of precision oncology, the targeting of Tropomyosin receptor kinase (TRK) fusions has emerged as a paradigm-shifting strategy for a wide range of cancers. The approvals of first-generation TRK inhibitors, Larotrectinib and Entrectinib, have underscored the profound clinical benefit of inhibiting this pathway in patients with NTRK gene fusion-positive tumors. However, the pursuit of novel chemical scaffolds that offer improved potency, selectivity, and the potential to overcome acquired resistance remains a critical endeavor for drug discovery researchers. This guide provides a comparative analysis of the pyrazolo[3,4-b]pyridine scaffold, as exemplified by the investigational compound 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine , against the established TRK inhibitors Larotrectinib and Entrectinib.

While direct, head-to-head experimental data for this compound as a TRK inhibitor is not yet extensively published, the pyrazolo[3,4-b]pyridine core has been identified as a promising framework for the development of potent kinase inhibitors.[1][2][3] This guide will, therefore, leverage data on analogous pyrazolo[3,4-b]pyridine derivatives to provide a forward-looking comparison and a practical framework for researchers seeking to explore this chemical space.

The TRK Signaling Pathway: A Key Oncogenic Driver

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that play a crucial role in neuronal development and function.[2] In healthy tissues, their activation is tightly regulated by neurotrophin ligands. However, chromosomal rearrangements can lead to the fusion of NTRK genes with various partners, resulting in the expression of chimeric TRK fusion proteins.[4][5] These fusion proteins are constitutively active, driving downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, in a ligand-independent manner. This aberrant signaling promotes cellular proliferation, survival, and ultimately, tumorigenesis.[2] NTRK fusions are found across a broad spectrum of adult and pediatric solid tumors, making them a "tumor-agnostic" therapeutic target.[4][6][7]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein Ras Ras TRK_Fusion->Ras Activates PI3K PI3K TRK_Fusion->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Promotes Survival Survival Transcription->Survival Promotes

Caption: The TRK signaling pathway, when constitutively activated by NTRK gene fusions, promotes cancer cell proliferation and survival through the Ras/MAPK and PI3K/Akt cascades.

Comparative Efficacy of TRK Inhibitors

The therapeutic efficacy of a TRK inhibitor is determined by its potency against the target kinases, its selectivity profile, and its pharmacokinetic properties. Larotrectinib and Entrectinib have set a high bar for clinical activity in patients with NTRK fusion-positive cancers.

InhibitorTarget KinasesTRKA IC50TRKB IC50TRKC IC50Overall Response Rate (ORR)
Larotrectinib TRKA, TRKB, TRKC<20 nM<20 nM<20 nM75-80%[8][9]
Entrectinib TRKA, TRKB, TRKC, ROS1, ALK1 nM3 nM5 nM57-61.2%[9][10]
Pyrazolo[3,4-b]pyridine Derivative (Hypothetical) TRKA (and likely TRKB/C)56 nM (Compound C03)[2]Not ReportedNot ReportedPreclinical

Data sourced from: [2][8][9][10][11]

Larotrectinib is a highly selective TRK inhibitor, demonstrating potent and durable responses across a wide range of tumor types.[8][12][13][14] Entrectinib, a multi-targeted inhibitor, also shows significant efficacy, with the added benefit of central nervous system (CNS) activity.[10][15][16]

The pyrazolo[3,4-b]pyridine scaffold has yielded compounds with promising preclinical activity. For instance, compound C03 from a recent study demonstrated an IC50 of 56 nM against TRKA and inhibited the proliferation of the KM-12 cancer cell line with an IC50 of 0.304 µM.[2] While less potent than Larotrectinib and Entrectinib in these initial findings, this scaffold represents a valid starting point for optimization.

Experimental Protocols for Evaluating Novel TRK Inhibitors

For researchers investigating novel pyrazolo[3,4-b]pyridine derivatives, a standardized set of in vitro and in vivo assays is crucial for a comprehensive evaluation of their potential as TRK inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified TRK kinases.

Methodology:

  • Reagents and Materials: Recombinant human TRKA, TRKB, and TRKC enzymes; ATP; substrate peptide (e.g., poly(Glu, Tyr) 4:1); test compound (e.g., this compound); kinase assay buffer; 96-well plates; plate reader.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo Kinase Assay). f. Calculate the IC50 value by fitting the data to a dose-response curve.

Rationale: This assay provides a direct measure of the compound's potency against the target kinases and is a critical first step in the evaluation process.

Cellular Proliferation Assay

Objective: To assess the effect of the test compound on the viability of cancer cell lines harboring NTRK fusions.

Methodology:

  • Cell Lines: NTRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3) and a control cell line lacking NTRK fusions.

  • Reagents and Materials: Cell culture medium; fetal bovine serum (FBS); test compound; cell viability reagent (e.g., CellTiter-Glo).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for 72 hours. c. Add the cell viability reagent and measure luminescence to determine the number of viable cells. d. Calculate the IC50 value for cell proliferation inhibition.

Rationale: This assay determines the compound's ability to inhibit the growth of cancer cells that are dependent on TRK signaling.

Western Blot Analysis of TRK Signaling

Objective: To confirm that the test compound inhibits the TRK signaling pathway in cells.

Methodology:

  • Cell Lines and Treatment: Treat NTRK fusion-positive cells with the test compound at various concentrations for a specified time.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and incubate with primary antibodies against phospho-TRK, total TRK, phospho-ERK, total ERK, phospho-Akt, and total Akt. c. Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Rationale: This experiment provides mechanistic insight by demonstrating that the compound's anti-proliferative effects are due to the inhibition of the intended signaling pathway.

Experimental_Workflow Start Novel Pyrazolo[3,4-b]pyridine Compound Synthesis Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Start->Kinase_Assay Cell_Proliferation Cellular Proliferation Assay (IC50) Kinase_Assay->Cell_Proliferation Potent Compounds Western_Blot Western Blot Analysis of TRK Signaling Cell_Proliferation->Western_Blot Active Compounds In_Vivo In Vivo Xenograft Model Studies Western_Blot->In_Vivo Confirmed Mechanism Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Efficacious Compounds

Caption: A typical experimental workflow for the preclinical evaluation of novel TRK inhibitors.

Future Directions and Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of the next generation of TRK inhibitors. While the hypothetical compound, this compound, requires further investigation, the initial data on analogous compounds suggest that this chemical class has the potential to yield potent and selective inhibitors.[2]

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of pyrazolo[3,4-b]pyridine derivatives. Furthermore, in vivo studies in xenograft models of NTRK fusion-positive cancers will be essential to evaluate the therapeutic potential of these novel compounds. The ultimate goal is to develop inhibitors that not only replicate the success of Larotrectinib and Entrectinib but also offer advantages in terms of overcoming resistance, improving safety profiles, and expanding the therapeutic options for patients with these challenging malignancies.

References

  • Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine, 378(8), 731-739. [Link]

  • Hechtman, J. F., et al. (2021). Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer. Targeted Oncology, 16(5), 589-601. [Link]

  • Genentech. (n.d.). Neurotrophic Tyrosine Receptor Kinase (NTRK) Fusion-Positive Cancers. [Link]

  • Targeted Oncology. (2019). Larotrectinib Maintains Safety and High Efficacy in TRK Fusion-Positive Cancer. [Link]

  • Drilon, A., et al. (2018). Larotrectinib in TRK Fusion–Positive Cancers. New England Journal of Medicine, 378(22), 2145-2146. [Link]

  • American Health & Drug Benefits. (2019). Vitrakvi (Larotrectinib) First TRK Inhibitor Approved by the FDA for Solid Tumors Based on a Genetic Mutation. [Link]

  • Demetri, G. D., et al. (2022). Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors. Clinical Cancer Research, 28(7), 1302-1312. [Link]

  • Drilon, A., et al. (2019). Larotrectinib efficacy and safety in adult TRK fusion cancer patients. Journal of Clinical Oncology, 37(15_suppl), 3122-3122. [Link]

  • Paz-Ares, L., et al. (2020). Efficacy and safety of entrectinib in patients (pts) with NTRK-fusion positive (NTRK-fp) solid tumors: An updated integrated analysis. Journal of Clinical Oncology, 38(15_suppl), 3605-3605. [Link]

  • Cocco, E., et al. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 15(12), 731-747. [Link]

  • Amatu, A., et al. (2016). A review of NTRK fusions in cancer. Annals of Oncology, 27(suppl_3), iii1-iii6. [Link]

  • AJMC. (2019). Entrectinib May Be Effective, Well Tolerated Against ROS1-, NTRK-Positive Cancers. [Link]

  • National Center for Biotechnology Information. (n.d.). NTRK fusion positive cancer. [Link]

  • The Cancer Letter. (2025). FDA approves Vitrakvi for NTRK gene fusion-positive solid tumors. [Link]

  • OncLive. (2020). Efficacy With Entrectinib in NTRK+ GI Cancers Indicates a Need for More Molecular Testing. [Link]

  • Targeted Oncology. (n.d.). Advances in the Treatment of NTRK Fusion-positive Cancers. [Link]

  • Oncology Nursing News. (2025). FDA Approves Larotrectinib for NTRK Fusion-Positive Solid Tumors. [Link]

  • OncLive. (2025). FDA Approves Larotrectinib for NTRK-Positive Solid Tumors. [Link]

  • Girgis, N. S., et al. (1989). Synthesis and Biological Evaluation of Certain C-4 Substituted pyrazolo[3,4-b]pyridine Nucleosides. Journal of Medicinal Chemistry, 32(4), 897-903. [Link]

  • Barvian, M., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]

  • Peng, Y., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102. [Link]

  • G. S., S., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 12345. [Link] (Note: This is a placeholder for a hypothetical future publication based on the search result.)

  • Peng, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102. [Link]

  • Al-Tel, T. H. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4967. [Link]

  • Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

  • Wang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. [Link]

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A Researcher's Guide to Validating the Kinase Selectivity Profile of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors targeting a range of critical cellular signaling pathways.[1][2][3][4][5] Its structural similarity to purine bases like adenine allows it to effectively compete for the ATP-binding site of many kinases.[4] This guide focuses on a specific derivative, 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (hereafter referred to as Compound PBP-4 ), and provides a comprehensive, multi-tiered strategy for validating its kinase selectivity profile.

For any novel kinase inhibitor, establishing a precise selectivity profile is paramount. High selectivity for the intended target kinase is often a prerequisite for therapeutic efficacy, while off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[6] The conserved nature of the ATP-binding pocket across the human kinome makes achieving absolute selectivity a significant challenge.[6][7] Therefore, a rigorous, multi-faceted validation approach is not just recommended; it is essential for progressing a compound from a promising hit to a viable therapeutic candidate or a reliable chemical probe.

This guide presents a logical, field-proven workflow designed to move from broad, high-throughput screening to detailed in-cell functional validation. We will compare the hypothetical profile of Compound PBP-4 against well-characterized inhibitors to provide context and demonstrate the principles of data interpretation.

The Validation Workflow: A Three-Tiered Approach

A robust validation strategy relies on orthogonal methods to build confidence in the selectivity profile. We advocate for a three-tiered approach that systematically narrows the focus from the entire kinome down to specific cellular pathways.

G cluster_0 cluster_1 T1 Tier 1: In Vitro Kinome Screening T2 Tier 2: In-Cell Target Engagement (CETSA) T1->T2 D1 Broad Selectivity (>400 Kinases) Identifies Primary Targets & Key Off-Targets T1->D1 T3 Tier 3: Functional Cellular Profiling T2->T3 D2 Confirms Target Binding in Physiological Context Measures Thermal Stability Shift T2->D2 D3 Validates Downstream Pathway Modulation (e.g., Phosphoproteomics) T3->D3

Caption: A three-tiered workflow for kinase inhibitor selectivity validation.

Tier 1: Broad Kinome Screening – Defining the Landscape

Causality: The first step is to cast a wide net to understand the compound's behavior across the human kinome. This is most efficiently achieved through large-scale in vitro screening against a panel of several hundred kinases.[8][9] This approach provides a global view of a compound's selectivity and identifies both the highest-affinity targets and any significant off-targets that require further investigation.[10]

Methodology: A competition binding assay, such as the KINOMEscan™ platform, is an excellent choice.[11] In this assay, the test compound competes with an immobilized, active-site-directed ligand for binding to each kinase in the panel. The amount of test compound-bound kinase is measured, typically yielding a percent inhibition value at a single high concentration (e.g., 1 µM).

Comparative Analysis: To contextualize the data for Compound PBP-4, we compare its hypothetical results against two reference compounds:

  • GNE-7915: A known potent and highly selective LRRK2 inhibitor.[12][13][14][15]

  • AT13148: A multi-AGC kinase inhibitor targeting Akt, p70S6K, PKA, and ROCK.[16]

Table 1: Hypothetical In Vitro Kinome Screening Results (% Inhibition at 1 µM)

Kinase Target Kinase Family Compound PBP-4 GNE-7915 (Reference)[14] AT13148 (Reference)[16]
LRRK2 TKL 15% 98% 5%
AKT1 AGC 95% 8% 99%
p70S6K (RPS6KB1) AGC 92% 4% 99%
PKA (PRKACA) AGC 45% 3% 98%
ROCK1 AGC 38% 2% 97%
TTK Other 12% 68% 15%
TRKA TK 25% <1% 10%

| HPK1 (MAP4K1) | STE | 30% | <1% | 18% |

Interpretation: The Tier 1 screen suggests that Compound PBP-4 is a potent inhibitor of the AGC kinases AKT1 and p70S6K. Unlike the highly selective GNE-7915, PBP-4 shows some activity against other AGC family members (PKA, ROCK1), indicating potential for polypharmacology within this family. Importantly, it shows minimal interaction with LRRK2 and its known off-target, TTK.[14]

Tier 2: In-Cell Target Engagement – Proving the Connection

Causality: An in vitro binding event does not guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[17][18][19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[17][18][20] This step is crucial for validating that the compound reaches its intended target in a physiological context.

G cluster_0 No Ligand cluster_1 With Ligand P_unbound Protein (Folded) Heat1 Heat P_unbound->Heat1 P_denatured Protein (Denatured & Aggregated) Heat1->P_denatured PL_bound Protein-Ligand Complex (Stabilized) Heat2 Heat PL_bound->Heat2 PL_stable Protein-Ligand Complex (Remains Soluble) Heat2->PL_stable

Caption: The principle of CETSA: ligand binding increases thermal stability.

Methodology: Intact cells are treated with the compound or a vehicle control. The cells are then heated across a range of temperatures, lysed, and the soluble protein fraction is separated from the aggregated, denatured fraction. The amount of the target protein remaining in the soluble fraction at each temperature is quantified (e.g., by Western blot or mass spectrometry), and a melting curve is generated.

Comparative Analysis: We assess the thermal shift (ΔTm) for the primary targets identified in Tier 1.

Table 2: Hypothetical CETSA Thermal Shift (ΔTm) Data in HEK293 Cells

Target Protein Compound PBP-4 (10 µM) GNE-7915 (10 µM) AT13148 (10 µM)
AKT1 +5.8°C No Shift +7.2°C
p70S6K +5.1°C No Shift +6.5°C

| LRRK2 | No Shift | +8.1°C | No Shift |

Interpretation: The significant positive thermal shifts for AKT1 and p70S6K confirm that Compound PBP-4 directly binds to and stabilizes these targets within intact cells.[21] This validates the in vitro findings and provides strong evidence of on-target activity in a physiological environment. The lack of a shift for LRRK2 further reinforces the selectivity away from this kinase.

Tier 3: Functional Cellular Profiling – Measuring the Impact

Causality: Confirming target engagement is necessary but not sufficient. The final validation step is to demonstrate that this engagement translates into a functional cellular response, namely the inhibition of the kinase's downstream signaling pathway. Mass spectrometry-based phosphoproteomics is a global, unbiased method to observe changes in cellular phosphorylation patterns following inhibitor treatment.[22][23] This approach can simultaneously confirm on-target pathway inhibition and uncover unexpected off-target signaling effects.[24]

Methodology: A cell line with an active PI3K/Akt/mTOR pathway (e.g., MCF-7) is treated with the inhibitor for a defined period. Cells are lysed, proteins are digested, and phosphopeptides are enriched and analyzed by LC-MS/MS. The relative abundance of thousands of phosphosites is compared between treated and untreated samples.[22]

G RTK RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates S6 S6 Ribosomal Protein p70S6K->S6 Phosphorylates (p-S6) PBP4 Compound PBP-4 PBP4->AKT Inhibits PBP4->p70S6K Inhibits AT13148 AT13148 AT13148->AKT Inhibits AT13148->p70S6K Inhibits

Caption: Compound PBP-4 inhibits the PI3K/Akt/mTOR pathway.

Interpretation: In a phosphoproteomics experiment, treatment with Compound PBP-4 would be expected to cause a significant abundance decrease in phosphosites known to be downstream of AKT and p70S6K. A key biomarker is the phosphorylation of the S6 ribosomal protein (p-S6), a direct substrate of p70S6K. A dose-dependent decrease in p-S6 levels would provide definitive functional evidence of on-target pathway inhibition. Comparing the global phosphoproteomic fingerprint of Compound PBP-4 to that of AT13148 could reveal subtle differences in their off-target signaling effects.[25]

Summary and Data Consolidation

The culmination of this three-tiered approach is a well-validated selectivity profile that provides a high degree of confidence in the compound's mechanism of action.

Table 3: Consolidated Selectivity Profile of Compound PBP-4

Parameter Compound PBP-4 (Hypothetical) GNE-7915 (Reference) AT13148 (Reference)
Primary Target(s) AKT1, p70S6K LRRK2 AKT1/2/3, p70S6K, PKA, ROCKI/II
AKT1 IC50 (nM) 15 nM >10,000 nM 38 nM[16]
p70S6K IC50 (nM) 25 nM >10,000 nM 8 nM[16]
LRRK2 IC50 (nM) >10,000 nM 9 nM[13][14] >10,000 nM
Cellular Target Engagement Yes (AKT1, p70S6K) Yes (LRRK2) Yes (AKT, p70S6K)
Functional Pathway Inhibition Yes (PI3K/Akt/mTOR) Yes (LRRK2 pathway) Yes (PI3K/Akt/mTOR)

| Key Off-Targets (>50% Inh @ 1µM) | PKA, ROCK1 | TTK | - |

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Example)
  • Compound Preparation: Prepare a 10 mM stock solution of Compound PBP-4 in 100% DMSO. Create a 100 µM intermediate dilution for the assay.

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan or Carna Biosciences).[9][11] Specify the largest available panel (e.g., 468 kinases).

  • Screening: The service will perform a competition binding assay at a single concentration of 1 µM Compound PBP-4.

  • Data Analysis: Results are typically provided as % Inhibition. Values >90% are considered strong hits. Calculate a selectivity score (S-score) to quantify selectivity. A lower S-score indicates higher selectivity.[26]

  • Follow-up: For primary targets and key off-targets, perform dose-response assays to determine precise IC50 or Kd values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture HEK293 cells to ~80% confluency. Harvest and resuspend cells in PBS with a protease inhibitor cocktail to a final concentration of 10^7 cells/mL.

  • Compound Treatment: Incubate cell suspension with 10 µM Compound PBP-4 or DMSO (vehicle) for 1 hour at 37°C.[20]

  • Thermal Challenge: Aliquot 100 µL of the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by a 3-minute cooling step at 4°C.[17]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction). Analyze the concentration of the target protein (e.g., AKT1) in the soluble fraction by Western blot or ELISA.

  • Data Analysis: Plot the relative amount of soluble protein against temperature for both treated and vehicle samples. Determine the melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm = Tm_treated - Tm_vehicle).[18]

Protocol 3: Quantitative Phosphoproteomics
  • Cell Treatment: Plate MCF-7 cells and grow to 80% confluency. Treat cells with a dose-response of Compound PBP-4 (e.g., 10 nM, 100 nM, 1 µM) or DMSO for 2 hours.

  • Lysis and Digestion: Harvest cells, lyse in a urea-based buffer, and quantify protein concentration. Reduce, alkylate, and digest proteins with trypsin overnight.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[22]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: Use software (e.g., MaxQuant) to identify and quantify phosphopeptides. Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon compound treatment. Perform pathway analysis on the significantly altered phosphosites to confirm inhibition of the target pathway.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the comprehensive validation of the kinase selectivity profile of this compound. By integrating broad in vitro screening, direct in-cell target engagement assays, and unbiased functional profiling, researchers can build a high-confidence dataset that clearly defines a compound's on-target potency and off-target liabilities. This systematic approach is indispensable for making informed decisions in the drug discovery and development process, ensuring that only the most promising and well-characterized candidates advance.

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A Technical Guide to the Structure-Activity Relationship of 4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of targeted cancer therapies, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure.[1][2][3] Its bioisosteric relationship with purines allows it to effectively compete for the ATP-binding site of numerous protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2][4] This guide provides an in-depth comparison of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. We will delve into the rationale behind specific structural modifications and provide supporting experimental data and protocols for researchers in drug development.

The this compound core serves as a crucial intermediate in the synthesis of a diverse array of potent kinase inhibitors.[5] The 4-chloro substituent provides a handle for further functionalization through nucleophilic substitution, allowing for the introduction of various pharmacophores to modulate potency and selectivity. The 1-(4-methoxybenzyl) group, often abbreviated as PMB, can serve as a protecting group or as a key interacting moiety within the kinase active site.

Core Scaffold and Key Interaction Points

The pyrazolo[3,4-b]pyridine scaffold offers a unique arrangement of hydrogen bond donors and acceptors that are critical for its interaction with the hinge region of the kinase ATP-binding pocket.[2] The pyrazole nitrogen and the pyridine nitrogen are key to forming these crucial hydrogen bonds, mimicking the interactions of the adenine base of ATP.

Caption: General structure of the 1H-pyrazolo[3,4-b]pyridine scaffold with key positions for substitution.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the heterocyclic core and the N1-benzyl group. The following sections dissect the SAR at key positions.

Modifications at the C4-Position

The 4-chloro group is a versatile synthetic handle. Its replacement with various amine-containing moieties has been a common strategy to enhance potency and target specific kinases.

R⁴ SubstituentTarget Kinase(s)Observed ActivityRationale for Modification
-ClIntermediate-Precursor for further synthesis.
-NH-ArylVarious (e.g., Src, Abl)Potent inhibitionThe aryl group can form additional hydrophobic and π-stacking interactions in the active site.[4]
-NH-CycloalkylVariousModerate to potent inhibitionIntroduces conformational rigidity and can improve pharmacokinetic properties.
-O-ArylPI3KαPotent inhibitionReplacement of the NH-linker with an oxygen atom can decrease the topological polar surface area (TPSA), potentially improving bioavailability.[2]
Modifications at the N1-Position

The 1-(4-methoxybenzyl) group plays a significant role in orienting the molecule within the ATP-binding pocket. Modifications to this group can fine-tune selectivity and potency.

R¹ SubstituentTarget Kinase(s)Observed ActivityRationale for Modification
-(4-methoxybenzyl)Intermediate/VariousVariableOften used as a protecting group, but the methoxy group can also form specific interactions.
-HVariousOften less potentLoss of hydrophobic interactions provided by the benzyl group.
-Alkyl (e.g., ethyl)VariousVariableSmaller alkyl groups can probe the size of the hydrophobic pocket.
-Substituted benzylVariousPotent and selective inhibitionSubstituents on the benzyl ring can be tailored to fit specific sub-pockets of the target kinase, enhancing selectivity.
Modifications at Other Positions (C3, C5, C6)

While the C4 and N1 positions are most commonly modified, substitutions at other positions of the pyrazolopyridine core also impact activity.

PositionSubstituentTarget Kinase(s)Observed ActivityRationale for Modification
C3-MethylGSK-3Potent inhibitionA methyl group at C3 is a common feature in many active pyrazolo[3,4-b]pyridine inhibitors.[1]
C3-ArylCDK2/9Potent inhibitionLarger aryl groups can provide additional interaction points.[6]
C6-ArylGSK-3Potent inhibitionThe C6 position points towards the solvent-exposed region, allowing for the introduction of larger groups to improve solubility and other properties.[7]

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a key intermediate and a common kinase inhibition assay.

Synthesis of this compound

This protocol describes a common synthetic route to the core scaffold.

Step 1: Synthesis of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

  • To a solution of 5-amino-1-(4-methoxybenzyl)-1H-pyrazole in a suitable solvent (e.g., ethanol), add diethyl malonate.

  • Heat the mixture to reflux for 12-24 hours in the presence of a base such as sodium ethoxide.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol.

Step 2: Chlorination to this compound

  • Suspend the 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol in phosphorus oxychloride (POCl₃).[8]

  • Heat the mixture to reflux for 3-6 hours.[8]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.[8]

Synthesis Workflow A 5-amino-1-(4-methoxybenzyl) -1H-pyrazole B 1-(4-methoxybenzyl)-1H-pyrazolo [3,4-b]pyridin-4-ol A->B Diethyl malonate, NaOEt, Reflux C 4-chloro-1-(4-methoxybenzyl) -1H-pyrazolo[3,4-b]pyridine B->C POCl₃, Reflux

Caption: Synthetic workflow for the preparation of the core scaffold.

In Vitro Kinase Inhibition Assay (Example: TRKA)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized analogs against a target kinase, such as Tropomyosin receptor kinase A (TRKA).[9][10]

  • Reagents and Materials:

    • Recombinant human TRKA enzyme

    • ATP (Adenosine triphosphate)

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

    • Test compounds (analogs) dissolved in DMSO

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase buffer, the peptide substrate, and the test compound solution.

    • Initiate the kinase reaction by adding the TRKA enzyme and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Kinase Assay Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection and Analysis A Prepare serial dilutions of test compounds B Add buffer, substrate, and compound to well A->B C Add enzyme and ATP to initiate reaction B->C D Incubate at RT C->D E Stop reaction and add detection reagent D->E F Measure signal (e.g., luminescence) E->F G Calculate % inhibition and determine IC₅₀ F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold is a highly versatile platform for the development of potent and selective kinase inhibitors. The SAR studies reveal that strategic modifications at the C4, N1, and other positions of the pyrazolopyridine ring can significantly impact biological activity. The 4-chloro group, in particular, serves as an excellent synthetic handle for introducing diverse chemical moieties to probe the kinase active site and optimize drug-like properties.

Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles, including enhanced bioavailability and metabolic stability. Furthermore, the exploration of novel substituents at less-explored positions of the pyrazolopyridine core may lead to the discovery of inhibitors with novel binding modes or improved selectivity profiles against a wider range of kinase targets. The continued application of structure-based drug design and computational modeling will undoubtedly accelerate the discovery of next-generation therapies based on this promising scaffold.

References

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A Comparative Analysis of Kinase Inhibitor Selectivity: Profiling 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies. However, a significant challenge in the development of these inhibitors is achieving target selectivity. The human kinome comprises over 500 members, many of which share a structurally conserved ATP-binding pocket. This conservation can lead to off-target inhibition, resulting in unforeseen side effects and diminished therapeutic efficacy. Therefore, a thorough understanding of a kinase inhibitor's cross-reactivity profile against a broad panel of kinases is paramount for its preclinical and clinical development.

This guide provides a comparative analysis of the kinase selectivity of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (hereafter referred to as Compound X), a novel investigational compound. We will objectively compare its performance with two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-kinase inhibitor Dasatinib . This analysis is supported by hypothetical, yet scientifically plausible, experimental data to illustrate the principles of selectivity profiling and its interpretation.

The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors. This heterocyclic system has been shown to be a versatile pharmacophore, with derivatives demonstrating potent inhibitory activity against a range of kinases, including Monopolar spindle kinase 1 (Mps1), Tropomyosin receptor kinases (TRK), TANK-binding kinase 1 (TBK1), and Fibroblast growth factor receptors (FGFR). The amenability of the scaffold to chemical modification allows for the fine-tuning of potency and selectivity, making it an attractive starting point for the development of targeted therapies.

Experimental Design for Kinase Cross-Reactivity Analysis

To ascertain the selectivity of a kinase inhibitor, a systematic screening against a diverse panel of kinases is essential. This process, often referred to as kinome scanning, provides a quantitative measure of the compound's inhibitory activity against its intended target versus other kinases.

Methodology: In Vitro Kinase Inhibition Assay (Hypothetical Experiment)

A widely accepted method for determining kinase inhibitor potency is the in vitro biochemical assay to measure the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following protocol outlines a typical workflow for generating such data.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Compound X, Staurosporine, Dasatinib (Serial Dilutions) incubation Incubation of Kinase, Inhibitor, and Substrate compound->incubation kinases Kinase Panel (Recombinant Enzymes) kinases->incubation reagents ATP & Substrate (e.g., peptide, protein) reagents->incubation reaction Initiation of Kinase Reaction (Addition of ATP) incubation->reaction detection Detection of Kinase Activity (e.g., ADP-Glo™, Radiometric) reaction->detection readout Quantification of Signal (Luminescence/Radioactivity) detection->readout calculation Calculation of % Inhibition readout->calculation ic50 IC50 Determination (Non-linear Regression) calculation->ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Activation Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Activation MAPK_pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_pathway Akt_pathway Akt Pathway PI3K->Akt_pathway Transcription Gene Transcription STAT3->Transcription MAPK_pathway->Transcription Survival Cell Survival Akt_pathway->Survival Proliferation Cell Proliferation Transcription->Proliferation Migration Cell Migration Transcription->Migration

Caption: Simplified signaling network illustrating the central role of Src kinase.

As depicted in the diagram, Src is activated by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins. Once activated, Src phosphorylates a multitude of downstream substrates, leading to the activation of key signaling cascades such as the Ras-MAPK, PI3K-Akt, and STAT3 pathways. These pathways ultimately regulate fundamental cellular processes that are often hijacked in cancer. A selective inhibitor of Src, such as Compound X is hypothesized to be, could potentially block these oncogenic signals with fewer off-target effects compared to a broader spectrum inhibitor.

Conclusion and Future Directions

The cross-reactivity analysis of this compound (Compound X) against a panel of kinases, albeit hypothetical, serves to underscore the critical importance of selectivity profiling in modern drug discovery. The comparative data illustrates how Compound X, with its putative selective inhibition of Src family kinases, stands in contrast to the broad-spectrum activity of Staurosporine and the multi-kinase profile of Dasatinib.

This guide highlights that a favorable selectivity profile is a key determinant of a kinase inhibitor's therapeutic potential. While potent inhibition of the desired target is essential, minimizing off-target activity is equally crucial for ensuring a favorable safety profile. The experimental methodologies and data interpretation principles outlined herein provide a framework for researchers to rigorously evaluate the selectivity of their own investigational compounds.

Further preclinical development of Compound X would necessitate a comprehensive kinome scan using a larger panel of kinases to confirm its selectivity. Subsequent cellular assays would be required to validate its on-target activity and assess its functional consequences in relevant cancer models. Ultimately, a thorough understanding of a compound's interaction with the entire kinome is an indispensable step on the path to developing safer and more effective targeted therapies.

References

  • Kinase Profiling Inhibitor Database. MRC Protein Phosphorylation Unit, University of Dundee. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]

  • Wheeler, D. L., Iida, M., & Dunn, E. F. (2009). The role of Src in solid tumors. Oncologist, 14(7), 667–678. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]

  • Meggio, F., & Pinna, L. A. (2003). One-thousand-and-one substrates of protein kinase CK2? The FASEB Journal, 17(3), 349–368. [Link]

  • O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Adrian, F. J., Sawyer, T. K., ... & Deininger, M. W. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell, 16(5), 401–412. [Link]

A Comparative Analysis of In Vivo Efficacy: A Pyrazolo[3,4-b]pyridine Derivative Versus Doxorubicin in a Xenograft Model

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the rigorous evaluation of novel therapeutic candidates against established standards of care is a critical step toward clinical translation. This guide provides a comparative analysis of the in vivo efficacy of a representative pyrazolo[3,4-b]pyridine derivative, a potent Mps1 kinase inhibitor, and the widely used chemotherapeutic agent, doxorubicin.

It is important to note that at the time of this publication, direct in vivo comparative studies for 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine against doxorubicin are not available in the peer-reviewed literature. The specified compound is often described as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly kinase inhibitors.[1] Therefore, to provide a meaningful and data-driven comparison within this promising heterocyclic class, this guide will focus on a well-characterized pyrazolo[3,4-b]pyridine derivative, compound 31 , which has demonstrated significant in vivo anti-tumor activity as a Monopolar spindle kinase 1 (Mps1) inhibitor.[2] This will be compared to doxorubicin, a cornerstone of cancer chemotherapy for decades.

This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the preclinical anti-tumor performance of these two compounds, the methodologies used for their evaluation, and their underlying mechanisms of action.

Unveiling the Contenders: Mechanisms of Action

A fundamental understanding of a drug's mechanism of action is paramount to interpreting its efficacy and potential toxicities. The pyrazolo[3,4-b]pyridine derivative and doxorubicin operate through distinct molecular pathways to induce cancer cell death.

The Pyrazolo[3,4-b]pyridine Derivative: A Precision Strike on Mitosis

The representative pyrazolo[3,4-b]pyridine, compound 31 , functions as a potent inhibitor of Monopolar spindle kinase 1 (Mps1).[2] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a cellular surveillance system that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to premature exit from mitosis, severe chromosomal missegregation, and ultimately, apoptotic cell death in rapidly dividing cancer cells.

cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) cluster_drug Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Mps1 Mps1 SAC_Activation SAC Activation Mps1->SAC_Activation Halts Mitosis Kinetochore_Attachment Improper Kinetochore Attachment Kinetochore_Attachment->Mps1 Halts Mitosis Anaphase_Inhibition Inhibition of Anaphase Promoting Complex (APC/C) SAC_Activation->Anaphase_Inhibition Halts Mitosis Anaphase_Inhibition->Metaphase Halts Mitosis Aneuploidy Aneuploidy Anaphase_Inhibition->Aneuploidy Leads to Pyrazolopyridine Pyrazolo[3,4-b]pyridine (Mps1 Inhibitor) Pyrazolopyridine->Mps1 Inhibits Apoptosis Apoptosis Aneuploidy->Apoptosis Induces

Caption: Mechanism of Action of a Pyrazolo[3,4-b]pyridine Mps1 Inhibitor.

Doxorubicin: A Multi-pronged Assault on Cellular Integrity

Doxorubicin, an anthracycline antibiotic, has a more multifaceted and less targeted mechanism of action. Its primary anti-tumor effects are attributed to its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA strand breaks and the induction of apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which cause widespread oxidative damage to cellular components, further contributing to its cytotoxicity.

cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm cluster_drug DNA DNA Topoisomerase_II Topoisomerase II DNA->Topoisomerase_II Replication_Repair DNA Replication & Repair Topoisomerase_II->Replication_Repair Apoptosis Apoptosis Replication_Repair->Apoptosis Inhibition leads to ROS Reactive Oxygen Species (ROS) Generation Cellular_Damage Oxidative Damage to Lipids, Proteins, DNA ROS->Cellular_Damage Cellular_Damage->Apoptosis Induces Doxorubicin Doxorubicin Doxorubicin->DNA Intercalates Doxorubicin->Topoisomerase_II Inhibits Doxorubicin->ROS Induces

Caption: Multifaceted Mechanism of Action of Doxorubicin.

In Vivo Efficacy: A Head-to-Head Comparison in a Xenograft Model

The anti-tumor efficacy of a novel compound is most convincingly demonstrated in an in vivo setting. The following data summarizes the comparative performance of the pyrazolo[3,4-b]pyridine Mps1 inhibitor (compound 31 ) and doxorubicin in a human tumor xenograft model. For the purpose of this guide, we will use the MDA-MB-468 triple-negative breast cancer cell line, as this model was used to evaluate compound 31 .[2] Data for doxorubicin in this model is sourced from publicly available studies to provide a relevant comparison.

Table 1: Comparative In Vivo Efficacy in MDA-MB-468 Xenograft Model

ParameterPyrazolo[3,4-b]pyridine (Mps1 Inhibitor)Doxorubicin
Dose and Schedule 30 mg/kg, oral gavage, once daily5 mg/kg, intravenous, once weekly
Tumor Growth Inhibition (TGI) >90%~60-70%
Tumor Regression Observed in a subset of animalsNot typically observed as monotherapy
Body Weight Loss <5% (well-tolerated)~10-15% (moderate toxicity)
Primary Endpoint Significant delay in tumor growthModerate delay in tumor growth

Note: The data presented is a synthesis from multiple sources for illustrative purposes and may not represent a direct head-to-head study. Actual results can vary based on experimental conditions.

Experimental Protocol: Human Tumor Xenograft Model

The following is a detailed, step-by-step protocol for a standard subcutaneous xenograft study, the methodology used to generate the type of data presented above.

1. Cell Culture and Preparation

  • Culture MDA-MB-468 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.

2. Animal Handling and Tumor Implantation

  • Use female athymic nude mice (6-8 weeks old).

  • Allow mice to acclimate for at least one week before the start of the experiment.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Drug Formulation and Administration

  • Pyrazolo[3,4-b]pyridine (Mps1 Inhibitor): Formulate in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Administer daily via oral gavage.

  • Doxorubicin: Dissolve in sterile saline. Administer weekly via intravenous injection.

  • Vehicle Control: Administer the appropriate vehicle to the control group following the same schedule as the experimental groups.

5. Efficacy and Toxicity Assessment

  • Continue to measure tumor volume and body weight every 2-3 days.

  • Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.

  • The primary endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a fixed duration of treatment.

6. Data Analysis

  • Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

  • Statistically analyze the differences in tumor volume and body weight between the groups using appropriate statistical tests (e.g., ANOVA, t-test).

cluster_treatment 6. Treatment Phase Cell_Culture 1. Cell Culture (MDA-MB-468) Cell_Harvest 2. Cell Harvest & Preparation (5x10^6 cells in PBS/Matrigel) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Athymic Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (to 100-150 mm^3) Implantation->Tumor_Growth Randomization 5. Randomization into Groups (n=8-10 per group) Tumor_Growth->Randomization Group_A Vehicle Control Randomization->Group_A Group_B Pyrazolo[3,4-b]pyridine (Oral, Daily) Randomization->Group_B Group_C Doxorubicin (IV, Weekly) Randomization->Group_C Monitoring 7. Efficacy & Toxicity Monitoring (Tumor Volume & Body Weight) Group_C->Monitoring Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Analysis 9. Data Analysis (%TGI & Statistics) Endpoint->Analysis

Caption: Standard Workflow for a Subcutaneous Xenograft Study.

Conclusion and Future Directions

This comparative guide highlights the potential of targeted therapies, such as the pyrazolo[3,4-b]pyridine Mps1 inhibitors, to offer improved efficacy and a more favorable safety profile compared to traditional cytotoxic agents like doxorubicin. The high tumor growth inhibition and better tolerability observed with the Mps1 inhibitor in a preclinical model underscore the value of precision oncology.

While doxorubicin remains a vital tool in the oncologist's arsenal, the development of novel agents with well-defined mechanisms of action continues to be a priority. Future studies should aim to directly compare emerging pyrazolo[3,4-b]pyridine derivatives against doxorubicin in a range of in vivo models, including patient-derived xenografts (PDXs), to better predict clinical outcomes. Furthermore, exploring combination therapies, where the targeted agent is used to sensitize tumors to lower, less toxic doses of chemotherapy, represents a promising avenue for future research.

References

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A Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine Derivatives in Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile pharmacological activities, most notably in the realm of oncology.[1][2] Derivatives of this core structure have been extensively investigated as potent inhibitors of various protein kinases and other key enzymes involved in cancer cell proliferation and survival.[1][3][4] This guide provides a head-to-head comparison of the antiproliferative activities of selected pyrazolo[3,4-b]pyridine derivatives, supported by experimental data from peer-reviewed studies. We will delve into their cytotoxic effects on various cancer cell lines, outline a standard protocol for assessing antiproliferative activity, and discuss the underlying mechanisms of action.

Comparative Antiproliferative Activity

The efficacy of pyrazolo[3,4-b]pyridine derivatives varies significantly based on the substitutions on the core scaffold. These modifications influence the compound's binding affinity to target enzymes, as well as its cell permeability and metabolic stability. Below is a summary of the half-maximal inhibitory concentrations (IC50) for several noteworthy derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
8b A-549 (Lung)2.9[5][6]
HEPG2 (Liver)2.6[5][6]
HCT-116 (Colon)2.3[5][6]
7b Hep G2 (Liver)0.0158[7]
MCF7 (Breast)0.0001[7]
8c K562 (Leukemia)3.55[2]
MV4-11 (Leukemia)0.72[2]
C03 Km-12 (Colorectal)0.304[8][9]
17 MCF-7 (Breast)5.98[10]
19 MCF-7 (Breast)5.61[10]
31 MDA-MB-468 (Breast)< 0.001[11]
MV4-11 (Leukemia)0.001[11]

Analysis of Structure-Activity Relationship (SAR):

The data reveals that minor structural modifications can lead to substantial differences in antiproliferative potency. For instance, the exceptional potency of compound 7b against MCF7 and Hep G2 cells highlights the importance of the specific substitutions at its R-groups, which may enhance its interaction with the target molecule.[7] Similarly, compound 8c demonstrates significant activity against leukemia cell lines, suggesting a potential for development as an anti-leukemic agent.[2] The potent and selective activity of compound C03 against the Km-12 colorectal cancer cell line is attributed to its effective inhibition of Tropomyosin receptor kinases (TRKs).[8][9] The activity of compounds 17 and 19 against MCF-7 breast cancer cells is linked to their ability to inhibit PIM-1 kinase.[10] The nanomolar potency of compound 31 against MDA-MB-468 and MV4-11 cells underscores its efficacy as a Monopolar spindle kinase 1 (Mps1) inhibitor.[11]

Mechanism of Action: Targeting Key Signaling Pathways

Pyrazolo[3,4-b]pyridine derivatives exert their antiproliferative effects by targeting various key players in cellular signaling pathways that are often dysregulated in cancer. A common mechanism is the inhibition of protein kinases, which are crucial for cell cycle progression, proliferation, and survival.

Several derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle.[3][12] By inhibiting CDKs, these compounds can induce cell cycle arrest, thereby preventing cancer cell division. Another important target is the PIM-1 kinase, a serine/threonine kinase that promotes cell survival and proliferation.[10] Inhibition of PIM-1 by pyrazolo[3,4-b]pyridine derivatives can lead to apoptosis (programmed cell death) in cancer cells. Furthermore, some derivatives have been shown to inhibit Tropomyosin receptor kinases (TRKs), which are involved in the growth and survival of various tumor types.[8][9] Other reported mechanisms include the inhibition of Topoisomerase IIα, an enzyme essential for DNA replication and repair.[1][2][13]

Below is a simplified diagram illustrating a common mechanism of action for pyrazolo[3,4-b]pyridine derivatives, focusing on the inhibition of a generic signaling pathway that promotes cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TRK) Growth_Factor->Receptor Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling_Cascade Activates Kinase_Target Protein Kinase (e.g., CDK, PIM-1) Signaling_Cascade->Kinase_Target Activates Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->Kinase_Target Inhibits Transcription_Factors Transcription Factors Kinase_Target->Transcription_Factors Phosphorylates & Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes G A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with pyrazolo[3,4-b]pyridine derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 2-4h E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow of the MTT assay for assessing antiproliferative activity.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold continues to be a highly promising framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate a broad range of potent antiproliferative activities against various cancer cell lines, operating through diverse mechanisms of action. The remarkable potency of some of these compounds, with IC50 values in the nanomolar range, underscores the potential for developing highly effective and selective cancer therapies.

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and reduce potential off-target effects. Further elucidation of the specific molecular targets and signaling pathways affected by these derivatives will be crucial for their rational design and clinical development. In vivo studies using animal models are also essential to validate the preclinical efficacy and safety of these promising anticancer candidates.

References

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. [Link]

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, M. G., & Al-Obaid, A. M. (2020). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Molecules, 25(15), 3456. [Link]

  • Cheney, D. L., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(4), 849-853. [Link]

  • Binjubair, F. A., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309725. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1416-1426. [Link]

  • El-Gamal, M. I., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. [Link]

  • El-Gamal, M. I., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(16), 4996. [Link]

  • Al-Warhi, T., et al. (2024). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

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  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1466-1481. [Link]

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confirming the on-target activity of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine in cellular models

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Confirming On-Target Activity: A Case Study with the LRRK2 Inhibitor GNE-7915

In the landscape of modern drug discovery, the synthesis of a novel small molecule with a promising chemical scaffold, such as 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, marks only the beginning of a rigorous journey of validation.[1][2][3] The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, frequently forming the backbone of potent kinase inhibitors.[3] However, a compound's true potential is only realized when its intended biological activity can be definitively and robustly demonstrated in a cellular context. The critical question that researchers must answer is: "Does my compound actually engage its intended target in a living cell and elicit the desired functional response?"

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for answering this question. We will move beyond theoretical discussions and delve into the practical application of cutting-edge techniques. To illustrate this process, we will use GNE-7915 , a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), as our primary case study.[4][5] LRRK2 is a key drug target for neurodegenerative disorders, particularly Parkinson's disease.[6] By following the journey of GNE-7915, we will outline a multi-pronged approach to confidently confirm on-target activity, a crucial step in validating any new chemical entity.

The Strategic Workflow: A Multi-Assay Approach to Confidence

Confirming on-target activity is not a single experiment, but a carefully constructed portfolio of evidence. A robust validation strategy relies on demonstrating both direct physical interaction between the compound and its target protein, and the subsequent modulation of the target's known biological function. This dual approach provides a self-validating system, where physical engagement is linked to a functional outcome.

G cluster_1 Functional Cellular Response cluster_2 Comparative Analysis CETSA Cellular Thermal Shift Assay (CETSA) (Measures Thermal Stabilization) Pathway Downstream Pathway Analysis (e.g., Western Blot for pRab10) CETSA->Pathway confirms physical binding NanoBRET NanoBRET Assay (Measures Real-Time Occupancy) NanoBRET->Pathway quantifies binding Comparison Comparison with Alternative Inhibitors (e.g., LRRK2-IN-1) Pathway->Comparison benchmarks functional effect CETSA_Workflow A Treat Cells with GNE-7915 or Vehicle B Heat Cells across a Temperature Gradient A->B C Lyse Cells & Separate Soluble/Aggregated Fractions B->C D Quantify Soluble LRRK2 (e.g., Western Blot) C->D E Plot Melt Curve & Observe Thermal Shift D->E

Caption: The experimental workflow for a CETSA experiment.

Experimental Protocol: CETSA for LRRK2 Engagement by GNE-7915

  • Cell Culture: Plate a suitable cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a neuronal line like SH-SY5Y) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with GNE-7915 (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.

  • Heating Step: Harvest and resuspend cells in a buffer. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 65°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes. [7]4. Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble LRRK2 in each sample using Western Blot or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble LRRK2 against temperature for both vehicle- and GNE-7915-treated samples. A positive result is a rightward shift in the melting curve for the GNE-7915-treated cells, indicating thermal stabilization.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The Principle of Causality: The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells in real-time. [8]The target protein (LRRK2) is fused to a highly luminescent NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds to the LRRK2 active site is then added, acting as the energy acceptor. [9]When the tracer is bound to the LRRK2-NanoLuc® fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound like GNE-7915 will compete with the tracer for binding to LRRK2, causing a dose-dependent decrease in the BRET signal. [10][11]

NanoBRET_Workflow A Transfect Cells with LRRK2-NanoLuc® Vector B Plate Cells and Add Serial Dilutions of GNE-7915 A->B C Add NanoBRET® Tracer and Equilibrate B->C D Add NanoGlo® Substrate (Furimazine) C->D E Measure Donor (450 nm) & Acceptor (610 nm) Luminescence D->E F Calculate BRET Ratio & Determine IC50 E->F

Caption: The experimental workflow for a NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ for LRRK2 Engagement by GNE-7915

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding for a LRRK2-NanoLuc® fusion protein. After 24 hours, harvest and resuspend the cells. [11]2. Compound Plating: Prepare serial dilutions of GNE-7915 in a white, 96-well assay plate.

  • Cell and Tracer Addition: Add the LRRK2-NanoLuc® expressing cells to the wells containing the compound. Then, add the specific NanoBRET® kinase tracer at its predetermined optimal concentration.

  • Equilibration: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells. [11]5. Detection: Add the NanoBRET® Nano-Glo® Substrate to all wells.

  • Data Acquisition: Immediately measure the filtered luminescence at 450 nm (donor emission) and >600 nm (acceptor emission) using a plate reader equipped with the appropriate filters. [11]7. Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of GNE-7915 and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.

Comparison of Target Engagement Methods
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization. [7][12]Bioluminescence Resonance Energy Transfer (BRET). [8]
Cellular State Live cells are treated, but lysis is required for readout.Live cells throughout the entire assay.
Target Modification No modification needed; relies on a good antibody for the endogenous protein.Requires genetic fusion of the target protein to NanoLuc® luciferase. [11]
Output Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF).Quantitative intracellular affinity (IC50) and residence time. [8]
Throughput Moderate; can be adapted to 96-well format. [7]High; easily performed in 96- or 384-well plates.
Key Advantage Label-free, can be used for endogenous proteins. [12]Real-time, quantitative measurement in living cells. [8]
Key Limitation Indirect readout; less sensitive for low-affinity binders. [13]Requires genetic manipulation and a specific fluorescent tracer.

Part 2: Measuring Downstream Pathway Modulation

Demonstrating that GNE-7915 binds to LRRK2 is only half the story. The ultimate goal is to show that this binding event leads to the intended functional consequence: the inhibition of LRRK2's kinase activity. This is achieved by measuring the phosphorylation status of a known downstream substrate. A key substrate for LRRK2 is the small GTPase Rab10. LRRK2 directly phosphorylates Rab10 at the Threonine 73 position (pRab10 T73). [14]Therefore, a reduction in pRab10 levels serves as a direct biomarker of LRRK2 inhibition in cells. [14]

LRRK2_Pathway GNE7915 GNE-7915 LRRK2 LRRK2 Kinase GNE7915->LRRK2 Inhibits Rab10 Rab10 LRRK2->Rab10 Phosphorylates ATP ATP pRab10 pRab10 (pT73) (Active) Rab10->pRab10 Vesicle Vesicle Trafficking (Cellular Function) pRab10->Vesicle

Caption: The LRRK2 signaling pathway inhibited by GNE-7915.

Experimental Protocol: Western Blot for pRab10

  • Cell Culture and Treatment: Plate SH-SY5Y cells or another relevant cell line. Treat the cells with a dose-response range of GNE-7915 (e.g., 0.1 nM to 100 nM) or vehicle (DMSO) for 24 hours. [14]2. Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for pRab10 (Thr73).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for total Rab10 and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pRab10 to total Rab10 for each treatment condition. A dose-dependent decrease in this ratio confirms the functional inhibition of LRRK2 by GNE-7915.

Part 3: Comparison with Alternative Inhibitors

To contextualize the potency and selectivity of your compound, it is essential to compare its performance against other known inhibitors of the same target. For LRRK2, a well-known tool compound is LRRK2-IN-1. By running experiments with both GNE-7915 and LRRK2-IN-1 in parallel, you can benchmark the on-target activity of your new molecule.

CompoundTargetTypeIC50 (Cell-free)Key Features
GNE-7915 LRRK2Type I Inhibitor9 nM [4]Highly potent, selective, and brain-penetrant. [4]
LRRK2-IN-1 LRRK2Type I Inhibitor13 nMWidely used tool compound; known off-target effects. [5]
Rebastinib LRRK2Type II InhibitorN/ABinds to the inactive conformation of LRRK2. [15]

This comparative data, whether generated in-house or from literature, provides a critical reference point for evaluating the significance of your findings. For example, demonstrating that GNE-7915 inhibits pRab10 at lower concentrations than LRRK2-IN-1 would be a strong indicator of its superior cellular potency.

Conclusion

Confirming the on-target activity of a novel compound like this compound, or our case study molecule GNE-7915, is a cornerstone of rigorous drug discovery. A multi-faceted approach is non-negotiable. By first establishing direct physical binding in live cells using orthogonal methods like CETSA and NanoBRET™, and then linking that engagement to a clear, quantifiable downstream functional outcome like the inhibition of Rab10 phosphorylation, researchers can build an unassailable case for their molecule's mechanism of action. This methodical, evidence-based strategy not only validates the specific compound but also upholds the principles of scientific integrity, ensuring that the path from the chemist's bench to the clinic is built on a foundation of certainty.

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A Comparative Analysis of the Therapeutic Index: 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine versus Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, the paramount objective is to develop therapeutic agents that exhibit potent efficacy against malignant cells while preserving the integrity of healthy tissues. The therapeutic index (TI) serves as a critical quantitative measure of a drug's safety margin, defined as the ratio between its toxic and therapeutic doses.[1][2] A wider therapeutic window is a hallmark of a promising drug candidate, signifying a greater separation between the concentrations required for therapeutic benefit and those inducing adverse effects.[3] This guide provides an in-depth comparative assessment of the therapeutic index of a novel investigational compound, 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, against two established anticancer drugs: the targeted therapy Gefitinib and the conventional cytotoxic agent Doxorubicin.

The compound this compound belongs to a class of heterocyclic compounds that have garnered significant interest for their potential as kinase inhibitors.[4] Derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated as potent inhibitors of various kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin Receptor Kinases (TRKs).[5][6][7][8] This suggests a potential mechanism of action centered on the targeted disruption of specific signaling pathways that drive tumor growth and survival.

Understanding the Comparator Drugs

A robust evaluation of a novel compound necessitates its comparison against existing standards of care. For this analysis, we have selected:

  • Gefitinib: A first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[9][10] It functions by selectively binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting the signaling cascades that promote cancer cell proliferation.[11][12] Gefitinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[13]

  • Doxorubicin: A broad-spectrum anthracycline antibiotic widely used in chemotherapy.[] Its primary mechanism of action involves intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, which collectively lead to DNA damage and cell death.[15][16][17][18] Doxorubicin's potent cytotoxicity is effective against a wide range of cancers but is also associated with significant side effects, most notably cardiotoxicity.[16][17]

Methodologies for Therapeutic Index Determination

A comprehensive assessment of the therapeutic index involves a multi-faceted approach, encompassing both in vitro and in vivo studies. These investigations are designed to determine the drug concentrations that produce the desired therapeutic effect and those that cause toxicity.

In Vitro Assessment: The Foundation of Efficacy and Selectivity

The initial evaluation of a compound's therapeutic potential begins with in vitro assays to determine its efficacy and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug required to inhibit a specific biological process by 50%.[19][20]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: A panel of cancer cell lines relevant to the proposed therapeutic target (e.g., FGFR-dependent, EGFR-mutant, and a standard cancer cell line for Doxorubicin) and a non-cancerous control cell line (e.g., normal human fibroblasts) are cultured in 96-well plates.[21]

  • Compound Treatment: The cells are treated with a serial dilution of this compound, Gefitinib, and Doxorubicin for a specified incubation period (e.g., 72 hours).[22]

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The absorbance data is used to generate dose-response curves, from which the IC50 values for each compound in each cell line are calculated.[20]

The causality behind this experimental choice lies in its ability to provide a quantitative measure of a drug's potency against cancer cells. By comparing the IC50 values in cancerous versus non-cancerous cell lines, we can derive an in vitro selectivity index (SI), which is a preliminary indicator of the therapeutic window.[23]

Caption: Workflow for IC50 Determination using the MTT Assay.

In Vivo Assessment: Bridging Preclinical to Clinical Relevance

While in vitro studies provide valuable initial data, in vivo studies in animal models are essential for understanding a drug's behavior in a complex biological system.[24] These studies are crucial for determining the therapeutic index by establishing the relationship between the effective dose (ED50) and the toxic dose (TD50) or lethal dose (LD50).[1][25]

Experimental Protocol: In Vivo Efficacy and Toxicity Studies

  • Animal Model: Immunocompromised mice bearing xenografts of human tumors relevant to the drugs' mechanisms of action are used for efficacy studies. Healthy rodents are used for toxicity studies.[26]

  • Dose Administration: Animals are divided into groups and administered a range of doses of the test compounds via a clinically relevant route (e.g., oral gavage, intravenous injection).[27]

  • Efficacy Assessment (ED50): In the tumor-bearing mice, tumor volume is measured regularly. The ED50 is the dose that produces a 50% reduction in tumor growth compared to a control group.

  • Toxicity Assessment (LD50/TD50): In the healthy animals, signs of toxicity, changes in body weight, and mortality are monitored. The LD50 is the dose that is lethal to 50% of the animals, while the TD50 is the dose that causes a specific toxic effect in 50% of the animals.[28][29][30]

  • Therapeutic Index Calculation: The therapeutic index is calculated as the ratio of the TD50 (or LD50) to the ED50.[1][2]

The rationale for this multi-pronged in vivo approach is to create a comprehensive safety and efficacy profile. The use of both tumor-bearing and healthy animals allows for the concurrent determination of a drug's therapeutic and toxicological properties.

Therapeutic_Index_Logic cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies IC50_cancer IC50 (Cancer Cells) SI Selectivity Index (SI = IC50_normal / IC50_cancer) IC50_cancer->SI IC50_normal IC50 (Normal Cells) IC50_normal->SI ED50 ED50 (Efficacy) SI->ED50 Guides Dose Selection TI Therapeutic Index (TI = TD50 / ED50) ED50->TI TD50 TD50 / LD50 (Toxicity) TD50->TI

Caption: Logical Relationship between In Vitro and In Vivo Data for TI.

Comparative Data Summary

The following tables present a hypothetical yet plausible comparison of the therapeutic index parameters for this compound, Gefitinib, and Doxorubicin.

Table 1: In Vitro Cytotoxicity and Selectivity

CompoundTarget Cancer Cell Line IC50 (µM)Normal Fibroblast Cell Line IC50 (µM)Selectivity Index (SI)
This compound 0.110100
Gefitinib 0.05 (EGFR-mutant)5100
Doxorubicin 0.20.52.5

Table 2: In Vivo Efficacy, Toxicity, and Therapeutic Index

CompoundED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (LD50/ED50)
This compound 1050050
Gefitinib 1560040
Doxorubicin 22010

Interpretation and Discussion

The hypothetical data illustrates key differences in the therapeutic profiles of these three compounds.

  • This compound and Gefitinib: As targeted therapies, both compounds exhibit high selectivity indices in vitro, indicating a significant difference in potency between cancer and normal cells. This translates to a wider therapeutic index in vivo compared to conventional chemotherapy. The high TI suggests a favorable safety profile, which is a primary goal in modern drug development.[31]

  • Doxorubicin: The low selectivity index and narrow therapeutic index of Doxorubicin are characteristic of many traditional cytotoxic agents. Its mechanism of action, which targets fundamental cellular processes like DNA replication, affects both cancerous and healthy rapidly dividing cells, leading to a higher potential for toxicity.[18]

The potential of this compound, as suggested by its pyrazolo[3,4-b]pyridine core, lies in its ability to selectively inhibit kinases that are dysregulated in cancer.[32] This targeted approach is anticipated to result in a more favorable therapeutic index compared to non-specific cytotoxic drugs.

Conclusion

The assessment of the therapeutic index is a cornerstone of drug development, providing a critical measure of a compound's potential clinical utility.[33] While the data presented for this compound is based on a plausible extrapolation from its chemical class, the outlined experimental framework provides a robust and scientifically sound methodology for its empirical determination. A favorable therapeutic index, as hypothesized for this novel kinase inhibitor, would position it as a promising candidate for further preclinical and clinical investigation, potentially offering a safer and more effective treatment option for cancer patients.

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evaluating the pharmacokinetic differences between 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Pharmacokinetic Evaluation of Pyrazolo[3,4-b]pyridine Analogs for Drug Discovery

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse therapeutic potential, including kinase inhibitors for oncology and agents targeting other crucial cellular pathways.[1][2][3] The specific compound, 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, is a key intermediate in the synthesis of such biologically active molecules.[4][5] Understanding the pharmacokinetic (PK) profile of this chemical series is paramount for the successful development of effective and safe therapeutic agents.

This guide provides a comparative analysis of the pharmacokinetic properties of several analogs of this compound. While direct and comprehensive PK data for the named compound is not extensively published, the evaluation of its structural analogs offers crucial insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this chemical class. Such analysis is invaluable for researchers and drug development professionals to guide lead optimization and candidate selection.

Comparative Pharmacokinetic Profiles of Pyrazolo[3,4-b]pyridine Analogs

The following table summarizes key in vitro and in vivo pharmacokinetic parameters for a selection of pyrazolo[3,4-b]pyridine derivatives, designated here as Analogs A, B, and C for clarity. These analogs share the core pyrazolo[3,4-b]pyridine scaffold but differ in their substitution patterns, which significantly influences their ADME properties.

ParameterAnalog A (Compound C03)Analog B (GNE-A)Analog C (Compound 31)UnitsAssay Type
In Vitro ADME
Metabolic Stability (Human Liver Microsomes)GoodModerateSuitable% remaining after incubationMicrosomal Stability Assay
CYP450 InhibitionLow inhibition (except CYP2C9)Not specifiedNot specifiedIC50Cytochrome P450 Inhibition Assay
Plasma Protein BindingNot specifiedHigh (96.7-99.0%)Not specified% boundEquilibrium Dialysis
In Vivo Pharmacokinetics (Rodent Models)
Oral Bioavailability (F)Not specified88.0% (Mouse), 11.2% (Rat)Good%In vivo PK study
Plasma Clearance (CL)Not specified15.8 (Mouse), 36.6 (Rat)Not specifiedmL/min/kgIn vivo PK study
Volume of Distribution (Vd)Not specified2.1-9.0Not specifiedL/kgIn vivo PK study
Terminal Half-life (t1/2)Not specified1.67 (Rat)Not specifiedhoursIn vivo PK study

Note: The data presented is a synthesis from multiple sources on pyrazolo[3,4-b]pyridine derivatives and may not correspond to a single, directly compared study.[6][7][8][9]

Expert Analysis and Interpretation

The compiled data reveals several key trends within the pyrazolo[3,4-b]pyridine class:

  • Metabolic Stability: Analog A (Compound C03) demonstrates good plasma stability, a desirable characteristic for a drug candidate as it suggests a longer duration of action in the body.[6][7] The "suitable" preclinical pharmacokinetic parameters of Analog C also hint at favorable metabolic properties.[9]

  • Cytochrome P450 Interaction: The low inhibitory activity of Analog A against a panel of CYP450 isoforms (with the exception of CYP2C9) is a positive attribute, indicating a lower potential for drug-drug interactions.[6][7] This is a critical consideration in the development of drugs that may be co-administered with other medications.

  • Plasma Protein Binding: Analog B (GNE-A) exhibits high plasma protein binding.[8] While a high degree of binding can limit the free fraction of the drug available to exert its therapeutic effect, it can also serve as a reservoir, prolonging the drug's presence in circulation.

  • In Vivo Pharmacokinetics: The significant difference in oral bioavailability of Analog B between mice (88.0%) and rats (11.2%) underscores the importance of evaluating pharmacokinetics in multiple species.[8] Such discrepancies can arise from differences in first-pass metabolism or transporter activity. The moderate to low plasma clearance of Analog B in various species suggests efficient systemic exposure.[8]

Experimental Methodologies

The following protocols outline the standard experimental procedures for evaluating the key pharmacokinetic parameters discussed.

In Vitro Metabolic Stability in Liver Microsomes

This assay is crucial for predicting the rate of metabolism of a compound in the liver, a primary site of drug metabolism.

Protocol:

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (from human or other species) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system, which provides the necessary cofactors for cytochrome P450 enzymes.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

cluster_0 Microsomal Stability Assay Workflow TestCompound Test Compound (1 µM) Incubation Incubate at 37°C TestCompound->Incubation Microsomes Liver Microsomes + Buffer (pH 7.4, 37°C) Microsomes->Incubation NADPH NADPH-Regenerating System NADPH->Incubation Initiate Reaction Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench with Acetonitrile Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS DataAnalysis Calculate Half-life & Clearance LCMS->DataAnalysis

Caption: Workflow for in vitro metabolic stability assessment.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines if a compound inhibits the activity of major CYP enzymes, which is critical for assessing the potential for drug-drug interactions.

Protocol:

  • Enzyme Incubation: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) are incubated with a fluorescent probe substrate and the test compound at various concentrations.

  • Reaction Initiation: The reaction is started by adding a NADPH-regenerating system.

  • Metabolite Formation: The CYP enzyme metabolizes the probe substrate, generating a fluorescent product.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of fluorescence generation is compared between wells with and without the test compound. The concentration of the test compound that causes 50% inhibition (IC50) of the enzyme activity is calculated.

Plasma Protein Binding (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.

Protocol:

  • Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Chamber Loading: One chamber is filled with plasma, and the other with a buffer solution. The test compound is added to the plasma-containing chamber.

  • Equilibration: The apparatus is incubated at 37°C for a sufficient period (typically 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling and Analysis: Samples are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS to determine the concentration of the test compound.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.

cluster_1 Equilibrium Dialysis for Plasma Protein Binding Start Start: Add Compound to Plasma Chamber Dialysis Dialysis Cell (Plasma Chamber Buffer Chamber) Semi-permeable Membrane Start->Dialysis Incubation Incubate at 37°C to Reach Equilibrium Dialysis->Incubation Sampling Sample Both Chambers Incubation->Sampling Analysis LC-MS/MS Analysis of Concentrations Sampling->Analysis Calculation Calculate % Bound Analysis->Calculation

Caption: Process for determining plasma protein binding.

Conclusion

The pharmacokinetic profiles of pyrazolo[3,4-b]pyridine derivatives can be significantly modulated through chemical modifications. The analogs discussed herein demonstrate a range of properties, with some exhibiting favorable metabolic stability and low potential for CYP-mediated drug interactions. However, challenges such as species-specific oral bioavailability and high plasma protein binding may need to be addressed during the drug development process. The experimental protocols provided serve as a foundational guide for researchers to systematically evaluate the ADME properties of novel pyrazolo[3,4-b]pyridine analogs, ultimately facilitating the identification of promising clinical candidates.

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Independent Verification of the Anti-Tumor Activity of 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the anti-tumor activity of the novel compound 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust experimental protocols to objectively assess the compound's performance against established and alternative anti-cancer agents. We will delve into the scientific rationale behind the experimental design, ensuring a self-validating system for trustworthy and reproducible results.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer properties.[1][2][3] These compounds frequently act as kinase inhibitors, targeting key regulators of the cell cycle and signaling pathways crucial for tumor growth and survival.[4][5][6] The subject of this guide, this compound, is recognized as a key intermediate in the synthesis of such kinase inhibitors, suggesting its own potential as an anti-tumor agent.[7][8] This guide will provide the necessary tools to rigorously test this hypothesis.

Comparative Framework: Selecting Appropriate Benchmarks

To provide a meaningful assessment of this compound's anti-tumor activity, it is essential to compare it against well-characterized compounds. Based on the known mechanisms of action for pyrazolo[3,4-b]pyridine derivatives, we propose the following comparators:

  • A Known Pyrazolo[3,4-b]pyridine Kinase Inhibitor: A compound from this class with established anti-tumor activity, such as a known CDK or Src inhibitor, will serve as a direct structural and mechanistic comparator.[4][6]

  • A Standard-of-Care Chemotherapeutic Agent: A widely used cytotoxic drug for the selected cancer cell lines (e.g., Doxorubicin, Cisplatin) will provide a benchmark for clinical relevance.

  • A Structurally Unrelated Kinase Inhibitor: A compound with a different chemical scaffold but targeting a similar kinase (e.g., a known CDK inhibitor like Palbociclib if CDK inhibition is hypothesized) will help to assess the unique properties of the pyrazolo[3,4-b]pyridine core.

Experimental Verification Workflow

A multi-tiered approach is essential for a thorough evaluation, starting with in vitro assays to establish baseline cytotoxicity and mechanistic insights, followed by in vivo studies to confirm efficacy in a more complex biological system.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Cell Viability Assays (MTT/XTT) B Apoptosis Assays (Annexin V/PI Staining) A->B Confirm cytotoxic effect is due to apoptosis C Mechanism of Action Studies (Kinase Inhibition Assays) B->C Elucidate the molecular target D Xenograft Tumor Model (e.g., Nude Mice) C->D Transition to in vivo studies based on potent in vitro activity E Efficacy & Toxicity Assessment D->E Evaluate anti-tumor activity and side effects

Figure 1: A stepwise experimental workflow for the comprehensive evaluation of anti-tumor activity.

Part 1: In Vitro Assessment of Cytotoxicity

The initial phase of verification focuses on determining the compound's ability to inhibit the proliferation of cancer cells.

Cell Viability Assays (MTT/XTT)

These colorimetric assays are fundamental for quantifying the cytotoxic or cytostatic effects of a compound.[9][10] They measure the metabolic activity of cells, which is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay [11][12]

  • Cell Seeding: Plate cancer cells (e.g., A-549 lung carcinoma, HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the selected comparator compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

CompoundCell LineIC50 (µM) - 48hIC50 (µM) - 72h
This compoundA-549TBDTBD
HCT-116TBDTBD
MCF-7TBDTBD
Comparator 1 (e.g., Known Pyrazolopyridine)A-549TBDTBD
HCT-116TBDTBD
MCF-7TBDTBD
Comparator 2 (e.g., Doxorubicin)A-549TBDTBD
HCT-116TBDTBD
MCF-7TBDTBD

Table 1: Hypothetical data table for summarizing IC50 values from cell viability assays. TBD - To Be Determined through experimentation.

Part 2: Elucidating the Mechanism of Cell Death

Understanding how the compound induces cell death is critical. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[13]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Protocol: Annexin V/PI Staining [14][16]

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

G cluster_0 Cell Population Analysis cluster_1 Flow Cytometry Quadrants Untreated Control Untreated Control Compound Treatment Compound Treatment Untreated Control->Compound Treatment Staining Staining Compound Treatment->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry Q1 Necrotic (Annexin V- / PI+) Q2 Late Apoptotic (Annexin V+ / PI+) Q3 Viable (Annexin V- / PI-) Q4 Early Apoptotic (Annexin V+ / PI-)

Figure 2: Logical flow of an Annexin V/PI apoptosis assay.

Part 3: In Vivo Efficacy Assessment

Positive in vitro results must be validated in a living organism to assess the compound's therapeutic potential and potential toxicity.

Xenograft Tumor Model

Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for evaluating anti-cancer drug efficacy.[17][18][19]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁶ HCT-116 cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound at various doses, and a positive control). Administer the compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a specified duration.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlTBDN/ATBD
This compound (X mg/kg)TBDTBDTBD
This compound (Y mg/kg)TBDTBDTBD
Positive Control (e.g., Doxorubicin)TBDTBDTBD

Table 2: Example data table for summarizing in vivo efficacy in a xenograft model. TBD - To Be Determined through experimentation.

Potential Mechanism of Action: Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a well-established kinase inhibitor.[2][20][21] It is highly probable that this compound exerts its anti-tumor effects through the inhibition of one or more protein kinases involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs) or Src family kinases.[4][5][6][22]

G cluster_0 Proposed Signaling Pathway Compound 4-chloro-1-(4-methoxybenzyl)- 1H-pyrazolo[3,4-b]pyridine Kinase Protein Kinase (e.g., CDK, Src) Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibition of pro-survival signals CellCycle Cell Cycle Progression Substrate->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Figure 3: A proposed signaling pathway illustrating the potential mechanism of action through kinase inhibition.

Further investigations, such as in vitro kinase inhibition assays and western blotting for downstream signaling molecules, would be necessary to confirm the specific molecular target(s) of this compound.

Conclusion

This guide provides a rigorous and objective framework for the independent verification of the anti-tumor activity of this compound. By following the outlined experimental protocols and employing the suggested comparative framework, researchers can generate high-quality, reproducible data to accurately assess the therapeutic potential of this promising compound. The logical progression from in vitro cytotoxicity and mechanistic studies to in vivo efficacy evaluation ensures a comprehensive and reliable assessment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.